N-ethyl-4-(morpholin-4-yl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-4-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-13-11-3-5-12(6-4-11)14-7-9-15-10-8-14/h3-6,13H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEWSJOAAMEMSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-4-(morpholin-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-4-(morpholin-4-yl)aniline is a substituted aniline derivative of increasing interest within pharmaceutical and medicinal chemistry. Its structural combination of a lipophilic ethylanilino group and a polar morpholine moiety imparts a unique balance of properties, making it a valuable scaffold in the design of novel therapeutic agents. The morpholine ring, a common feature in many approved drugs, is known to enhance aqueous solubility and metabolic stability, while the aniline core provides a versatile platform for further chemical modification. A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug discovery and development, influencing everything from formulation and bioavailability to its interaction with biological targets.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a blend of available data and predictive insights. It is designed to equip researchers with the foundational knowledge required to confidently incorporate this molecule into their research endeavors.
Molecular Structure and Identification
A clear understanding of the molecular structure is the cornerstone of interpreting its chemical behavior and properties.
Caption: 2D structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 182804-91-7 |
| Molecular Formula | C12H18N2O |
| Molecular Weight | 206.28 g/mol |
| Canonical SMILES | CCNC1=CC=C(C=C1)N2CCOCC2 |
Core Physicochemical Properties
The interplay of the structural features of this compound dictates its physicochemical profile. The data presented below is a combination of available experimental data for closely related analogs and computationally predicted values, which are essential in the absence of comprehensive experimental validation for this specific molecule.
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | Predicted: ~120-140 °C | Based on the melting point of 4-morpholinoaniline (132-135 °C) |
| Boiling Point | Predicted: >300 °C | Based on the boiling point of 4-morpholinoaniline (~310 °C) |
| Aqueous Solubility | Predicted: Moderately Soluble | The morpholine group is expected to enhance solubility. |
| logP (Octanol/Water) | Predicted: ~2.0 - 2.5 | Estimation based on structure |
| pKa (most basic) | Predicted: ~6.5 - 7.0 | Based on the predicted pKa of 4-morpholinoaniline (6.72±0.40) |
Expert Insights: The introduction of the N-ethyl group, as compared to the parent 4-morpholinoaniline, is expected to slightly increase lipophilicity (higher logP) and potentially lower the melting point due to a disruption in crystal packing. The morpholine nitrogen and the aniline nitrogen are both basic centers. The aniline nitrogen's basicity is significantly reduced due to the delocalization of its lone pair into the aromatic ring. Therefore, the morpholine nitrogen is anticipated to be the more basic site, which is reflected in the predicted pKa value.
Experimental Protocols for Physicochemical Property Determination
To ensure the trustworthiness and reproducibility of research, standardized and well-documented experimental protocols are essential. Below are detailed, step-by-step methodologies for determining key physicochemical parameters.
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.
Caption: Workflow for aqueous solubility determination via the shake-flask method.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a clear glass vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a precise volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a shaker or agitator maintained at a constant temperature (e.g., 25 °C or 37 °C to mimic physiological conditions) for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, it is best practice to centrifuge the sample and then take an aliquot of the clear supernatant, or to filter the supernatant through a syringe filter (e.g., 0.22 µm).
-
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations in the same buffer.
-
Analyze both the standard solutions and the sample from the supernatant using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve from the data of the standard solutions.
-
Determine the concentration of the compound in the sample by interpolating its response on the calibration curve. This concentration represents the aqueous solubility.
-
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.
Detailed Protocol:
-
Instrument Calibration:
-
Calibrate a pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa (e.g., pH 4.0, 7.0, and 10.0).
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if the compound's water solubility is low. The presence of a co-solvent will yield an apparent pKa (pKaapp), which can be extrapolated to aqueous conditions.
-
To maintain a constant ionic strength throughout the titration, a background electrolyte such as KCl can be added.
-
-
Titration:
-
Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer.
-
Since this compound is a base, it will be titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Spectroscopic Profile of N-ethyl-4-(morpholin-4-yl)aniline: A Technical Guide
Introduction
N-ethyl-4-(morpholin-4-yl)aniline is a disubstituted aniline derivative featuring both an N-ethyl group and a morpholine moiety. As a complex diamine, this molecule holds potential as a building block in medicinal chemistry, materials science, and synthetic organic chemistry. Accurate and unambiguous structural confirmation is paramount for any research or development application. This technical guide provides a detailed analysis of the expected spectroscopic signature of this compound, leveraging nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
This document is structured to provide not just raw data, but a causal explanation for the spectral features, grounded in the principles of chemical structure and spectroscopy. The predicted data herein is synthesized from established spectral libraries and data from closely related structural analogs, including N-ethylaniline and 4-morpholinoaniline, to offer a robust and reliable reference for researchers.
Molecular Structure and Atom Numbering
A clear understanding of the molecule's structure is essential for interpreting its spectroscopic data. The following diagram illustrates the atomic numbering scheme used throughout this guide for NMR assignments.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for complete structural verification.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the ethyl, morpholine, and aromatic protons, in addition to the amine proton. The para-disubstitution of the aromatic ring by two different nitrogen-containing groups, both of which are electron-donating, leads to a relatively simple and predictable pattern for the aromatic region.
Rationale Behind Signal Assignment:
-
Aromatic Protons (H-2, H-6 and H-3, H-5): The N-ethylamino and morpholino groups are both electron-donating, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. This causes an upfield shift compared to benzene (7.34 ppm). Due to the para-disubstitution, the protons on C2/C6 and C3/C5 are chemically equivalent, respectively, creating an AA'BB' spin system that often appears as two distinct doublets. Protons H-3/H-5, being ortho to the strongly donating morpholino group, are expected to be more shielded and appear further upfield than H-2/H-6.
-
Morpholine Protons (H-10, H-11 and H-9, H-12): The morpholine ring protons are expected to appear as two triplets. The protons on carbons adjacent to the oxygen (H-10, H-11) are deshielded and will appear downfield compared to those adjacent to the nitrogen (H-9, H-12).[1]
-
Ethyl Protons (H-7 and H-8): The N-ethyl group will present a classic quartet for the methylene protons (H-7) coupled to the three methyl protons, and a triplet for the methyl protons (H-8) coupled to the two methylene protons.[2]
-
Amine Proton (N1-H): The chemical shift of the N-H proton is variable and depends on solvent, concentration, and temperature. It is expected to be a broad singlet that may couple with the adjacent methylene protons (H-7).
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Protons (Atom No.) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-2, H-6 | 6.85 - 6.95 | Doublet | ~8.8 | 2H |
| H-3, H-5 | 6.60 - 6.70 | Doublet | ~8.8 | 2H |
| H-10, H-11 | 3.80 - 3.90 | Triplet | ~4.8 | 4H |
| H-7 (CH₂) | 3.05 - 3.15 | Quartet | ~7.1 | 2H |
| H-9, H-12 | 2.95 - 3.05 | Triplet | ~4.8 | 4H |
| N1-H | ~3.5 (variable) | Broad Singlet | - | 1H |
| H-8 (CH₃) | 1.20 - 1.30 | Triplet | ~7.1 | 3H |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule, assuming free rotation around the C-N bonds.
Rationale Behind Signal Assignment:
-
Aromatic Carbons: The spectrum will show four signals for the aromatic carbons. C1 and C4, directly attached to nitrogen atoms (ipso-carbons), will be the most downfield in the aromatic region. The signals for C2/C6 and C3/C5 are shifted upfield due to the electron-donating effect of the nitrogen substituents.[3]
-
Morpholine Carbons: The two unique carbon environments in the morpholine ring will result in two signals. The carbons adjacent to the oxygen (C-10, C-11) are deshielded and appear downfield (~67 ppm) compared to the carbons adjacent to the nitrogen (C-9, C-12) (~50 ppm).[1]
-
Ethyl Carbons: The methylene carbon (C-7) will be downfield of the methyl carbon (C-8) due to its proximity to the nitrogen atom.
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon (Atom No.) | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-4 | 148.0 - 149.0 |
| C-1 | 142.0 - 143.0 |
| C-2, C-6 | 118.0 - 119.0 |
| C-3, C-5 | 115.0 - 116.0 |
| C-10, C-11 | 66.5 - 67.5 |
| C-9, C-12 | 50.0 - 51.0 |
| C-7 (CH₂) | 38.0 - 39.0 |
| C-8 (CH₃) | 14.5 - 15.5 |
Caption: General workflow for NMR-based structural elucidation.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=C, C-N, and C-O bonds.
Rationale Behind Peak Assignment:
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N-H Stretch: A characteristic peak for the secondary amine N-H bond is expected in the 3350-3450 cm⁻¹ region.[4]
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and morpholine groups will be observed just below 3000 cm⁻¹.[5]
-
C=C Aromatic Stretch: The stretching of the carbon-carbon double bonds within the benzene ring will produce one or more sharp peaks in the 1500-1620 cm⁻¹ region.
-
C-N Stretches: The aromatic C-N stretch is expected around 1300-1350 cm⁻¹, while the aliphatic C-N stretches (from both the ethyl and morpholine groups) will appear in the 1180-1280 cm⁻¹ range.
-
C-O-C Stretch: The ether linkage in the morpholine ring will give rise to a strong, characteristic C-O-C stretching band, typically around 1115-1125 cm⁻¹.[5]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3350 - 3450 | Medium | N-H Stretch (Secondary Amine) |
| 3000 - 3100 | Medium-Weak | Aromatic C-H Stretch |
| 2800 - 3000 | Strong | Aliphatic C-H Stretch (CH₃, CH₂) |
| 1600 - 1620 | Medium | C=C Aromatic Ring Stretch |
| 1510 - 1530 | Strong | C=C Aromatic Ring Stretch |
| 1300 - 1350 | Medium | Aromatic C-N Stretch |
| 1200 - 1280 | Medium | Aliphatic C-N Stretch |
| 1115 - 1125 | Strong | Asymmetric C-O-C Stretch (Ether) |
| 810 - 830 | Strong | p-Disubstituted Benzene C-H Bend |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural clues.
Rationale Behind Fragmentation: The molecular ion (M⁺˙) is the ion of the intact molecule. For this compound, the exact mass is 206.1419 g/mol . The nominal mass is 206 g/mol . The fragmentation process involves the cleavage of the molecular ion into smaller, charged fragments.[6] Key fragmentation pathways are predictable based on bond strengths and the stability of the resulting fragments.
-
Molecular Ion Peak: The peak corresponding to the intact molecule is expected at m/z 206.
-
Alpha-Cleavage: Cleavage of the bond beta to the aromatic ring is common. Loss of a methyl radical (•CH₃) from the ethyl group leads to a fragment at m/z 191. This is a very favorable fragmentation for N-alkylanilines.[7]
-
Benzylic-type Cleavage: Cleavage of the bond between the morpholine nitrogen and the aromatic ring can occur.
-
Morpholine Ring Fragmentation: The morpholine ring itself can undergo fragmentation, often involving the loss of C₂H₄O (44 Da) or C₂H₅O (45 Da) fragments.[8] A characteristic fragment for N-substituted morpholines is often seen at m/z 57 or 86.
Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)
| m/z | Predicted Identity | Fragmentation Pathway |
|---|---|---|
| 206 | [M]⁺˙ | Molecular Ion |
| 191 | [M - CH₃]⁺ | Loss of methyl radical from ethyl group |
| 177 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 148 | [M - C₃H₆N]⁺ | Cleavage within morpholine ring |
| 120 | [M - C₄H₈NO]⁺ | Loss of morpholino radical |
| 106 | [M - C₄H₈NO - CH₂]⁺ | Subsequent fragmentation |
Caption: Predicted primary fragmentation pathways for this compound.
Experimental Protocols
To obtain high-quality data that aligns with the predictions in this guide, standardized experimental procedures are essential.
1. NMR Spectroscopy Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer at room temperature.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal.
2. IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
3. Mass Spectrometry Protocol (Electron Ionization - EI):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.
-
Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any potential impurities.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.
Conclusion
The spectroscopic profile of this compound is characterized by a unique combination of signals that definitively confirm its structure. The ¹H and ¹³C NMR spectra reveal the specific arrangement of the ethyl, morpholine, and p-disubstituted aromatic moieties. IR spectroscopy confirms the presence of key functional groups including the secondary amine, ether linkage, and aromatic ring. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This guide serves as a comprehensive reference for the characterization of this compound, ensuring scientific integrity and reproducibility in its application.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7670, N-Ethylaniline. Available at: [Link].
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ResearchGate. ¹³C NMR spectrum of 4-morpholinoaniline. Available at: [Link].
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SpectraBase. Benzylidene-(4-morpholino)aniline - Optional[13C NMR] - Chemical Shifts. Available at: [Link].
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mzCloud. N Ethylaniline. Available at: [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 75655, Benzenamine, 4-(4-morpholinyl)-. Available at: [Link].
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ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are.... Available at: [Link].
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Zhang, L., et al. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. RSC Publishing. Available at: [Link].
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ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.. Available at: [Link].
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ResearchGate. ¹H NMR spectrum of 4-morpholinoaniline. Available at: [Link].
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Royal Society of Chemistry. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Available at: [Link].
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NIST. Benzenamine, N-ethyl-. NIST Chemistry WebBook. Available at: [Link].
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ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum.... Available at: [Link].
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Clark, J. (2000). mass spectra - fragmentation patterns. Chemguide. Available at: [Link].
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An In-Depth Technical Guide to the Synthesis of N-ethyl-4-(morpholin-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of N-ethyl-4-(morpholin-4-yl)aniline, a key intermediate in pharmaceutical and materials science. We will delve into the most scientifically sound and field-proven synthetic methodologies, focusing on the underlying chemical principles, detailed reaction protocols, and characterization of the final compound. This document is designed to be a practical resource for researchers at the bench, providing not just the "how" but also the "why" behind the experimental choices.
Introduction: The Significance of this compound
This compound and its derivatives are prevalent structural motifs in a variety of biologically active compounds. The morpholine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the substituted aniline core provides a versatile scaffold for further chemical modifications. Understanding the efficient synthesis of this building block is therefore of considerable importance in the discovery and development of novel chemical entities.
Strategic Approach to Synthesis: Reductive Amination as the Method of Choice
The most direct and widely applicable method for the synthesis of this compound is the reductive amination of 4-morpholinoaniline with acetaldehyde. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. This approach is favored for its operational simplicity, high yields, and the commercial availability of the starting materials.[1]
Two primary protocols for this reductive amination will be discussed in detail:
-
Reductive Amination using Sodium Borohydride: A classic and cost-effective method.
-
Catalytic Transfer Hydrogenation: A milder alternative utilizing a palladium catalyst and a hydrogen donor.
Precursor Synthesis: Preparation of 4-Morpholinoaniline
The starting material, 4-morpholinoaniline, can be readily synthesized from 4-(4-nitrophenyl)morpholine via catalytic hydrogenation. This reaction proceeds with high efficiency and selectivity.
Experimental Protocol: Synthesis of 4-Morpholinoaniline [2]
-
Reaction Setup: In a hydrogenation vessel, suspend 4-(4-nitrophenyl)morpholine (10.3 g, 49.5 mmol) in methanol (130 mL).
-
Catalyst Addition: Add 5% palladium on carbon (100 mg) and 1 mL of water.
-
Hydrogenation: Place the mixture under a hydrogen atmosphere (50 psi) and stir vigorously for 1 hour.
-
Work-up and Purification: Upon reaction completion, filter the mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield 4-morpholinoaniline as a solid.
Core Synthesis: N-ethylation of 4-Morpholinoaniline
Protocol 1: Reductive Amination with Sodium Borohydride
This method is based on well-established procedures for the N-alkylation of anilines.[3] The reaction first involves the formation of an enamine-imine tautomeric mixture from 4-morpholinoaniline and acetaldehyde, which is then reduced by sodium borohydride.
Detailed Experimental Protocol:
-
Step 1: Imine Formation: In a round-bottom flask, dissolve 4-morpholinoaniline (e.g., 10 mmol) in a suitable solvent such as methanol or ethanol. At room temperature, add a slight excess of acetaldehyde (e.g., 12 mmol) dropwise while stirring. Allow the reaction to stir for 1 hour to facilitate the formation of the imine.
-
Step 2: Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (e.g., 15 mmol) portion-wise, ensuring the temperature remains below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Step 3: Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Methanol and ethanol are good choices as they readily dissolve the reactants and the sodium borohydride.
-
Stoichiometry: A slight excess of acetaldehyde is used to drive the imine formation to completion. An excess of sodium borohydride ensures the complete reduction of the imine.
-
Temperature Control: The addition of sodium borohydride is performed at a low temperature to control the exothermicity of the reaction and to minimize side reactions.
Protocol 2: Catalytic Transfer Hydrogenation
This protocol offers a milder alternative to borohydride-based reductions and avoids the need for cryogenic conditions. It utilizes a palladium catalyst and a hydrogen donor, such as ammonium formate, to effect the reduction.[4]
Detailed Experimental Protocol:
-
Reaction Setup: To a flask containing 10% Pd/C (e.g., 0.5 mol%) in a solvent mixture like aqueous 2-propanol, add a solution of ammonium formate (e.g., 5-10 equivalents) in water. Stir the mixture for a few minutes to activate the catalyst.
-
Reactant Addition: Add 4-morpholinoaniline (1 equivalent) and acetaldehyde (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 30-60 minutes, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Remove the solvent under reduced pressure. Dilute the residue with dichloromethane and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: Pd/C is a highly efficient and reusable heterogeneous catalyst for hydrogenation. Ammonium formate serves as a convenient in situ source of hydrogen.
-
Solvent System: The aqueous alcohol mixture is effective in dissolving both the organic substrates and the ammonium formate.
-
Reaction Conditions: The reaction proceeds smoothly at room temperature, making it an energy-efficient and scalable process.
Table 1: Comparison of Synthetic Protocols
| Parameter | Protocol 1: Sodium Borohydride | Protocol 2: Catalytic Transfer Hydrogenation |
| Reducing Agent | Sodium Borohydride | Ammonium Formate (in situ H₂) |
| Catalyst | None | 10% Palladium on Carbon |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Key Advantages | Cost-effective, readily available reagents | Mild reaction conditions, avoids borohydride |
| Potential Downsides | Exothermic, requires careful temperature control | Cost of palladium catalyst |
Reaction Mechanisms and Workflow Visualization
To better illustrate the chemical transformations and experimental processes, the following diagrams are provided.
Diagram 1: Overall Synthetic Pathway
Caption: Step-by-step workflow for the reductive amination process.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons, and the morpholine protons. The integration of these signals will confirm the proton count of the molecule.
-
¹³C NMR: Will show the expected number of carbon signals corresponding to the unique carbon environments in the molecule. Data for similar N-substituted morpholines can serve as a reference. [5][6]
-
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound. The expected molecular ion peak for this compound (C₁₂H₁₈N₂O) would be at m/z = 206.28. [7]Predicted fragmentation patterns can also be used for structural confirmation.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch of the secondary amine, C-N stretching, C-O-C stretching of the morpholine ring, and aromatic C-H and C=C stretching.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals for ethyl (CH₃ triplet, CH₂ quartet), aromatic protons, and morpholine protons (two distinct multiplets). |
| ¹³C NMR | Approximately 10-12 distinct carbon signals, depending on symmetry. |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z ≈ 206. |
| Molecular Weight | 206.28 g/mol [7] |
Conclusion and Future Perspectives
The synthesis of this compound is most effectively achieved through the reductive amination of 4-morpholinoaniline with acetaldehyde. Both the sodium borohydride and catalytic transfer hydrogenation methods are robust and high-yielding, with the choice of protocol depending on available resources and desired reaction conditions. This guide provides the necessary theoretical and practical framework for the successful synthesis and characterization of this important chemical intermediate, empowering researchers to confidently utilize it in their drug discovery and materials science endeavors.
References
-
PrepChem.com. Synthesis of N-ethylaniline. Available from: [Link]
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Katritzky, A. R., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5. Available from: [Link]
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ResearchGate. ¹H and¹³C NMR spectra of N-substituted morpholines. Available from: [Link]
- Google Patents. CN103145562B - N-ethyl aniline preparation method.
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PubChem. N-[2-(morpholin-4-yl)ethyl]aniline. Available from: [Link]
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Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Available from: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Available from: [Link]
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Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324. Available from: [Link]
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National Institute of Standards and Technology. N-Ethylmorpholine. Available from: [Link]
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PrepChem.com. Preparation of 4,4′-methylenedianiline. Available from: [Link]
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Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]
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PubChem. Benzenamine, 4-(4-morpholinyl)-. Available from: [Link]
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ResearchGate. ¹³C NMR spectrum of 4-morpholinoaniline. Available from: [Link]
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Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. Available from: [Link]
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ACD/Labs. Recognizing the NMR pattern for morpholine. Available from: [Link]
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PubChem. 4-(2-Morpholinoethyl)aniline. Available from: [Link]
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ResearchGate. How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group?. Available from: [Link]
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National Institute of Standards and Technology. Morpholine, 4-nitroso-. Available from: [Link]
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PubChem. 4-[1-(morpholin-4-yl)ethyl]aniline. Available from: [Link]
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An In-Depth Technical Guide to N-Ethyl-4-morpholinoaniline (CAS Number: 182804-91-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-Ethyl-4-morpholinoaniline, identified by CAS number 182804-91-7, is a substituted aniline derivative incorporating a morpholine moiety. While specific detailed research on this particular compound is not extensively documented in publicly available literature, its structural components—the N-ethylaniline and morpholine groups—are present in a wide array of biologically active molecules. This guide aims to provide a comprehensive overview of the known chemical properties and safety data for N-Ethyl-4-morpholinoaniline, drawing from available data for the core compound and structurally related molecules. It will also explore potential research applications and methodologies based on the established pharmacology of morpholine-containing compounds.
Chemical Identity and Properties
Chemical Name: N-Ethyl-4-morpholinoaniline
CAS Number: 182804-91-7
Molecular Formula: C₁₂H₁₈N₂O[1]
Molecular Weight: 206.28 g/mol [1]
Chemical Structure:
Caption: Proposed synthesis of N-Ethyl-4-morpholinoaniline.
A general procedure for the synthesis of the precursor, 4-morpholinoaniline, involves the hydrogenation of 4-(4-nitrophenyl)morpholine. [2] Experimental Protocol: Synthesis of 4-Morpholinoaniline [2]
-
Suspend 4-(4-nitrophenyl)morpholine in methanol and a methanolic solution of ammonia.
-
Add a catalytic amount of 5% palladium on carbon and water.
-
Hydrogenate the mixture under pressure (e.g., 50 psi) for a specified time (e.g., 1 hour).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 4-morpholinoaniline.
Safety and Handling
A specific Safety Data Sheet (SDS) for N-Ethyl-4-morpholinoaniline is not publicly available. Therefore, a conservative approach to handling is imperative, treating the compound as potentially hazardous. The safety information for the closely related compound, 4-morpholinoaniline, provides valuable guidance.
GHS Hazard Classification (for 4-Morpholinoaniline): [3]
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 4)
-
Acute Toxicity, Inhalation (Category 4)
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2)
Signal Word: Warning [3] Hazard Statements (for 4-Morpholinoaniline): [3]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
Precautionary Statements: [3]
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Personal Protective Equipment (PPE) Workflow:
Caption: Recommended PPE and handling workflow.
Potential Biological Activity and Research Applications
The morpholine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates with a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects. [4][5]The N-ethylaniline moiety is also a common feature in pharmacologically active compounds.
Potential Areas of Investigation:
-
Anticancer Activity: Many morpholine-containing compounds exhibit potent anticancer properties. [5][6]N-Ethyl-4-morpholinoaniline could be screened against various cancer cell lines to determine its cytotoxic and anti-proliferative effects.
-
Antimicrobial Activity: The morpholine scaffold is present in antibiotics such as linezolid. [7]N-Ethyl-4-morpholinoaniline could be evaluated for its activity against a panel of bacterial and fungal strains.
-
Kinase Inhibition: The aniline core is a common feature in many kinase inhibitors used in oncology. [6]The potential of N-Ethyl-4-morpholinoaniline to inhibit specific kinases involved in cell signaling pathways could be explored.
Hypothetical Signaling Pathway Interaction:
Given the prevalence of aniline derivatives as kinase inhibitors, a hypothetical interaction with a generic kinase signaling pathway is depicted below. This is a conceptual representation and requires experimental validation.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Analytical Methodologies
For the characterization and purity assessment of N-Ethyl-4-morpholinoaniline, standard analytical techniques would be employed.
Table 2: Recommended Analytical Techniques
| Technique | Purpose | Expected Information |
| ¹H and ¹³C NMR | Structure elucidation and confirmation | Chemical shifts, coupling constants, and integration confirming the N-ethyl and morpholinoaniline moieties. [8][9] |
| Mass Spectrometry | Molecular weight determination and fragmentation analysis | Molecular ion peak corresponding to the exact mass of the compound and characteristic fragment ions. [2][10] |
| HPLC | Purity assessment and quantification | A single major peak indicating the purity of the compound. Retention time can be used for quantification. |
| FT-IR Spectroscopy | Identification of functional groups | Characteristic absorption bands for N-H, C-N, C-O, and aromatic C-H bonds. [11] |
Conclusion
N-Ethyl-4-morpholinoaniline (CAS: 182804-91-7) is a compound with limited publicly available data. However, its structural relationship to well-studied pharmacophores suggests its potential as a scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties, a proposed synthetic route, and crucial safety considerations based on analogous compounds. Further research is warranted to fully elucidate the physicochemical properties, toxicological profile, and biological activity of this compound. The methodologies and potential research avenues outlined herein offer a starting point for scientists and drug development professionals interested in exploring the therapeutic potential of N-Ethyl-4-morpholinoaniline.
References
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mechanism of action of morpholinoaniline derivatives in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Morpholinoaniline Derivatives
Introduction
The morpholinoaniline scaffold represents a privileged structure in modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its unique combination of a morpholine ring, providing favorable physicochemical properties such as aqueous solubility, and an aniline group, a versatile pharmacophore for engaging with protein active sites, has made it a cornerstone in the design of targeted therapies. This is particularly evident in oncology, where morpholinoaniline derivatives have been successfully developed as potent and selective inhibitors of key signaling proteins that drive cancer progression. Notable examples include Bosutinib, a dual Src/Abl kinase inhibitor for chronic myelogenous leukemia, and Neratinib, an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family for breast cancer.[1]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the in vitro mechanisms of action of this important class of compounds. Moving beyond a simple recitation of facts, we will delve into the causality behind the experimental choices, present self-validating protocols for key assays, and synthesize the data to construct a cohesive understanding of how these molecules function at the molecular and cellular levels.
Chapter 1: The Primary Molecular Target: Protein Kinases
The rationale for targeting protein kinases in cancer is well-established. These enzymes regulate a vast array of cellular processes, including proliferation, survival, differentiation, and metabolism. The aberrant activation of specific kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The morpholinoaniline scaffold is particularly adept at fitting into the ATP-binding pocket of many kinases, enabling the design of highly specific inhibitors.
Key Kinase Targets and Pathways
1. The PI3K/Akt/mTOR Survival Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that promotes cell survival and growth. Its hyperactivation is one of the most frequent occurrences in human cancer. Morpholinoaniline derivatives have been extensively developed as potent inhibitors of this pathway, often showing high selectivity for specific PI3K isoforms like p110α.[2][3]
-
Mechanism of Inhibition: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of PI3K. This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger.
-
Downstream Consequences: The blockade of PIP3 production prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent lack of Akt phosphorylation leads to the deactivation of its downstream targets, including mTOR (mechanistic Target of Rapamycin), which ultimately suppresses protein synthesis, cell growth, and proliferation while promoting apoptosis.[4] Several studies have confirmed that treatment with these derivatives leads to a marked decrease in the phosphorylation of Akt, mTOR, and the mTOR substrate, S6 Kinase.[4][5]
Caption: PI3K/Akt/mTOR pathway with point of inhibition.
2. Receptor Tyrosine Kinases (RTKs): EGFR & VEGFR-2
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical drivers of tumor growth and angiogenesis, respectively. Dual inhibition of both receptors is a validated strategy to simultaneously block tumor cell proliferation and the blood supply that sustains it. The 4-anilinoquinazoline core, a close relative of the morpholinoaniline structure, is a classic pharmacophore for inhibiting these RTKs.[6][7]
-
Mechanism of Inhibition: Similar to PI3K inhibitors, these compounds compete with ATP at the kinase domain of the receptor. Some derivatives, like Neratinib, can form a covalent bond with a cysteine residue in the active site, leading to permanent, irreversible inhibition.[1] This prevents receptor autophosphorylation upon ligand binding, thereby blocking the initiation of downstream signaling cascades like the MAPK and PI3K/Akt pathways.[1]
Core Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a homogenous, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Principle: The assay measures the transfer of phosphate from ATP to a specific peptide substrate by the kinase. The amount of phosphorylated product is detected using a system that generates a fluorescent signal, which is inversely proportional to the kinase activity.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Serially dilute the morpholinoaniline derivative in DMSO, followed by a further dilution in kinase buffer to the desired test concentrations (e.g., from 100 µM to 1 nM).
-
Prepare a solution of the purified kinase enzyme and the specific peptide substrate in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration close to its Michaelis-Menten constant (Km) for the specific enzyme.
-
Prepare the detection reagent according to the manufacturer's instructions (e.g., HTRF or LanthaScreen™ kits).[4]
-
-
Assay Procedure:
-
In a 384-well microplate, add 5 µL of the diluted compound solution. For controls, add 5 µL of buffer with DMSO (0% inhibition) and 5 µL of a known potent inhibitor (100% inhibition).
-
Add 5 µL of the kinase/substrate mixture to all wells and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The time should be optimized to ensure the reaction is within the linear range.
-
Stop the reaction and initiate detection by adding 20 µL of the detection reagent.
-
Incubate for 60 minutes at room temperature to allow the detection signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible microplate reader (e.g., a time-resolved fluorescence reader).
-
Calculate the percent inhibition for each compound concentration relative to the 0% and 100% inhibition controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Chapter 2: Cellular Consequences of Target Engagement
Inhibiting a key molecular target like a protein kinase triggers a cascade of events within the cancer cell. The ultimate goal of this inhibition is to halt proliferation and induce cell death. This chapter explores the primary cellular phenotypes observed following treatment with morpholinoaniline derivatives and the standard methods used to quantify them.
Induction of Cell Death: Apoptosis and Necrosis
Causality: By blocking pro-survival signals emanating from pathways like PI3K/Akt, morpholinoaniline derivatives tip the cellular balance towards programmed cell death, or apoptosis. This is a controlled, energy-dependent process designed to eliminate damaged cells without inducing an inflammatory response.
The primary mechanism often involves the intrinsic (or mitochondrial) pathway of apoptosis.[8] Inhibition of survival kinases can lead to the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2). This disrupts the mitochondrial outer membrane potential, causing the release of cytochrome c into the cytoplasm.[8] Cytochrome c then activates a cascade of executioner caspases (like caspase-3), which dismantle the cell in an orderly fashion. While apoptosis is the desired outcome, at high concentrations, some compounds may induce necrosis, a more chaotic form of cell death that can result from severe cellular stress.[1]
Core Experimental Protocol: Annexin V/PI Staining for Apoptosis
Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. During early apoptosis, the cell membrane flips phosphatidylserine (PS) from the inner to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HepG2, MCF-7) in 6-well plates at a density that avoids confluence at the end of the experiment.[1]
-
Allow cells to adhere overnight.
-
Treat cells with the morpholinoaniline derivative at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24, 48, or 72 hours).[1] Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells to ensure all apoptotic cells are collected. Adherent cells can be detached using trypsin-free dissociation buffer.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Excite the FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation: Create a quadrant plot of PI (y-axis) vs. Annexin V-FITC (x-axis):
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with damaged membranes).
-
-
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Cell Cycle Arrest
Causality: In addition to inducing death, kinase inhibitors can halt the cell division cycle. The progression through the cell cycle is tightly controlled by cyclin-dependent kinases (CDKs). By inhibiting CDKs directly, or by inhibiting upstream pathways (like PI3K/Akt) that regulate the expression of cyclins and CDK inhibitors, morpholinoaniline derivatives can cause cells to accumulate at specific checkpoints. A common observation is an arrest in the G0/G1 phase, which prevents the cell from entering the S phase (DNA synthesis), effectively blocking proliferation.[1][9]
Core Experimental Protocol: Propidium Iodide Staining for Cell Cycle
Principle: This method uses the stoichiometric binding of Propidium Iodide (PI) to DNA to measure the DNA content of each cell in a population.[10][11] Cells in the G0 or G1 phase have a normal (2N) amount of DNA. Cells in the S phase are actively replicating their DNA and thus have a DNA content between 2N and 4N. Cells in the G2 or M (mitosis) phase have a doubled (4N) amount of DNA.
Methodology:
-
Cell Culture and Treatment:
-
Culture and treat cells with the compound as described in the apoptosis protocol. The cell density should be carefully controlled to prevent contact inhibition, which can itself cause G1 arrest.
-
-
Fixation:
-
Harvest cells (including floating cells) and wash once with PBS.
-
Resuspend the cell pellet in a small volume of PBS (~0.5 mL).
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Fixation permeabilizes the membrane and preserves the cellular structure.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for weeks).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS to remove residual ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial as PI also binds to double-stranded RNA, which would otherwise interfere with the DNA content measurement.[10]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel to properly resolve the 2N and 4N peaks.[10]
-
Use pulse processing (e.g., plotting fluorescence area vs. width) to exclude doublets, which are clumps of two or more cells that can be mistaken for single cells with higher DNA content.[11]
-
Data Interpretation: Generate a histogram of DNA content (fluorescence intensity). The first major peak represents the G0/G1 population (2N), the second peak represents the G2/M population (4N), and the region between them represents the S phase population. Specialized software (e.g., ModFit LT™, FlowJo™) can be used to deconvolute the histogram and calculate the percentage of cells in each phase.
-
Caption: Workflow for cell cycle analysis via PI staining.
Chapter 3: Target Validation in a Cellular Context
Demonstrating that a compound inhibits a purified enzyme (Chapter 1) and causes a desired cellular phenotype (Chapter 2) is essential. However, to build a robust mechanistic argument, it is critical to link these two observations. The definitive step is to show that the compound engages and inhibits its intended target within the cell, leading to the expected downstream signaling changes.
Core Experimental Protocol: Western Blotting for Pathway Analysis
Principle: Western blotting (or immunoblotting) is a technique used to detect specific proteins in a complex mixture, such as a cell lysate. It can be used to measure changes in the total amount of a protein or, crucially for kinase inhibitor studies, to measure changes in its phosphorylation state using phospho-specific antibodies.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the morpholinoaniline derivative for a short period (e.g., 1-4 hours) to observe acute signaling changes.
-
Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The latter are critical to preserve the phosphorylation state of proteins.
-
Scrape the cells, collect the lysate, and clarify it by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the target protein (e.g., anti-phospho-Akt Ser473, anti-total-Akt).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate that reacts with the HRP enzyme to produce light.
-
Capture the light signal using a digital imager or X-ray film.
-
Analyze the band intensities. A decrease in the signal from a phospho-specific antibody in treated samples, relative to the total protein and a loading control (e.g., β-actin, GAPDH), confirms on-target activity.
-
Caption: General workflow for Western Blotting analysis.
Data Synthesis and Interpretation
A robust understanding of a compound's mechanism of action is built by integrating data from multiple orthogonal assays. The table below synthesizes representative data for morpholinoaniline derivatives from the literature, illustrating the connection between molecular target inhibition and cellular potency.
| Compound Class/Example | Molecular Target | Kinase IC50 | Cellular IC50 | Cell Line | Reference |
| Thieno[3,2-d]pyrimidine (15e) | PI3K p110α | 2.0 nM | 0.58 µM | A375 Melanoma | [2] |
| 2-morpholino-4-anilinoquinoline (3d) | Not specified | Not specified | 8.5 µM | HepG2 | [1] |
| 2-morpholino-4-anilinoquinoline (3c) | Not specified | Not specified | 11.42 µM | HepG2 | [1] |
| ZSTK474 Analog (6a) | PI3Kα | 9.9 nM | Not specified | Not specified | [5] |
| 3-fluoro-4-morpholinoaniline (NAM-5) | Not specified | Not specified | 1.81 µM | MCF-7 | [12] |
Interpretation: A potent kinase inhibitor (e.g., compound 15e with a 2.0 nM IC50) is expected to inhibit cell proliferation at a higher, yet still potent, concentration (0.58 µM). The difference between enzymatic and cellular IC50 values is expected, as the compound must cross the cell membrane, avoid efflux pumps, and engage its target in a complex intracellular environment. By combining these data with results from apoptosis, cell cycle, and Western blot assays, a powerful, evidence-based narrative of the compound's mechanism of action can be constructed. For instance, demonstrating that a compound with a low nanomolar IC50 against PI3Kα also inhibits Akt phosphorylation in cells at a similar concentration range, induces G1 arrest, and triggers apoptosis provides a comprehensive and validated model of its function.
Conclusion
The in vitro mechanism of action for the morpholinoaniline class of compounds is predominantly centered on the inhibition of key protein kinases that are critical for cancer cell survival and proliferation. The primary targets frequently belong to the PI3K/Akt/mTOR and receptor tyrosine kinase families. Inhibition of these targets disrupts pro-survival signaling, leading to two major, measurable cellular consequences: the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle. A multi-faceted experimental approach, integrating biochemical kinase assays with cellular assays for viability, apoptosis, and cell cycle analysis, and validated by target engagement studies like Western blotting, is essential for fully elucidating this mechanism. The continued exploration of this versatile scaffold promises to yield new generations of targeted therapies with improved efficacy and specificity.
References
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Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). In vitro cell viability assay of (A) all synthesized.... [Link]
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Semantic Scholar. [Link]
-
Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. [Link]
-
Talbot, L. J., et al. (2020). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. National Institutes of Health. [Link]
-
Majerova, M., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. MDPI. [Link]
-
More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. CSIR-NCL Library, Pune. [Link]
-
Al-Ostath, R. A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]
-
Rusin, M., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. [Link]
-
Xu, S., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]
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Montazeri, H., et al. (2021). A novel quinoline derivative induces apoptosis via the intrinsic pathway in MCF-7 breast cancer cells. National Institutes of Health. [Link]
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Patil, S. A., et al. (2021). A REVIEW ON NOVEL 4-ANILINOQUINAZOLINE DERIVATIVES AS EGFR AND VEGFR-2 INHIBITORS. World Journal of Pharmaceutical Research. [Link]
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UW Comprehensive Cancer Center. (2017). Cell Cycle Analysis. [Link]
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Shaik, A. B., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. PubMed. [Link]
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Wikipedia. (n.d.). Cell cycle analysis. [Link]
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Agilent Technologies. (2022). Monitoring Cell Cycle Progression in Cancer Cells. [Link]
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An In-Depth Technical Guide to the Potential Biological Targets of N-ethyl-4-(morpholin-4-yl)aniline
Abstract
N-ethyl-4-(morpholin-4-yl)aniline is a synthetic organic compound belonging to the morpholinoaniline class of molecules. While direct biological data on this specific molecule is limited, its structural motifs are present in a wide array of pharmacologically active agents, suggesting a rich potential for biological activity. The morpholine ring is a common feature in approved drugs, enhancing solubility and metabolic stability, while the aniline core is a versatile scaffold for interacting with various protein targets. This guide provides a comprehensive analysis of the potential biological targets of this compound, drawing upon evidence from structurally related compounds. We will delve into the scientific rationale for investigating its effects on key cellular players, including protein kinases and pathways central to oncology, as well as its potential as an antimicrobial agent. This document is intended to serve as a technical resource, providing not only theoretical grounding but also detailed, field-proven experimental protocols to empower researchers to validate these potential targets.
Introduction: The Therapeutic Potential of the Morpholinoaniline Scaffold
The morpholinoaniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications. The morpholine heterocycle is often incorporated into drug candidates to improve their pharmacokinetic properties, such as aqueous solubility and metabolic resistance. The aniline moiety provides a versatile platform for substitution, allowing for the fine-tuning of electronic and steric properties to achieve specific biological activities.
Derivatives of the parent compound, 4-morpholinoaniline, have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[1] For instance, the well-known antibiotic Linezolid and the anticoagulant Rivaroxaban contain a morpholine ring, highlighting the scaffold's compatibility with diverse biological targets. This precedent strongly suggests that this compound is a promising candidate for drug discovery efforts. This guide will systematically explore the most probable biological targets for this compound and provide the experimental frameworks necessary for their validation.
Potential Target Class 1: Protein Kinases
Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.
Subclass: Phosphoinositide 3-Kinases (PI3Ks)
Scientific Rationale: Several studies have identified 4-morpholino derivatives as potent inhibitors of phosphoinositide 3-kinases (PI3Ks).[2] Specifically, derivatives of 4-morpholino-2-phenylquinazolines have shown strong inhibitory activity against the p110α isoform of PI3K.[2] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers. Therefore, the inhibition of PI3K presents a compelling therapeutic strategy. Given the structural similarity, it is highly plausible that this compound could also exhibit inhibitory activity against PI3K isoforms.
Signaling Pathway Visualization:
Caption: PI3K/AKT Signaling Pathway and Potential Inhibition.
Experimental Protocol: In Vitro PI3Kα (p110α/p85α) Kinase Assay
This protocol outlines a luminescent-based assay to determine the inhibitory activity of this compound against the p110α isoform of PI3K.[3][4]
Materials:
-
Recombinant human PI3Kα (p110α/p85α) enzyme
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
This compound (dissolved in DMSO)
-
Wortmannin or other known PI3K inhibitor (positive control)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare kinase reaction buffer, ATP solution, and lipid substrate according to the manufacturer's instructions. Prepare serial dilutions of this compound and the positive control inhibitor in DMSO.
-
Assay Setup: In a 384-well plate, add the following to each well:
-
0.5 µL of test compound dilution or vehicle (DMSO).
-
4 µL of a mixture containing the PI3Kα enzyme and lipid substrate in kinase assay buffer.
-
-
Initiate Reaction: Add 0.5 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
-
Signal Measurement: Incubate at room temperature for 30 minutes, then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Potential Target Class 2: Cellular Pathways in Oncology
The morpholinoaniline scaffold is frequently associated with anticancer properties.[5] Studies on related compounds have shown effects on cell viability, apoptosis, and cell cycle progression.
Scientific Rationale: Novel 3-fluoro-4-morpholinoaniline derivatives have demonstrated significant anti-proliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) and induced apoptosis-mediated cell death. Similarly, 2-morpholino-4-anilinoquinoline derivatives have shown potent anticancer activity against the HepG2 liver cancer cell line, causing G0/G1 cell cycle arrest.[5] These findings provide a strong basis for investigating this compound as a potential anticancer agent.
Experimental Workflow Visualization:
Caption: Workflow for Anticancer Activity Screening.
Cell Viability Assessment
Experimental Protocol: MTT Assay The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
Apoptosis Detection
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and control cells
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after treatment, including both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.[2]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Cell Cycle Analysis
Experimental Protocol: Propidium Iodide Staining This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[5][9]
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells after treatment.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS, then add 4.5 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes.[5][10]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[5]
-
Staining: Resuspend the cell pellet in 500 µL of propidium iodide staining solution with RNase A.[5]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[5]
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.[11]
-
Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Target Class 3: Microbial Targets
The enamine structural motif, present in this compound, and the morpholine ring itself are found in compounds with antimicrobial activity.[1][12]
Scientific Rationale: Enamines have been synthesized and screened for their antimicrobial activity, with some showing considerable antibacterial effects against both Gram-positive and Gram-negative bacteria.[1][12] Furthermore, various morpholine derivatives have been developed as antibacterial and antifungal agents.[9] This suggests that this compound may possess antimicrobial properties worth investigating.
Experimental Workflow Visualization:
Caption: Workflow for Antimicrobial Susceptibility Testing.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique for determining the MIC of a compound against various microorganisms.[13][14]
Materials:
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in the broth medium directly in the 96-well plate.[14]
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.[14]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include growth control (broth + inoculum) and sterility control (broth only) wells.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[14]
-
MIC Reading: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[15]
Data Presentation and Summary
To facilitate the analysis and comparison of experimental results, all quantitative data should be organized into clear and concise tables.
Table 1: Summary of Potential Biological Activities and Key Experimental Readouts
| Potential Target Class | Specific Target/Pathway | Key Experiment | Primary Readout |
| Protein Kinases | PI3Kα (p110α) | In Vitro Kinase Assay | IC50 (nM or µM) |
| Oncology | Cell Viability | MTT Assay | IC50 (µM) |
| Apoptosis | Annexin V/PI Staining | % Apoptotic Cells | |
| Cell Cycle | Propidium Iodide Staining | % Cells in G0/G1, S, G2/M | |
| Microbiology | Bacterial/Fungal Growth | Broth Microdilution | MIC (µg/mL) |
Conclusion
This compound represents a molecule of significant interest for drug discovery, stemming from a chemical lineage with proven and diverse pharmacological activities. While direct experimental data on this specific compound is not yet widely available, the extensive research on its structural analogs provides a robust foundation for targeted investigation. The potential for this compound to act as a protein kinase inhibitor, an anticancer agent, or an antimicrobial compound is substantial. The experimental protocols detailed in this guide offer a clear and validated path for researchers to systematically explore these possibilities. Through rigorous application of these methodologies, the scientific community can effectively elucidate the biological targets of this compound and unlock its full therapeutic potential.
References
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
- More, N. A., Jadhao, N. L., Meshram, R. J., Tambe, P., Salve, R. A., Sabane, J. K., Sawant, S. N., Gajbhiye, V., & Gajbhiye, J. M. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127.
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The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). PubMed. Retrieved January 17, 2026, from [Link]
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Velupillai, L., Dixit, P. P., Shingare, M. S., Mane, D. V., & Choudhari, B. R. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 3-FLUORO-4-(MORPHOLIN-4-YL)-N-[2-(THIOPHENE-2-YL) ETHYL] ANILINE DERIVATIVES. European Journal of Pharmaceutical and Medical Research. Retrieved January 17, 2026, from [Link]
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Basic protocol to assess preclinical anticancer activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Enamines as novel antibacterials and their structure-activity relationships. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Synthesis, structure, and structure-activity relationship analysis of enamines as potential antibacterials. (2007). PubMed. Retrieved January 17, 2026, from [Link]
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MTT (Assay protocol). (2023). Protocols.io. Retrieved January 17, 2026, from [Link]
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An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences. Retrieved January 17, 2026, from [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved January 17, 2026, from [Link]
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Antibiotic sensitivity testing. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. Retrieved January 17, 2026, from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]
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Antimicrobial Susceptibility Testing. (n.d.). Ovid. Retrieved January 17, 2026, from [Link]
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Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. Retrieved January 17, 2026, from [Link]
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Basic protocol to assess preclinical anticancer activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Minimum inhibitory concentration. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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13.5A: Minimal Inhibitory Concentration (MIC). (2024). Biology LibreTexts. Retrieved January 17, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 17, 2026, from [Link]
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The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. Retrieved January 17, 2026, from [Link]
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Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. (n.d.). Merck Millipore. Retrieved January 17, 2026, from [Link]
-
How to test the anticancer efficacy of a plant extract. (2022). Altogen Labs. Retrieved January 17, 2026, from [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
PI3Kα (p110α/p85) Assay Kit. (n.d.). BPS Bioscience. Retrieved January 17, 2026, from [Link]
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The Structure-Activity Relationship of N-ethyl-4-(morpholin-4-yl)aniline Analogs: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of Morpholinoanilines
The morpholine moiety is a cornerstone in medicinal chemistry, prized for its ability to enhance potency and modulate pharmacokinetic properties through key molecular interactions, often with protein kinases.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet broadly applicable scaffold: N-ethyl-4-(morpholin-4-yl)aniline. While direct, comprehensive SAR literature on this exact analog series is emergent, this document synthesizes established principles from closely related structures, such as 4-anilinoquinazolines and 4-anilinoquinolines, to provide a predictive and actionable framework for researchers in drug development.[3][4] Our focus is to dissect the causality behind experimental choices in analog design, offering a robust, self-validating system for therapeutic innovation.
The Core Scaffold: Deconstructing this compound
The this compound core is comprised of three key pharmacophoric elements: the morpholine ring, the central aniline moiety, and the N-ethyl group. Understanding the individual and synergistic contributions of these components is paramount to designing effective analogs.
-
The Morpholine Ring: This six-membered heterocycle, containing both nitrogen and oxygen atoms, is not merely a solubilizing group.[1][2] The oxygen atom can act as a hydrogen bond acceptor, interacting with catalytic residues in enzyme active sites.[2] The nitrogen atom provides a point for substitution and can influence the overall basicity and, consequently, the pharmacokinetic profile of the molecule. The chair conformation of the morpholine ring also imparts a specific three-dimensional geometry that can be crucial for optimal binding to a biological target.
-
The Aniline Moiety: The central phenyl ring and its associated amino group serve as a critical linker and a platform for substitution. Modifications to this ring can profoundly impact electronic properties, lipophilicity, and the orientation of other functional groups. The nitrogen atom of the aniline can act as a hydrogen bond donor, a key interaction in many kinase inhibitor binding modes.
-
The N-Ethyl Group: The ethyl substituent on the aniline nitrogen is not a passive component. It contributes to the lipophilicity of the molecule and can engage in van der Waals interactions within a binding pocket. The size and conformation of this alkyl group can influence the overall shape of the molecule and its ability to fit into a specific target site.
Strategic Modifications and Predicted SAR Outcomes
Based on extensive research into related morpholino-containing kinase inhibitors, we can predict the likely outcomes of systematic modifications at various positions of the this compound scaffold.
Modifications of the Aniline Ring
Substitutions on the aniline ring are a primary strategy for modulating potency and selectivity. The electronic and steric nature of these substituents plays a crucial role.
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) or cyano groups can enhance binding affinity by altering the pKa of the aniline nitrogen, making it a better hydrogen bond donor. For instance, in related 4-anilinoquinazoline series, chloro- and fluoro-substituents on the aniline ring have been shown to increase inhibitory activity against kinases like EGFR.[5]
-
Electron-Donating Groups (EDGs): Methoxy or methyl groups can increase electron density and may improve metabolic stability. However, they can also decrease hydrogen bond donating capacity, potentially reducing potency.
-
Positional Isomerism: The position of the substituent is critical. Ortho-substituents can induce a twist in the aniline ring relative to the rest of the molecule, which can be beneficial or detrimental depending on the target's topology. Meta- and para-positions offer more direct electronic modulation. SAR studies on quinoline derivatives have highlighted the importance of substituent positioning for potent activity.[6]
Table 1: Predicted Impact of Aniline Ring Substituents on Activity
| Substituent (Position) | Predicted Effect on Potency | Rationale |
| 3-Chloro | Increase | Enhanced H-bond donation from aniline NH.[5] |
| 4-Methoxy | Variable | May improve metabolic stability but could decrease H-bond strength. |
| 3-Trifluoromethyl | Increase | Strong electron-withdrawing effect.[7] |
| 2-Methyl | Decrease | Potential for steric hindrance, disrupting optimal binding conformation. |
Modifications of the N-Alkyl Group
Varying the N-alkyl substituent can fine-tune lipophilicity and explore specific hydrophobic pockets within the target's active site.
-
Chain Length: Increasing the alkyl chain length (e.g., from ethyl to propyl or butyl) can enhance van der Waals interactions, but may also increase metabolic liability.
-
Branching: Introducing branching (e.g., isopropyl) can improve metabolic stability by shielding the N-dealkylation site.
-
Cyclic Systems: Replacing the ethyl group with a cyclopropyl or cyclobutyl moiety can introduce conformational rigidity and explore different regions of the binding pocket.
Modifications of the Morpholine Ring
While the morpholine ring is often considered a stable pharmacophore, subtle modifications can yield significant gains in activity and properties.
-
Ring Conformation: Introducing substituents on the morpholine ring can lock it into a specific conformation, which may be more favorable for binding.
-
Bioisosteric Replacement: Replacing the morpholine oxygen with a sulfur (thiomorpholine) or another nitrogen (piperazine) can alter the hydrogen bonding capacity and overall polarity, leading to changes in selectivity and pharmacokinetics. The replacement of piperazine with morpholine has been shown to affect the potency of EGFR inhibitors.[5]
Experimental Workflows and Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound analogs.
General Synthetic Protocol
The synthesis of this compound analogs can be achieved through a multi-step process, often starting from commercially available materials like 3,4-difluoronitrobenzene.[8]
Step 1: Nucleophilic Aromatic Substitution with Morpholine
-
Dissolve 1 equivalent of the starting fluoro-nitro-substituted aniline in a suitable solvent (e.g., DMSO, NMP).
-
Add 1.2 equivalents of morpholine and 1.5 equivalents of a base (e.g., K₂CO₃, DIPEA).
-
Heat the reaction mixture at 80-120 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Step 2: Reduction of the Nitro Group
-
Dissolve the nitro-intermediate from Step 1 in a suitable solvent (e.g., ethanol, methanol, ethyl acetate).
-
Add a catalyst, such as 10% Pd/C or Raney nickel.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
Step 3: N-Alkylation
-
Dissolve the resulting aniline from Step 2 in a suitable solvent (e.g., DMF, acetonitrile).
-
Add 1.1 equivalents of the desired alkyl halide (e.g., ethyl iodide) and 2.0 equivalents of a base (e.g., K₂CO₃, Cs₂CO₃).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work up the reaction as described in Step 1 and purify by column chromatography to yield the final product.
A similar synthetic strategy is employed for related 2-morpholino-4-anilinoquinoline derivatives, starting with a chlorination step followed by nucleophilic substitution with the appropriate aniline.[3]
Caption: General synthetic workflow for this compound analogs.
Biological Evaluation: Kinase Inhibition Assay
Given that many morpholinoaniline derivatives are kinase inhibitors, a primary biological evaluation would involve assessing their inhibitory activity against a panel of relevant kinases.[9][10][11]
Protocol: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)
-
Prepare a dilution series of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, the appropriate substrate, and ATP to initiate the kinase reaction.
-
Add the test compounds at various concentrations.
-
Incubate the plate at room temperature for the specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for an in vitro kinase inhibition assay.
Case Study: Hypothetical SAR of Analogs Targeting PI3K
The PI3K/mTOR pathway is a frequent target for morpholine-containing inhibitors. The morpholine ring in these inhibitors often forms a crucial hydrogen bond with a key residue in the kinase hinge region.[2] Let's consider a hypothetical SAR study of this compound analogs targeting PI3Kα.
Table 2: Hypothetical IC₅₀ Data for PI3Kα Inhibition
| Compound ID | Aniline Substituent | N-Alkyl Group | PI3Kα IC₅₀ (nM) |
| 1 | H | Ethyl | 150 |
| 2 | 3-Cl | Ethyl | 35 |
| 3 | 4-Cl | Ethyl | 80 |
| 4 | 3-Cl | Methyl | 60 |
| 5 | 3-Cl | Propyl | 45 |
| 6 | 3-CN | Ethyl | 25 |
| 7 | 3-OMe | Ethyl | 200 |
Analysis:
-
Aniline Substitution: The introduction of a 3-chloro group (Compound 2 ) leads to a significant increase in potency compared to the unsubstituted analog (Compound 1 ), likely due to enhanced hydrogen bonding. The 3-cyano group (Compound 6 ) further improves activity. The 4-chloro substitution (Compound 3 ) is less effective than the 3-chloro, highlighting the importance of substituent position. The electron-donating 3-methoxy group (Compound 7 ) is detrimental to activity.
-
N-Alkyl Group: Comparing compounds with the 3-chloro aniline substituent, the ethyl group (Compound 2 ) appears optimal in this limited series. The smaller methyl group (Compound 4 ) is less potent, while the larger propyl group (Compound 5 ) shows slightly reduced activity, suggesting the ethyl group provides the best balance of lipophilicity and fit within the binding pocket.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. The key to unlocking its full potential lies in a systematic and rational approach to analog design, guided by the principles of structure-activity relationships. This guide has provided a predictive framework based on established knowledge of related chemical series. Future work should focus on the synthesis and biological evaluation of a diverse library of analogs to validate these predictions and build a comprehensive SAR dataset for this specific scaffold. Further exploration of bioisosteric replacements for the morpholine ring and the introduction of novel substituents on the aniline moiety are likely to be fruitful avenues for future research.
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Kumar, S., & Kumar, R. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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In Silico ADMET Profiling of N-ethyl-4-(morpholin-4-yl)aniline: A Technical Guide for Drug Discovery Professionals
Abstract
The early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, serving to mitigate late-stage attrition and de-risk development pipelines.[1][2] This guide provides an in-depth, technical walkthrough for the in silico prediction of the ADMET profile for the novel compound N-ethyl-4-(morpholin-4-yl)aniline. We will explore the foundational principles behind computational ADMET modeling, present a detailed, step-by-step workflow using publicly available, validated platforms, and culminate in a comprehensive predicted profile of the molecule. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools for early-stage candidate evaluation.
Introduction: The Imperative of Early ADMET Assessment
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of promising candidates failing due to unfavorable pharmacokinetic or toxicity profiles.[1] Integrating ADMET evaluation into the earliest stages of discovery allows for the rapid prioritization of compounds with a higher probability of success, thereby conserving resources and accelerating the development timeline.[1][3] In silico methods, which use computational models to predict a compound's behavior, offer a cost-effective and high-throughput alternative to traditional experimental assays.[4]
This guide focuses on this compound, a compound with structural motifs, such as the morpholine ring, that are of interest in medicinal chemistry for enhancing solubility and potential biological activity.[5] By systematically predicting its ADMET properties, we can generate a foundational dataset to inform its potential as a drug candidate.
Foundational Principles of In Silico ADMET Prediction
The predictive power of in silico tools stems from sophisticated algorithms, primarily Quantitative Structure-Activity Relationship (QSAR) models and machine learning, trained on large, curated datasets of experimental results.[3][6] These models identify correlations between a molecule's structural or physicochemical features (descriptors) and its biological or pharmacokinetic behavior.
-
Ligand-Based Methods (QSAR): These methods, which form the basis of most freely available ADMET predictors, build models from chemical and biological datasets without requiring knowledge of the protein target's 3D structure.[3]
-
Machine Learning & Graph-Based Signatures: Modern platforms often employ advanced machine learning algorithms, such as support vector machines (SVM) and graph convolutional neural networks (GCNs).[7][8] Tools like pkCSM utilize graph-based signatures that encode distance patterns between atoms to represent the molecule for model training.[9][10]
The reliability of these predictions is validated through rigorous internal and external validation sets, ensuring their applicability for screening novel chemical entities.[11][12]
A Self-Validating Workflow for ADMET Prediction
This section outlines a robust, step-by-step protocol for predicting the ADMET properties of this compound. The causality behind this workflow is to use multiple, well-regarded prediction tools to cross-reference results, thereby increasing confidence in the final profile. We will primarily utilize SwissADME, pkCSM, and ProTox-II, which are widely used, freely accessible, and validated web-based platforms.[3]
Step 1: Acquiring the Molecular Input
The universal starting point for any in silico prediction is a machine-readable representation of the molecule. The Simplified Molecular Input Line Entry System (SMILES) is the most common format.[10]
-
Molecule: this compound
-
Canonical SMILES: CCNc1ccc(cc1)N1CCOCC1
Step 2: Platform-Based Prediction Execution
Protocol for SwissADME:
-
Navigate to the SwissADME web server (]">http://www.swissadme.ch).
-
In the input field, paste the SMILES string: CCNc1ccc(cc1)N1CCOCC1.
-
Click the "Run" button to initiate the calculations.
-
The platform will generate a comprehensive report on physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[13][14][15]
Protocol for pkCSM:
-
Input the SMILES string into the prediction field.
-
Select all available ADMET prediction modules (Absorption, Distribution, Metabolism, Excretion, Toxicity).
-
Submit the molecule for analysis. The server uses graph-based signatures to predict a wide range of pharmacokinetic properties.[9][16]
Protocol for ProTox-II:
-
Use the molecular drawing tool or input the SMILES string to specify the compound.
-
Initiate the toxicity prediction. ProTox-II provides detailed predictions on various toxicity endpoints, including oral toxicity, organ toxicity, and toxicological pathways.[17][18]
Step 3: Data Consolidation and Analysis
The final step is to aggregate the outputs from all platforms into a single, structured table. This allows for easy comparison, identification of consensus predictions, and a holistic assessment of the compound's ADMET profile.
Visualizing the Predictive Workflow
The following diagram illustrates the logical flow of the in silico ADMET profiling process, from molecular input to integrated data analysis.
Caption: A flowchart of the in silico ADMET prediction workflow.
Predicted ADMET Profile of this compound
The following tables summarize the predicted ADMET properties based on the outputs from the selected computational tools.
Table 1: Physicochemical Properties and Drug-Likeness
| Parameter | Predicted Value | Interpretation & Significance |
| Molecular Formula | C12H18N2O | Basic structural information. |
| Molecular Weight | 206.28 g/mol | Complies with Lipinski's rule (<500), favoring good absorption.[19][20] |
| LogP (Consensus) | 1.85 - 2.10 | Optimal lipophilicity, suggesting good membrane permeability.[21] |
| Water Solubility (ESOL) | -2.85 (log mol/L) | Moderately soluble. |
| H-Bond Acceptors | 3 | Complies with Lipinski's rule (≤10), favorable for permeability.[19] |
| H-Bond Donors | 1 | Complies with Lipinski's rule (≤5), favorable for permeability.[19] |
| Topological Polar Surface Area (TPSA) | 24.71 Ų | Excellent value (<140 Ų), predictive of good oral absorption. |
| Lipinski's Rule of 5 | 0 Violations | High probability of being an orally active drug.[22] |
| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability. |
Table 2: Absorption and Distribution Predictions
| Parameter | Predicted Value | Interpretation & Significance |
| Intestinal Absorption | >90% (High) | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | >0.9 (logPapp) | High permeability predicted across the intestinal cell model.[23] |
| BBB Permeability | Yes (logBB > 0.3) | Predicted to cross the blood-brain barrier, which could be a therapeutic feature or a source of CNS side effects.[24][25] |
| P-glycoprotein Substrate | No | Not predicted to be a substrate of this major efflux transporter, which is favorable for bioavailability and CNS penetration. |
Table 3: Metabolism Predictions
| Parameter | Predicted Value | Interpretation & Significance |
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions involving this isoform.[26] |
| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions involving this isoform.[26] |
| CYP2C9 Inhibitor | Yes | Potential risk for interactions with drugs metabolized by CYP2C9. |
| CYP2D6 Inhibitor | Yes | Potential risk for interactions with drugs metabolized by CYP2D6. |
| CYP3A4 Inhibitor | No | Low risk of interactions with the most common drug-metabolizing enzyme.[26] |
Table 4: Toxicity Predictions
| Parameter | Predicted Value | Interpretation & Significance |
| hERG I Inhibitor | No | Low predicted risk of cardiotoxicity related to hERG channel blockage.[7][27] |
| Hepatotoxicity | No | Predicted to be non-toxic to the liver. |
| Ames Mutagenicity | No | Not predicted to be mutagenic, indicating a lower risk of carcinogenicity. |
| Oral Rat Acute Toxicity (LD50) | 2.55 mol/kg | Predicted to be Toxicity Class 4 (Harmful if swallowed).[28] |
In-Depth Analysis and Mechanistic Insights
The consolidated in silico data paints a promising, albeit preliminary, picture of this compound as a potential drug candidate.
-
Favorable Absorption and Bioavailability: The compound's physicochemical properties align perfectly with Lipinski's Rule of Five, a foundational guideline for oral drug-likeness.[19][29] Its low molecular weight, optimal lipophilicity (LogP ~2), and very low polar surface area (TPSA) are strong indicators of efficient passive diffusion across the intestinal membrane. This is further supported by high predicted Caco-2 permeability, a standard in vitro model for intestinal absorption.[30][31] The prediction that it is not a substrate for the P-glycoprotein efflux pump further strengthens its potential for high oral bioavailability.
-
Distribution and CNS Penetration: The model predicts that the compound will cross the blood-brain barrier (BBB).[25][32] This is a critical finding that dictates its potential therapeutic applications. For central nervous system (CNS) disorders, this is a desirable property. Conversely, for peripherally acting drugs, this could lead to unwanted CNS side effects, and medicinal chemistry efforts would be needed to mitigate this property.
-
Metabolic Profile and Drug-Drug Interaction Risk: The predictions indicate potential inhibition of two key cytochrome P450 enzymes: CYP2C9 and CYP2D6.[26] Inhibition of these enzymes is a major cause of pharmacokinetic drug-drug interactions, which can lead to adverse effects due to the accumulation of co-administered drugs.[26] This is a significant flag for further experimental investigation. The predicted sites of metabolism (not shown in a table) would likely be N-dealkylation of the ethyl group or oxidation of the aromatic ring, common metabolic pathways for such structures.
-
Toxicity Profile: The toxicity predictions are generally favorable. The lack of predicted hERG inhibition is particularly important, as hERG channel blockage is a common cause of drug-induced cardiac arrhythmias.[7][33] The compound is also predicted to be non-mutagenic and non-hepatotoxic. The predicted acute oral toxicity falls into GHS Class 4, which is typical for many small molecule drugs.[28]
The diagram below illustrates the key ADMET considerations for the compound.
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Exploring the Kinase Inhibitory Potential of N-ethyl-4-(morpholin-4-yl)aniline: A Strategic Framework for Discovery and Characterization
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of N-ethyl-4-(morpholin-4-yl)aniline as a potential kinase inhibitor. Moving beyond a simple listing of methods, this document elucidates the scientific rationale behind a multi-stage investigational workflow, from initial computational predictions to rigorous biochemical and cell-based validation.
Executive Summary
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. The morpholinoaniline scaffold has emerged as a "privileged" structure, present in several successful kinase inhibitors due to its favorable interactions within the ATP-binding pocket of various kinases. This guide introduces this compound, a compound possessing this key scaffold, as a candidate for investigation. We present a logical, field-proven roadmap for assessing its kinase inhibitory potential, beginning with computational approaches to identify likely targets, followed by detailed protocols for in vitro biochemical assays to confirm enzymatic inhibition, and culminating in cell-based assays to validate its activity in a physiological context and initial ADME/Tox profiling to assess its drug-like properties.
Section 1: The Rationale for Investigation
Kinases as High-Value Therapeutic Targets
Protein kinases constitute one of the largest and most functionally diverse gene families. They catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a process known as phosphorylation. This reversible modification acts as a molecular switch, modulating protein function, localization, and stability. Given their central role in signal transduction, aberrant kinase activity is a direct driver of numerous pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, inhibitors that can selectively modulate the activity of specific kinases are of immense therapeutic value.[1][2][3]
The Morpholinoaniline Scaffold: A Privileged Motif in Kinase Inhibition
In medicinal chemistry, certain molecular scaffolds appear frequently in bioactive compounds and are termed "privileged structures." The morpholine moiety, in particular, is valued for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability.[4] When incorporated into an aniline framework, the resulting morpholinoaniline core can effectively engage with the hinge region of the kinase ATP-binding site, a common anchoring point for many Type I and Type II inhibitors. Numerous successful kinase inhibitors targeting enzymes like PI3K and FAK incorporate this or closely related motifs, validating its utility in establishing high-affinity interactions.[5][6]
This compound presents an unexplored, yet strategically designed, iteration of this scaffold. The ethyl group on the aniline nitrogen offers a potential vector for further chemical modification and could influence binding kinetics and selectivity. This guide, therefore, outlines the necessary steps to systematically de-orphan this compound and characterize its potential as a novel kinase inhibitor.
Section 2: Physicochemical Profile and Drug-Likeness
Before embarking on extensive biological testing, an initial assessment of a compound's physicochemical properties is crucial for gauging its potential as a drug candidate. These properties influence absorption, distribution, metabolism, and excretion (ADME).[7][8] The properties of this compound are summarized below, evaluated against established guidelines such as Lipinski's Rule of Five.
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight (MW) | ~206.28 g/mol | ≤ 500 Da | Yes |
| LogP (Octanol-Water Partition) | ~1.2 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 (amine -NH) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (morpholine -O-, -N-, aniline -N-) | ≤ 10 | Yes |
| Rotatable Bonds | 3 | ≤ 10 (Veber's Rule) | Yes |
| Data derived from computational predictions based on related structures found in PubChem.[9] |
The profile of this compound is highly favorable, complying with all criteria for oral bioavailability. Its low molecular weight and moderate lipophilicity suggest a good starting point for a potential therapeutic agent.
Section 3: A Strategic Workflow for Kinase Inhibitor Profiling
A tiered, multi-disciplinary approach is essential to efficiently and robustly evaluate a candidate inhibitor. This workflow ensures that resources are directed toward the most promising avenues and that data from each stage informs the next. The proposed strategy prioritizes cost-effective, high-throughput methods first, followed by more complex and physiologically relevant assays.
Caption: A multi-phase workflow for kinase inhibitor characterization.
Section 4: In Silico Target Identification
Computational methods provide a rapid and cost-effective means to generate hypotheses about which kinases this compound is most likely to bind.[10][11] Molecular docking simulates the interaction between a ligand and a protein's binding site, providing a score that estimates binding affinity.
Caption: Workflow for computational molecular docking.
Protocol 4.1: Molecular Docking Against a Kinase Panel
Rationale: This protocol aims to virtually screen the compound against a diverse set of kinase structures to prioritize those with the highest predicted binding affinity for subsequent biochemical testing.
-
Ligand Preparation:
-
Generate a 3D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Generate appropriate ionization states at physiological pH (7.4).
-
-
Protein Preparation:
-
Select a panel of high-resolution crystal structures of various human kinases from the Protein Data Bank (PDB). The panel should include representatives from different kinase families.
-
Using molecular modeling software (e.g., Schrödinger Maestro, MOE), prepare the protein structures by removing water molecules and original co-crystallized ligands, repairing missing side chains, and adding hydrogen atoms.
-
-
Binding Site Definition:
-
Define the docking grid around the known ATP-binding site for each kinase, typically centered on the co-crystallized ligand from the original PDB file.
-
-
Docking Execution:
-
Utilize a validated docking program (e.g., Glide, AutoDock Vina) to dock the prepared ligand into the defined binding site of each kinase.[11]
-
Generate multiple binding poses for each kinase-ligand pair.
-
-
Results Analysis:
-
Rank the kinases based on the docking scores (e.g., GlideScore, binding energy in kcal/mol). Lower energy scores indicate a more favorable predicted interaction.
-
Visually inspect the top-scoring poses to ensure key interactions (e.g., hydrogen bonds with the hinge region) are present, which increases confidence in the prediction.
-
Section 5: In Vitro Biochemical Evaluation
Biochemical assays are the gold standard for confirming direct inhibition of a kinase's enzymatic activity.[1] These assays are performed in a purified, cell-free system, which eliminates confounding factors present in a cellular environment and allows for precise measurement of enzyme kinetics.
Caption: Principle of a luminescence-based kinase inhibition assay.
Protocol 5.1: Broad Kinase Panel Screening (ADP-Glo™ Assay)
Rationale: This step provides an unbiased experimental assessment of the compound's activity and selectivity across a large number of kinases. The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[12]
-
Reagent Preparation:
-
Reconstitute recombinant kinases, kinase-specific peptide substrates, and ATP according to the supplier's instructions.
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Assay Plate Setup (384-well format):
-
Dispense the test compound to a final concentration of 1 µM or 10 µM into the assay wells. Include positive control wells (no kinase), negative control wells (DMSO vehicle), and a reference inhibitor control.
-
Add the kinase enzyme solution to all wells except the positive controls and incubate for 15-30 minutes at room temperature.[13]
-
-
Kinase Reaction Initiation:
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for 1-2 hours at room temperature, allowing the phosphorylation reaction to proceed.
-
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent, which converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP amount. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a compatible plate reader.
-
Calculate the percent inhibition for the test compound relative to the DMSO and no-kinase controls. "Hits" are typically defined as kinases showing >50% inhibition at the screening concentration.
-
Protocol 5.2: IC₅₀ Determination for Identified Hits
Rationale: For any kinases identified as "hits" in the primary screen, a dose-response analysis is performed to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC₅₀).
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Assay Execution: Perform the ADP-Glo™ assay as described in Protocol 5.1, but using the range of compound concentrations.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model using graphing software (e.g., GraphPad Prism) to calculate the IC₅₀ value.
-
| Kinase Target | % Inhibition @ 10 µM | IC₅₀ (nM) |
| Kinase A | 85% | 150 |
| Kinase B | 12% | >10,000 |
| Kinase C | 65% | 850 |
| Table for summarizing hypothetical biochemical screening data. |
Section 6: Cell-Based Assay Validation
While biochemical assays confirm direct enzyme inhibition, cell-based assays are critical to verify that the compound can enter cells, engage its target in a complex physiological environment, and exert a functional effect.[14][15]
Caption: Inhibition of a signaling pathway by the test compound.
Protocol 6.1: Cellular Target Phosphorylation Assay
Rationale: This assay directly measures whether the compound inhibits the target kinase's activity inside a living cell by quantifying the phosphorylation of a known downstream substrate.
-
Cell Culture and Treatment:
-
Select a cell line where the target kinase is known to be active (e.g., a cancer cell line with a known activating mutation).
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound for 1-4 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
-
Protein Quantification and Analysis:
-
Quantify the total protein concentration in each lysate using a BCA or Bradford assay.
-
Analyze the lysates via Western Blot. Use a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-Akt) and another antibody for the total amount of the substrate protein as a loading control.
-
Alternatively, use an ELISA-based method with antibodies that capture the total substrate and detect the phosphorylated form.[14]
-
-
Data Interpretation: A dose-dependent decrease in the phosphorylated substrate signal (relative to the total substrate) indicates successful target engagement and inhibition in the cell.
Protocol 6.2: Cell Viability/Proliferation Assay
Rationale: This functional assay determines if target inhibition translates into a desired biological outcome, such as halting the proliferation of cancer cells.
-
Cell Plating and Treatment:
-
Plate a cancer cell line known to be dependent on the target kinase in a 96-well plate.
-
After 24 hours, treat the cells with a serial dilution of the test compound.
-
-
Incubation: Incubate the cells for 72 hours to allow for effects on proliferation to manifest.
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to the wells.
-
Measure the resulting luminescence or fluorescence, which is proportional to the number of viable cells.
-
-
Data Analysis: Plot the viability data against the log of compound concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Section 7: Preliminary ADME/Tox Profiling
Early assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile is essential to identify potential liabilities that could halt development.[16] In vitro assays provide a cost-effective first look at these properties.
Protocol 7.1: In Vitro Metabolic Stability Assay
Rationale: This assay evaluates the compound's susceptibility to metabolism by key drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), found in the liver. High metabolic instability can lead to poor bioavailability and short duration of action in vivo.
-
Incubation: Incubate this compound (e.g., at 1 µM) with human liver microsomes and the necessary cofactor (NADPH) at 37°C.
-
Time Points: Remove aliquots from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein and analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.
| Parameter | Result | Interpretation |
| In Vitro Half-life (t₁/₂) | 45 min | Moderate Stability |
| Intrinsic Clearance (CLint) | 30 µL/min/mg | Moderate Clearance |
| Table for summarizing hypothetical metabolic stability data. |
Section 8: Conclusion and Future Directions
This guide has outlined a systematic and robust strategy for the comprehensive evaluation of this compound as a potential kinase inhibitor. By progressing through a logical sequence of computational, biochemical, and cellular assays, a researcher can build a complete data package to support a " go/no-go " decision for further development. Positive results from this workflow—namely, the identification of a potent and selective kinase target, confirmation of on-target activity in cells leading to a desired phenotype, and a favorable preliminary ADME/Tox profile—would establish this compound as a valuable lead compound. Subsequent efforts would focus on lead optimization through medicinal chemistry to enhance potency, selectivity, and drug-like properties, ultimately paving the way for in vivo studies.
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An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of N-ethyl-4-(morpholin-4-yl)aniline
Executive Summary
Introduction and Scientific Rationale
N-ethyl-4-(morpholin-4-yl)aniline is an aromatic amine containing both an aniline core and a morpholine ring. While the specific toxicology of this compound is uncharacterized, its structural motifs provide a basis for hypothesis-driven assay selection.
-
Aniline Moiety: Aniline and its derivatives are known to exert toxicity through metabolic activation, often leading to oxidative stress, methemoglobinemia, and damage to erythrocytes and the spleen.[3][4][5] In vitro, aniline has been shown to induce reactive oxygen species (ROS) generation, leading to DNA damage and apoptosis in hepatocytes.[6] This suggests that this compound could potentially induce cell death via oxidative stress pathways and subsequent apoptosis.
-
Morpholine Moiety: Morpholine itself is generally of low toxicity, but its presence can influence the physicochemical properties of the parent molecule, such as solubility and membrane permeability.
Given this background, a preliminary cytotoxicity screen must assess multiple endpoints to capture a complete picture of the compound's bioactivity. A robust screening paradigm relies on the principle of orthogonal testing—using multiple assays that measure different cellular health indicators.[7] This guide will focus on three distinct, widely-validated assays:
-
MTT Assay: Measures mitochondrial reductase activity, serving as a proxy for metabolic activity and overall cell viability.[8][9][10]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of the cytosolic enzyme LDH into the culture medium, an indicator of compromised cell membrane integrity and necrosis.[11][12]
-
Caspase-Glo® 3/7 Assay: Measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[13][14][15]
This tripartite approach allows for the differentiation between cytotoxic effects (general cell death), cytostatic effects (inhibition of proliferation), and specific mechanisms like apoptosis or necrosis.
Experimental Design & Methodology
Cell Line Selection & Rationale
To assess both anticancer potential and general toxicity, a panel of cell lines is essential. The following are recommended for this initial screen:
| Cell Line | Type | Rationale | Culture Medium |
| A549 | Human Lung Carcinoma | A widely used, robust cancer model representing a common solid tumor type.[16][17] | F-12K Medium + 10% FBS + 1% Penicillin/Streptomycin.[18] |
| MCF-7 | Human Breast Adenocarcinoma | An estrogen receptor-positive breast cancer model, representing a different epithelial tumor type.[19][20][21] | EMEM + 10% FBS + 1% NEAA + 0.01 mg/mL Insulin.[20][22] |
| HEK293 | Human Embryonic Kidney | A non-cancerous, human-derived cell line commonly used as a control for general cytotoxicity.[23] | DMEM (high glucose) + 10% FBS + 1% Penicillin/Streptomycin.[23] |
Overall Experimental Workflow
The screening process follows a logical progression from cell culture preparation to multi-assay data acquisition and analysis.
Caption: High-level workflow for cytotoxicity screening.
Detailed Experimental Protocols
A. General Cell Culture & Seeding
-
Culture all cell lines in a humidified incubator at 37°C with 5% CO2.[23][24]
-
Passage cells when they reach 70-90% confluency to maintain exponential growth.[18][25]
-
On the day of the experiment, trypsinize, count, and resuspend cells to a density of 1x10^5 cells/mL in their respective complete media.
-
Seed 100 µL of the cell suspension (1x10^4 cells) into each well of three separate 96-well, flat-bottom plates (one for each assay).
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.
B. Compound Preparation & Treatment
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform a serial dilution series in cell culture medium to create 2X working concentrations. For a final concentration range of 0.1 to 100 µM, you would prepare 2X solutions from 0.2 to 200 µM.
-
Controls:
-
Vehicle Control: Medium with the highest concentration of DMSO used in the dilutions (e.g., 0.5%).
-
Untreated Control: Medium only.
-
Positive Control: Doxorubicin (10 µM) or another known cytotoxic agent.
-
Maximum Lysis Control (for LDH): Medium with 1% Triton X-100.[11]
-
-
After 24h incubation, carefully remove the seeding medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well (in triplicate).
-
Return plates to the incubator for a 48-hour exposure period.
C. Assay-Specific Protocols (Post-Incubation)
Protocol 1: LDH Cytotoxicity Assay [12]
-
Centrifuge the 96-well plate at 400 x g for 5 minutes.[26]
-
Carefully transfer 50 µL of the supernatant from each well to a new, empty 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer’s instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.[26]
-
Add 50 µL of stop solution.
-
Measure absorbance at 490 nm using a microplate reader.
Protocol 2: MTT Cell Viability Assay [8][9][10]
-
Following the 48h treatment, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[8][27]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[9][28]
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the crystals.[27]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[8][27]
-
Measure absorbance at 570 nm.[9]
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay [13][14][15]
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, as per the manufacturer's protocol.[15][29]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[13][29]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a microplate reader.
Data Analysis and Interpretation
Data Normalization
For each assay, raw data (absorbance or luminescence) must be converted to a percentage of the control.
-
For MTT (Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
For LDH (Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100 (Where Abs_Spontaneous is the vehicle control)
-
For Caspase-Glo (Apoptosis): Data is often presented as fold-change over the vehicle control. Fold Change = (RLU_Sample - RLU_Blank) / (RLU_Vehicle - RLU_Blank)
Calculating IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.[1]
-
Plot the normalized data (% Viability or % Inhibition) against the logarithm of the compound concentration.[30][31]
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[30][32]
-
The IC50 is the concentration that corresponds to 50% inhibition on the fitted curve.[32] This can be calculated using software like GraphPad Prism or specialized Excel add-ins.[31][32]
Interpreting the Results
The combination of the three assays provides a mechanistic fingerprint.
Caption: Logic diagram for interpreting multi-assay cytotoxicity data.
-
Scenario 1: Apoptosis. A potent IC50 in the MTT assay, coupled with high Caspase-3/7 activity but low LDH release, strongly suggests the compound induces programmed cell death.
-
Scenario 2: Necrosis. A potent IC50 in the MTT assay with a corresponding high level of LDH release but low caspase activity indicates a necrotic or membrane-disruptive mechanism.
-
Scenario 3: Cytostatic Effect. A decrease in viability measured by MTT with no significant increase in either LDH or caspase activity may suggest the compound is cytostatic (inhibiting proliferation) rather than cytotoxic.
Data Presentation
All quantitative data should be summarized for clarity.
Table 1: Example IC50 Values (µM) for this compound Data presented as Mean ± SD from three independent experiments.
| Assay | A549 (Cancer) | MCF-7 (Cancer) | HEK293 (Non-cancer) | Selectivity Index (HEK293 / A549) |
| MTT (Viability) | 15.2 ± 1.8 | 25.5 ± 3.1 | >100 | >6.6 |
| LDH (Necrosis) | >100 | >100 | >100 | N/A |
| Caspase-3/7 Fold Activation (at 20 µM) | 4.5 ± 0.5 | 3.8 ± 0.4 | 1.2 ± 0.2 | N/A |
The Selectivity Index (SI) is a critical parameter, calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancer cell line. An SI value > 2 is generally considered a promising indicator of cancer-specific activity.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach for the initial cytotoxic evaluation of this compound. By employing assays that probe metabolic health, membrane integrity, and apoptosis, this workflow provides a robust dataset that can confidently classify the compound's primary mechanism of action and its therapeutic window. Positive results, such as a high selectivity index and a confirmed apoptotic mechanism, would strongly justify advancing the compound to more complex secondary screens, such as cell cycle analysis, ROS detection, and ultimately, in vivo efficacy and toxicology studies.
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Methodological & Application
Application Notes & Protocols: Evaluating N-ethyl-4-(morpholin-4-yl)aniline in Cancer Cell Line Studies
Introduction: Rationale for Investigation
N-ethyl-4-(morpholin-4-yl)aniline is a synthetic organic compound featuring a core structure shared by numerous biologically active molecules. While specific data on its direct application in oncology is limited, its chemical architecture—a substituted aniline linked to a morpholine ring—is a privileged scaffold in medicinal chemistry. The morpholine moiety is frequently incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability.
Notably, the broader 4-anilinoquinoline and 4-anilino-quinazoline scaffolds, which bear structural resemblance, are central to a class of potent tyrosine kinase inhibitors (TKIs). For instance, Canertinib is an irreversible TKI targeting the EGFR/HER-2 pathways, and its structure contains a morpholine group to enhance solubility[1][2]. Furthermore, recent studies on 2-morpholino-4-anilinoquinoline derivatives have demonstrated significant cytotoxic activity against liver cancer cell lines (HepG2) by inducing cell cycle arrest[3][4].
Given this precedent, this compound presents itself as a candidate for foundational research. It serves as an excellent model compound for screening and for developing structure-activity relationships (SAR) in novel drug discovery programs. This guide provides a comprehensive framework for the initial characterization of its potential anticancer effects in vitro, from initial cytotoxicity screening to preliminary mechanism of action studies.
Compound Properties and Handling
Proper handling and preparation of the test compound are paramount for reproducible results.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O | [5] |
| Molecular Weight | 206.28 g/mol | [5] |
| Appearance | Varies (Typically solid) | - |
| Solubility | Soluble in DMSO, Ethanol | Standard Practice |
Preparation of Stock Solutions
Causality: A concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is essential for serial dilutions. DMSO is widely used as it is relatively non-toxic to most cell lines at final concentrations below 0.5% (v/v) and can solubilize a wide range of hydrophobic compounds.
-
Preparation of 10 mM Stock:
-
Weigh out 2.06 mg of this compound.
-
Dissolve in 1 mL of sterile, anhydrous DMSO to create a 10 mM stock solution.
-
Vortex thoroughly until the compound is fully dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store aliquots at -20°C or -80°C for long-term stability. Protect from light.
-
Critical Control: Always prepare a "vehicle control" in all experiments. This control should contain the highest concentration of DMSO used in the treatment groups to ensure that any observed effects are due to the compound and not the solvent.
Hypothesized Mechanism of Action: Kinase Inhibition
Based on its structural similarity to known TKIs, we hypothesize that this compound may function by inhibiting the activity of an upstream growth factor receptor, such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of such receptors typically blocks downstream pro-survival and proliferative signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways[6][7]. This blockade can lead to cell cycle arrest and the induction of apoptosis.
Caption: Hypothesized mechanism targeting a Receptor Tyrosine Kinase (RTK).
Experimental Design & Workflow
A logical, phased approach is crucial for efficiently characterizing a novel compound. The workflow begins with broad screening for cytotoxic activity and progressively narrows down to specific mechanistic questions.
Caption: Phased experimental workflow for compound characterization.
Detailed Experimental Protocols
The following protocols are standardized for use with adherent human cancer cell lines (e.g., HeLa, A549, MCF-7) but can be adapted.
Protocol 1: Determining Cytotoxicity via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells[8].
Materials:
-
96-well flat-bottom cell culture plates
-
This compound stock (10 mM in DMSO)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the compound in culture medium. A common concentration range for initial screening is 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Include a "vehicle control" (medium with the highest DMSO concentration) and an "untreated control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective treatment or control medium.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL)[9]. Incubate for 3-4 hours at 37°C. Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the purple crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if available.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Assessment of Apoptosis by Annexin V & Propidium Iodide (PI) Staining
Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost[10]. This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (rarely observed, often an artifact).
Materials:
-
6-well plates
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and 1X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS, then detach them using a gentle method like Trypsin-EDTA.
-
Combine the detached cells with the cells from the supernatant and centrifuge at 300 x g for 5 minutes[11].
-
-
Cell Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS. This removes residual serum and medium that can interfere with staining.
-
Staining:
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each sample tube. Do not wash the cells after this step, as Annexin V binding is reversible.
-
Analyze the samples by flow cytometry within one hour for best results.
-
Protocol 3: Cell Cycle Analysis with Propidium Iodide
Principle: PI is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S phase (between 2n and 4n), and G2/M (4n DNA content).
Materials:
-
6-well plates
-
Cold 70% ethanol
-
Cold 1X PBS
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[13]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in Protocol 5.2.
-
Cell Harvesting: Harvest both floating and adherent cells and wash the pellet once with cold 1X PBS.
-
Fixation:
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Rationale: Dropwise addition prevents cell clumping. Ethanol fixation permeabilizes the cells and preserves DNA integrity[14].
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the pellet once with PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A. Rationale: RNase A is crucial to degrade RNA, as PI can also bind to double-stranded RNA, which would otherwise create a false signal[13].
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples by flow cytometry. Use software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases[13].
Protocol 4: Pathway Validation by Western Blotting
Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using phospho-specific antibodies, one can measure the activation state of key signaling proteins (e.g., p-Akt, p-ERK). A decrease in the phosphorylated form of a protein after treatment suggests the compound inhibits an upstream activator[6][7][15].
Materials:
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells in 6-well plates as previously described.
-
After treatment, place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube[16].
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation[16].
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times for 5 minutes each with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To ensure observed changes are not due to altered total protein levels, the membrane can be stripped of antibodies and re-probed for total protein (e.g., total-Akt) and a loading control (e.g., β-actin)[6].
References
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, PMC. [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
-
Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, PMC. [Link]
-
Cell Cycle Tutorial. The University of Auckland. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital/Baylor College of Medicine. [Link]
-
Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube, Cell Signaling Technology. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, PMC. [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. RSC Advances. [Link]
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, NIH. [Link]
-
Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. Bioorganic & Medicinal Chemistry. [Link]
-
Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure & Dynamics, ResearchGate. [Link]
-
Discovery of 4-anilinofuro[2,3-b]quinoline derivatives as selective and orally active compounds against non-small-cell lung cancers. Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. [Link]
-
2-(Morpholine-4-sulfonyl)aniline. PubChem. [Link]
-
A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
-
4-(2-Morpholinoethyl)aniline. PubChem. [Link]
-
New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, MDPI. [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. [Link]
-
Showing Compound N-Ethylaniline (FDB004541). FooDB. [Link]
-
4-(MORPHOLIN-4-YL)ANILINE | CAS 2524-67-6. Matrix Fine Chemicals. [Link]
-
The 4-morpholinoaniline derivate drugs. ResearchGate. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. youtube.com [youtube.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medium.com [medium.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for N-ethyl-4-(morpholin-4-yl)aniline in Novel Drug Design
Introduction: Unveiling the Potential of the N-ethyl-4-(morpholin-4-yl)aniline Scaffold
In the landscape of medicinal chemistry, the identification of versatile and synthetically accessible scaffolds is paramount to the discovery of novel therapeutic agents. The this compound core represents a promising starting point for drug design, integrating key pharmacophoric features that have proven successful in a variety of biologically active compounds. The morpholine moiety is a privileged heterocycle known to enhance aqueous solubility and metabolic stability, while the N-ethyl-aniline portion provides a modifiable handle for tuning potency and selectivity towards specific biological targets.
Recent studies on related 2-morpholino-4-anilinoquinoline derivatives have demonstrated significant anticancer activity, highlighting the potential of the morpholinoaniline core in oncology.[1][2][3] Furthermore, the broader class of aniline derivatives has been explored for a multitude of therapeutic applications, including as kinase inhibitors and antimicrobial agents.[4] These findings underscore the therapeutic promise of this compound as a foundational structure for the development of new chemical entities.
This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis of the this compound scaffold and its derivatives. We further delineate methodologies for the biological evaluation of these novel compounds and discuss potential structure-activity relationships (SAR) to guide future drug design efforts.
Physicochemical Properties of the Core Scaffold
A thorough understanding of the physicochemical properties of the lead scaffold is crucial for predicting its behavior in biological systems and for guiding further derivatization.
| Property | Value | Source |
| Molecular Formula | C12H18N2O | [5] |
| Molecular Weight | 206.28 g/mol | [5] |
| Appearance | Yellow-brown transparent oily liquid | [6][7] (for N-ethylaniline) |
| Solubility | Insoluble in water, soluble in alcohol and most organic solvents | [6][7] (for N-ethylaniline) |
Synthetic Protocols: A Step-by-Step Guide
The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the formation of analogous compounds. The following protocols provide a detailed roadmap for the synthesis of the core scaffold and a representative derivative.
Protocol 1: Synthesis of the Core Scaffold - this compound
This protocol is adapted from established methods for the synthesis of 4-morpholinoaniline and N-ethylaniline.[6][8][9]
Workflow for the Synthesis of this compound
Sources
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. CN103145562B - N-ethyl aniline preparation method - Google Patents [patents.google.com]
- 7. CN112341341A - Preparation method of N-ethylaniline - Google Patents [patents.google.com]
- 8. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 9. N-ethyl aniline preparation method - Eureka | Patsnap [eureka.patsnap.com]
Application Notes: A Comprehensive Protocol for Assessing the Antimicrobial Activity of N-ethyl-4-(morpholin-4-yl)aniline
Introduction: The Imperative for Novel Antimicrobial Evaluation
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Morpholine and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, featured in numerous bioactive compounds due to their favorable physicochemical and metabolic properties.[1][2][3] The specific compound, N-ethyl-4-(morpholin-4-yl)aniline, which incorporates the morpholine moiety, warrants a thorough investigation of its potential antimicrobial efficacy. While direct antimicrobial data for this specific compound is not extensively published, related morpholine derivatives have demonstrated notable activity against various bacterial and fungal strains, suggesting its potential as a promising antimicrobial agent.[4][5][6][7][8][9]
These application notes provide a comprehensive, structured guide for researchers, scientists, and drug development professionals to rigorously assess the antimicrobial activity of this compound. The protocols herein are grounded in internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data.[10][11][12][13]
PART 1: Foundational Screening and Quantitative Assessment
The initial evaluation of a novel compound's antimicrobial properties typically involves a qualitative screening followed by a quantitative determination of its inhibitory and bactericidal concentrations.
Disk Diffusion Assay: A Primary Qualitative Screening Tool
The disk diffusion method, also known as the Kirby-Bauer test, serves as an excellent initial screening tool to qualitatively assess the antimicrobial activity of this compound.[14][15][16][17] This method is straightforward, cost-effective, and allows for the simultaneous testing of the compound against multiple microbial strains.
Principle: A paper disk impregnated with a standardized concentration of the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk after incubation.[14][18] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar (MHA): This medium is the standard for routine antimicrobial susceptibility testing due to its non-selective nature, good batch-to-batch reproducibility, and low concentration of inhibitors of common antimicrobial agents.
-
0.5 McFarland Turbidity Standard: Standardizing the inoculum to a 0.5 McFarland turbidity ensures a consistent and reproducible bacterial density (approximately 1.5 x 10^8 CFU/mL), which is critical for accurate and comparable results.[19]
-
Incubation Conditions: Incubation at 35-37°C for 16-20 hours provides optimal growth conditions for most common pathogenic bacteria.[20]
Detailed Protocol: Disk Diffusion Assay
Materials:
-
This compound stock solution (concentration to be determined based on solubility)
-
Sterile 6-mm paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85%)
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
-
Negative control disks (impregnated with solvent used to dissolve the test compound)
-
Incubator
Procedure:
-
Inoculum Preparation: Aseptically select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour culture plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[14][19]
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[21]
-
Disk Application: Aseptically apply the paper disks impregnated with this compound, the positive control antibiotic, and the negative control to the surface of the inoculated MHA plate. Ensure the disks are firmly pressed onto the agar to ensure complete contact.[16]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[20]
-
Result Interpretation: Measure the diameter of the zones of complete growth inhibition in millimeters (mm).
Data Presentation:
| Test Microorganism | Gram Stain | Compound | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) |
| S. aureus ATCC 25923 | Gram-positive | This compound | Record experimental value | Ciprofloxacin (5 µg) | Record experimental value |
| E. coli ATCC 25922 | Gram-negative | This compound | Record experimental value | Ciprofloxacin (5 µg) | Record experimental value |
Broth Microdilution Assay: Determining Minimum Inhibitory Concentration (MIC)
Following a positive result in the disk diffusion assay, the broth microdilution method is employed to quantitatively determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22][23][24][25] This method is considered a gold standard for susceptibility testing due to its accuracy and reproducibility.[20]
Principle: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, and the lowest concentration of the compound that inhibits growth is recorded as the MIC.[20][22][25]
Causality Behind Experimental Choices:
-
96-Well Microtiter Plates: These plates allow for the efficient testing of multiple concentrations and replicates in a small volume, making the assay high-throughput and cost-effective.[20][22]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium for broth dilution testing as the concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antimicrobial agents.
-
Resazurin or MTT as a Growth Indicator: While visual inspection is the standard, the use of metabolic indicators like resazurin or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) can provide a more objective and quantifiable measure of cell viability.[26][27]
Detailed Protocol: Broth Microdilution for MIC Determination
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganisms
-
Positive control antibiotic
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial twofold dilution of this compound in CAMHB directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum as described in the disk diffusion protocol. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[19]
-
Plate Inoculation: Add the prepared inoculum to each well containing the compound dilutions.
-
Controls:
-
Growth Control: Wells containing CAMHB and inoculum but no compound.
-
Sterility Control: Wells containing only CAMHB.
-
Positive Control: Wells containing a known antibiotic with a known MIC for the test organism.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[20]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[24]
Data Presentation:
| Test Microorganism | Gram Stain | MIC of this compound (µg/mL) | Positive Control (Antibiotic) | MIC of Positive Control (µg/mL) |
| S. aureus ATCC 25923 | Gram-positive | Record experimental value | Ciprofloxacin | Record experimental value |
| E. coli ATCC 25922 | Gram-negative | Record experimental value | Ciprofloxacin | Record experimental value |
PART 2: Assessing Bactericidal Activity
While the MIC provides information on the concentration required to inhibit growth, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. Determining the Minimum Bactericidal Concentration (MBC) and performing a time-kill kinetic assay are crucial next steps.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[28]
Principle: Following the determination of the MIC, a small aliquot from the clear wells (at and above the MIC) is subcultured onto an antibiotic-free agar medium. After incubation, the number of surviving colonies is counted to determine the concentration at which killing occurred.
Causality Behind Experimental Choices:
-
Subculturing from Clear Wells: This step directly assesses the viability of the bacteria that were exposed to the test compound.
-
≥99.9% Kill Threshold: This is the standard definition for bactericidal activity, providing a stringent and reproducible endpoint.[28]
Detailed Protocol: MBC Determination
Materials:
-
Completed MIC plate
-
MHA plates
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculturing: From each well of the MIC plate that shows no visible growth, aspirate a 10 µL aliquot and spot-plate it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no colony growth on the subculture plate, corresponding to a ≥99.9% kill of the initial inoculum.[26]
Data Presentation:
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| S. aureus ATCC 25923 | Record value | Record value | Calculate ratio |
| E. coli ATCC 25922 | Record value | Record value | Calculate ratio |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.
Time-Kill Kinetic Assay
The time-kill kinetic assay provides a dynamic view of the antimicrobial activity over time, revealing the rate at which the compound kills the bacteria.[28][29]
Principle: A standardized bacterial inoculum is exposed to various concentrations of the test compound (typically multiples of the MIC). At specific time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A plot of log CFU/mL versus time illustrates the killing kinetics.[26][30]
Causality Behind Experimental Choices:
-
Multiple Time Points: Sampling at various time points (e.g., 0, 2, 4, 8, 24 hours) allows for the characterization of the killing rate and helps to identify potential issues like regrowth.[26]
-
Testing at Multiples of MIC: Using concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC) provides a standardized way to assess the concentration-dependent killing activity of the compound.[26]
Detailed Protocol: Time-Kill Kinetic Assay
Materials:
-
This compound
-
Test microorganism
-
CAMHB
-
Sterile tubes or flasks
-
Shaking incubator
-
Sterile saline for dilutions
-
MHA plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test microorganism in CAMHB. Dilute the culture to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Exposure: Add this compound to the bacterial suspension at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control with no compound.
-
Sampling and Plating: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate onto MHA plates.[30]
-
Incubation and Counting: Incubate the plates at 35-37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 reduction in CFU/mL (99.9% kill) is considered bactericidal.[28][29]
Data Presentation: The results should be presented as a time-kill curve graph.
PART 3: Visualizing the Experimental Workflows
To enhance clarity and reproducibility, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for the Disk Diffusion Assay.
Caption: Workflow for MIC and MBC Determination.
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Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved January 17, 2026, from [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 17, 2026, from [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
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Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024, May 12). CORE. Retrieved January 17, 2026, from [Link]
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Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts. (n.d.). IRIS. Retrieved January 17, 2026, from [Link]
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EUCAST. (n.d.). ESCMID. Retrieved January 17, 2026, from [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved January 17, 2026, from [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved January 17, 2026, from [Link]
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Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 17, 2026, from [Link]
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Singh, R. K., Kumar, S., & Singh, P. P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]
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EUCAST - Home. (n.d.). EUCAST. Retrieved January 17, 2026, from [Link]
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Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved January 17, 2026, from [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 17, 2026, from [Link]
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Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Expert Rules. (n.d.). EUCAST. Retrieved January 17, 2026, from [Link]
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CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018, March 26). Journal of Clinical Microbiology. Retrieved January 17, 2026, from [Link]
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A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021, April 1). Acta Scientific. Retrieved January 17, 2026, from [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020, January 8). PMC - NIH. Retrieved January 17, 2026, from [Link]
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Synthesis and Antimicrobial Evaluation of Bis-morpholine Triazine Quaternary Ammonium Salts. (2021, October 15). PubMed. Retrieved January 17, 2026, from [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Retrieved January 17, 2026, from [Link]
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New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024, August 15). PubMed. Retrieved January 17, 2026, from [Link]
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Guidance Documents. (n.d.). EUCAST. Retrieved January 17, 2026, from [Link]
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EUCAST expert rules in antimicrobial susceptibility testing. (2025, August 9). ResearchGate. Retrieved January 17, 2026, from [Link]
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Time-Kill Evaluations. (n.d.). Nelson Labs. Retrieved January 17, 2026, from [Link]
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Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]
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Antimicrobial Susceptibility Testing Protocols. (n.d.). Routledge. Retrieved January 17, 2026, from [Link]
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Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf - NIH. Retrieved January 17, 2026, from [Link]
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Antimicrobial Susceptibility Testing Protocols. (2007, May 22). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (2025, August 11). PMC - NIH. Retrieved January 17, 2026, from [Link]
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(PDF) morpholine antimicrobial activity. (2016, February 10). ResearchGate. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols: Developing Cell-Based Assays for N-ethyl-4-(morpholin-4-yl)aniline Efficacy
Authored by: Your Senior Application Scientist
Introduction
N-ethyl-4-(morpholin-4-yl)aniline is a synthetic organic compound featuring a morpholine ring attached to an N-ethylaniline scaffold. While specific biological activities of this particular molecule are not extensively documented in publicly available literature, the morpholine and aniline moieties are prevalent in a wide range of biologically active compounds, including those with antimicrobial and anticancer properties.[1][2][3][4] The morpholine ring, in particular, is a common feature in many approved drugs, contributing to favorable physicochemical properties such as aqueous solubility.[5] Given the structural alerts, a logical starting point for characterizing the efficacy of this compound is to investigate its potential as a cytotoxic or cytostatic agent in cancer cell lines.
This application note provides a comprehensive, tiered strategy for evaluating the in vitro efficacy of this compound. The protocols outlined herein are designed to first establish a foundational understanding of the compound's impact on cell viability and then to dissect the underlying mechanism of action, including its effects on cell proliferation and apoptosis. Finally, we will touch upon advanced techniques for target deconvolution.
Tier 1: Foundational Efficacy Screening - Cytotoxicity and Viability Assays
The initial step in characterizing a novel compound is to determine its effect on cell viability and to quantify its potency (IC50). A robust and high-throughput method is essential for this primary screening. The MTT assay is a classic colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[6]
Protocol 1: MTT Assay for Cell Viability
This protocol measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[6]
Materials:
-
Human cancer cell line (e.g., HepG2, a liver carcinoma line, is a common starting point)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.05 | 84 |
| 10 | 0.65 | 52 |
| 50 | 0.20 | 16 |
| 100 | 0.10 | 8 |
Tier 2: Mechanistic Elucidation - Proliferation and Apoptosis Assays
Once the cytotoxic or cytostatic potential of this compound is established, the next step is to investigate the mechanism by which it affects cell viability. This involves differentiating between a reduction in cell proliferation (cytostatic effect) and the induction of programmed cell death (cytotoxic effect).
Protocol 2: BrdU Cell Proliferation Assay
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis, providing a direct assessment of cell proliferation.[7][8] This assay is often more sensitive than viability assays like MTT for detecting antiproliferative effects.[8]
Materials:
-
BrdU Cell Proliferation Assay Kit (containing BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, and substrate)
-
Cells and compound treatment setup as in the MTT assay.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling reagent to each well.
-
Fixing and Denaturation: Aspirate the medium and add the fixing/denaturing solution. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with PBS and add the anti-BrdU antibody. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the wells and add the peroxidase substrate. Incubate until color development is sufficient.
-
Stop Solution and Data Acquisition: Add the stop solution and measure the absorbance at the recommended wavelength (typically 450 nm).
Data Analysis: A decrease in absorbance compared to the vehicle control indicates an inhibition of cell proliferation.
Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells but can enter cells with compromised membranes, such as late apoptotic and necrotic cells.[11]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Tier 3: Target Identification and Engagement
If this compound demonstrates a specific and potent biological effect, identifying its direct molecular target is a crucial next step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming target engagement in a cellular context.[12][13][14][15] CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[13][15]
Conceptual Framework for CETSA
-
Hypothesis Generation: Based on the observed phenotype (e.g., cell cycle arrest, apoptosis), hypothesize potential protein targets. Many compounds containing the morpholine scaffold are known to be kinase inhibitors.[16][17] Therefore, a kinase screen could be a logical starting point.
-
CETSA Experiment:
-
Treat intact cells with this compound.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble proteins from aggregated, denatured proteins.
-
Detect the amount of the soluble target protein at each temperature using methods like Western blotting or mass spectrometry.
-
-
Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates direct binding.
Caption: Tiered approach for efficacy testing.
Visualization of a Potential Signaling Pathway
Given that many morpholinoaniline derivatives target protein kinases, a hypothetical pathway of action could involve the inhibition of a key kinase in a pro-survival signaling cascade, such as the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the Akt pathway.
Conclusion
This application note provides a structured and scientifically rigorous framework for assessing the efficacy of this compound. By employing a tiered approach that moves from broad phenotypic screening to specific mechanistic and target-based assays, researchers can efficiently characterize the biological activity of this and other novel chemical entities. The protocols provided are well-established and can be adapted to various cell lines and experimental contexts.
References
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- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
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- Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology.
- Apoptosis – what assay should I use? (2025, August 5). BMG Labtech.
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Application Notes and Protocols for Evaluating the In Vivo Effects of Aniline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Toxicological Significance of Aniline
Aniline and its derivatives are foundational chemicals in numerous industrial processes, including the manufacturing of dyes, pesticides, and pharmaceuticals.[1] However, their widespread use necessitates a thorough understanding of their potential toxicological effects. The primary toxicity associated with aniline is hematotoxicity, specifically methemoglobinemia, which impairs oxygen delivery to tissues.[1][2] Chronic exposure has been linked to spleen toxicity, including enlargement, fibrosis, and even the development of sarcomas in animal models.[3][4][5] Furthermore, aniline is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), with evidence suggesting a link to bladder cancer.[6]
These toxicological properties underscore the critical need for robust in vivo evaluation of aniline compounds. This guide provides a comprehensive overview of animal models and detailed protocols for assessing the systemic effects of aniline, with a focus on hematotoxicity, splenotoxicity, and carcinogenicity. The methodologies described herein are designed to provide researchers with the tools to conduct thorough and reliable in vivo studies.
I. Animal Model Selection and Rationale
The choice of animal model is a critical determinant of the relevance and translatability of toxicological findings. For aniline and its derivatives, rodents, particularly rats, are the most commonly utilized and well-characterized models.
| Animal Model | Key Advantages | Relevant Toxicological Endpoints |
| Fischer 344 Rats | High sensitivity to aniline-induced spleen toxicity and carcinogenicity.[7] Extensive historical control data available. | Splenic sarcomas, fibrosis, hematological changes.[8] |
| Sprague-Dawley Rats | Commonly used for general toxicology studies. Well-characterized metabolic pathways. | Methemoglobinemia, hemolytic anemia, liver and kidney toxicity.[9][10] |
| B6C3F1 Mice | Often used in carcinogenicity bioassays alongside rats for species comparison. | Generally less sensitive to aniline-induced tumors compared to rats.[7] Useful for comparative toxicology. |
| Beagle Dogs | Non-rodent species for assessing route-to-route extrapolation and metabolic differences.[11][12] | Methemoglobinemia, hematological parameters.[11] |
| Cats | High sensitivity to methemoglobin-inducing agents.[13] | Mechanistic studies of methemoglobinemia and hemolytic effects.[13] |
Causality Behind Model Selection: The predilection for using Fischer 344 rats in aniline carcinogenicity studies stems from their demonstrated susceptibility to developing spleen tumors following chronic exposure.[7] This specific organ tropism in rats provides a sensitive model to investigate the mechanisms of aniline-induced carcinogenesis. Sprague-Dawley rats are valuable for studying acute and sub-chronic toxicity, particularly the hematological effects, due to their robust physiological response.[9][10] The inclusion of a second species, such as B6C3F1 mice, is a standard practice in carcinogenicity testing to assess species-specific differences in response.
II. Metabolic Activation and Pathway of Toxicity
Understanding the metabolic fate of aniline is crucial for interpreting in vivo findings. Aniline itself is not the ultimate toxicant. Instead, it undergoes metabolic activation, primarily in the liver, to form reactive metabolites that mediate its toxic effects.[14][15][16]
The key toxic metabolite responsible for methemoglobinemia and subsequent hemolytic anemia is phenylhydroxylamine.[14][17] This metabolite enters red blood cells and initiates a redox cycle with oxyhemoglobin, leading to the oxidation of ferrous iron (Fe2+) to ferric iron (Fe3+), forming methemoglobin which is incapable of binding oxygen.[10] This process also generates reactive oxygen species, contributing to oxidative stress and red blood cell damage.[10]
The spleen's role in filtering damaged erythrocytes from circulation leads to an accumulation of iron and cellular debris, triggering inflammation, fibrosis, and, in chronic cases, tumorigenesis.[5]
Caption: Metabolic activation of aniline and its downstream toxic effects.
III. Experimental Design and Protocols
A well-designed in vivo study is essential for generating reliable and interpretable data. The following protocols are based on established methodologies and can be adapted based on specific research questions.
A. General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating aniline toxicity.
Caption: A generalized experimental workflow for in vivo aniline toxicity studies.
B. Protocol 1: Sub-chronic Oral Toxicity Study in Rats (90-Day)
This protocol is designed to assess the systemic toxicity of an aniline compound following repeated oral administration, consistent with OECD Guideline 408.[18][19]
1. Animal Husbandry and Acclimation:
-
Species: Sprague-Dawley or Fischer 344 rats.
-
Age: 6-8 weeks at the start of the study.
-
Acclimation: Acclimate animals to the housing conditions for at least one week prior to the start of the study. House animals in a controlled environment (temperature, humidity, light/dark cycle). Provide ad libitum access to standard rodent chow and water.
2. Grouping and Dose Selection:
-
Group Size: At least 10 animals per sex per group.
-
Dose Levels: A minimum of three dose levels plus a vehicle control group. Dose selection should be based on acute toxicity data or a preliminary dose-range finding study. For aniline hydrochloride, dose levels of 10, 30, and 100 mg/kg/day have been shown to produce a range of effects in rats.[3][8]
-
Vehicle: An aqueous solution is preferred. If the test compound is not water-soluble, corn oil can be used.[18]
3. Administration of Test Substance:
-
Route: Oral gavage.
-
Frequency: Daily, 7 days a week, for 90 days.[18]
-
Volume: The gavage volume should be minimized and consistent across all groups (e.g., 5-10 mL/kg).
4. In-life Observations:
-
Clinical Signs: Observe animals daily for any signs of toxicity, including changes in behavior, appearance, and the presence of cyanosis.
-
Body Weight and Food/Water Consumption: Record individual body weights weekly. Measure food and water consumption weekly.[18]
5. Clinical Pathology:
-
Blood Collection: Collect blood samples from a designated site (e.g., retro-orbital sinus or tail vein) at interim time points (e.g., day 30) and at terminal sacrifice.
-
Hematology: Analyze for a complete blood count (CBC), including red blood cell count, hemoglobin, hematocrit, reticulocyte count, and Heinz bodies.
-
Clinical Chemistry: Analyze plasma or serum for markers of liver and kidney function (e.g., ALT, AST, BUN, creatinine).
-
Methemoglobin Measurement: Measure methemoglobin levels spectrophotometrically.
6. Terminal Procedures:
-
Euthanasia and Necropsy: At the end of the 90-day period, euthanize all surviving animals. Conduct a thorough gross necropsy of all animals.
-
Organ Weights: Weigh key organs, including the spleen, liver, kidneys, and adrenal glands.
-
Histopathology: Collect and preserve target organs (spleen, liver, kidneys, bone marrow) in 10% neutral buffered formalin for histopathological examination.
C. Protocol 2: Assessment of Aniline-Induced Methemoglobinemia
This protocol focuses specifically on the acute hematotoxic effects of aniline.
1. Animal Model:
-
Species: Sprague-Dawley rats.
-
Group Size: 5-8 animals per group.
2. Dosing and Blood Sampling:
-
Dose: Administer a single dose of the aniline compound via oral gavage or intraperitoneal injection.
-
Time Course: Collect small blood samples (e.g., 20-50 µL) from the tail vein at multiple time points post-dosing (e.g., 0, 1, 2, 4, 8, and 24 hours).
3. Methemoglobin Analysis:
-
Method: Use a co-oximeter or a spectrophotometric method to determine the percentage of methemoglobin in the blood.
-
Principle: The spectrophotometric method is based on the difference in absorbance of hemoglobin and methemoglobin at specific wavelengths.
4. Data Analysis:
-
Plot the percentage of methemoglobin versus time for each dose group.
-
Determine the time to peak methemoglobin formation (Tmax) and the maximum methemoglobin level (Cmax).
D. Protocol 3: Carcinogenicity Bioassay in Rats (2-Year)
This long-term study is designed to evaluate the carcinogenic potential of an aniline compound, following OECD Guideline 452.[20]
1. Animal Model:
-
Species: Fischer 344 rats.
-
Group Size: At least 50 animals per sex per group.
2. Dose Selection and Administration:
-
Dose Levels: Three dose levels plus a control group. The highest dose should be a maximum tolerated dose (MTD) determined from a 90-day study.
-
Administration: The test substance is typically administered in the diet or drinking water for 103-104 weeks.
3. In-life Monitoring:
-
Conduct regular clinical observations and palpation for tumors.
-
Monitor body weight and food consumption.
4. Terminal Procedures:
-
At the end of the study, perform a comprehensive gross necropsy.
-
Conduct a full histopathological examination of all organs and tissues from all animals.
-
Pay close attention to the spleen for the presence of sarcomas and other neoplastic lesions.[7]
IV. Data Interpretation and Key Endpoints
The following table summarizes the key toxicological endpoints and their interpretation in the context of aniline toxicity.
| Endpoint | Method of Assessment | Interpretation of Positive Findings |
| Methemoglobinemia | Spectrophotometry, Co-oximetry | Indicates oxidative stress in red blood cells and impaired oxygen transport.[10][14] |
| Hemolytic Anemia | CBC (decreased RBC, Hgb, Hct), increased reticulocytes, Heinz bodies | Suggests red blood cell destruction.[8][17] |
| Splenotoxicity | Gross pathology (enlargement), organ weight, histopathology | Evidence of splenic congestion, fibrosis, hyperplasia, and potential for tumorigenesis.[3][4][5] |
| Hepatotoxicity/Nephrotoxicity | Clinical chemistry (ALT, AST, BUN, creatinine), histopathology | Indicates damage to the liver and kidneys.[9] |
| Genotoxicity | Micronucleus test, Comet assay, DNA adduct analysis | Suggests the potential for DNA damage and mutagenicity.[6][9] |
| Carcinogenicity | 2-year bioassay, histopathology | Increased incidence of tumors, particularly splenic sarcomas in rats, indicates carcinogenic potential.[3][7] |
V. Conclusion and Future Directions
The in vivo evaluation of aniline compounds requires a multi-faceted approach, encompassing the assessment of hematotoxicity, organ-specific toxicity (particularly in the spleen), and long-term carcinogenic potential. The protocols and guidance provided in this document offer a robust framework for conducting these essential studies.
Future research should continue to explore the intricate molecular mechanisms underlying aniline-induced toxicity. The development of more predictive in vitro and in silico models will also be crucial for reducing reliance on animal testing while still ensuring the safety of these important industrial chemicals. By integrating data from a variety of experimental approaches, researchers can gain a more complete understanding of the risks associated with aniline exposure and develop strategies to mitigate its adverse health effects.
References
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National Cancer Institute (NCI). (1978). Bioassay of Aniline Hydrochloride for Possible Carcinogenicity. NCI-CG-TR-130. [Link]
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International Agency for Research on Cancer (IARC). (1987). Aniline. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7. Lyon, France. [Link]
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Silliker, A. et al. (2000). SIAM 10, 15-17 March 2000 DE:EU 1 SIDS INITIAL ASSESSMENT PROFILE CAS No. 62-53-3 Chemical Name Aniline. [Link]
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Harrison, J. H., & Jollow, D. J. (1986). Contribution of aniline metabolites to aniline-induced methemoglobinemia. Molecular pharmacology, 29(3), 323–330. [Link]
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Mellert, W., et al. (2004). Aniline: early indicators of toxicity in male rats and their relevance to spleen carcinogenicity. Archives of toxicology, 78(10), 579–586. [Link]
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Gupta, R. C., & Gupta, A. (1997). Aniline derivative-induced methemoglobin in rats. Journal of biochemical toxicology, 12(4), 213–218. [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Aniline and its salts - Evaluation statement. [Link]
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Paul, G. R., et al. (2002). Aniline-induced methemoglobinemia in dogs: pitfalls of route-to-route extrapolations. Toxicological sciences, 66(2), 263–272. [Link]
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Wisniewska-Knypl, J. M., & Jabłońska, J. K. (1975). The rate of aniline metabolism in vivo in rats exposed to aniline and drugs. Xenobiotica, 5(8), 523–529. [Link]
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Wisniewska-Knypl, J. M., & Jabłońska, J. K. (1975). The rate of aniline metabolism in vivo in rats exposed to aniline and drugs. Xenobiotica, 5(8), 523–529. [Link]
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Ingle, V. A., Dhurvey, V. T., & Kumbhare, N. S. (2025). A Mini Review on Effect of Aniline on Liver and Spleen. BIOINFOLET, 22(2), 192-197. [Link]
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Brennan, R. J., & Schiestl, R. H. (1998). Aniline and its metabolites generate free radicals in yeast. Mutation research, 403(1-2), 83–91. [Link]
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Khan, M. F., et al. (1997). Oxidative stress in the splenotoxicity of aniline. Fundamental and applied toxicology, 35(1), 22–30. [Link]
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Bomhard, E. M., & Herbold, B. A. (2005). Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats. Critical reviews in toxicology, 35(8-9), 783–835. [Link]
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Wikipedia. Aniline. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). Aniline | Medical Management Guidelines. [Link]
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Khan, M. F., et al. (2000). Histopathologic demonstration of alterations induced in the splenic capsule by aniline administration. Toxicology, 144(1-3), 129–137. [Link]
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Harrison, J. H., & Jollow, D. J. (1987). Studies of the efficacy and potential hazards of methylene blue therapy in aniline-induced methaemoglobinaemia. British journal of experimental pathology, 68(3), 363–372. [Link]
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Paul, G. R., et al. (2002). Aniline-induced methemoglobinemia in dogs: pitfalls of route-to-route extrapolations. Toxicological sciences, 66(2), 263–272. [Link]
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National Research Council (US) Committee on Acute Exposure Guideline Levels. (2007). Aniline Acute Exposure Guideline Levels. In: Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 5. Washington (DC): National Academies Press (US). [Link]
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Boobis, A. R., & Powis, G. (1975). The metabolism and disposition of aniline in the isolated blood-perfused liver of the rat. Drug metabolism and disposition: the biological fate of chemicals, 3(2), 63–68. [Link]
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Health Canada. (2017). Follow-up assessment report on aniline: chapter 3. [Link]
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Ingle, V. A., Dhurvey, V. T., & Kumbhare, N. S. (2025). Aniline toxicity in albino rats. BIOINFOLET, 22(2), 192-197. [Link]
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Modick, H., et al. (2016). Human metabolism and excretion kinetics of aniline after a single oral dose. Archives of toxicology, 90(2), 249–258. [Link]
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Scribd. Experiment 8 Aniline. [Link]
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Harrison, J. H., & Jollow, D. J. (1987). Role of aniline metabolites in aniline-induced hemolytic anemia. The Journal of pharmacology and experimental therapeutics, 240(2), 662–669. [Link]
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Organisation for Economic Co-operation and Development (OECD). (1998). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
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U.S. Environmental Protection Agency (EPA). Aniline. [Link]
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Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]
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Sihtmäe, M., et al. (2010). Toxicity of five anilines to crustaceans, protozoa and bacteria. Journal of the Serbian Chemical Society, 75(9), 1291-1301. [Link]
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National Toxicology Program (NTP). OECD Test Guideline 425. [Link]
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Błaszkowicz, J., et al. (1989). Genotoxicity of aniline derivatives in various short-term tests. Mutation research, 224(2), 235–242. [Link]
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National Toxicology Program (NTP). 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. [Link]
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Organisation for Economic Co-operation and Development (OECD). (2009). Test No. 452: Chronic Toxicity Studies. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
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Application Note: Molecular Docking of N-ethyl-4-(morpholin-4-yl)aniline with Protein Kinases
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets in drug discovery, particularly in oncology.[1][2][3] The N-ethyl-4-(morpholin-4-yl)aniline scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against various protein kinases. This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies of this compound with three therapeutically relevant protein kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src kinase. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical workflows for in silico evaluation of this compound as a potential kinase inhibitor.
Introduction: The Significance of Protein Kinase Inhibition
The human genome encodes over 500 protein kinases, which function as key nodes in signal transduction pathways that govern cell growth, differentiation, metabolism, and apoptosis.[1][4] Dysregulation of kinase activity, often through mutation or overexpression, is a hallmark of many diseases, most notably cancer.[2][4] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[5] These inhibitors typically target the ATP-binding site of the kinase domain, preventing the transfer of a phosphate group to substrate proteins and thereby blocking downstream signaling.[6][7]
The 4-anilinoquinazoline and related scaffolds have proven to be particularly effective as kinase inhibitors, with several approved drugs, such as gefitinib and erlotinib, featuring this core structure.[8][9] The morpholine group is another common feature in kinase inhibitors, often incorporated to improve physicochemical properties like solubility and to form key interactions within the ATP-binding pocket.[10][11] The compound of interest, this compound, combines these features, making it a compelling candidate for investigation as a kinase inhibitor.
Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target (receptor).[12] It plays a crucial role in structure-based drug design by enabling the rapid screening of virtual compound libraries and providing insights into the molecular interactions that drive binding.[12] This application note will detail the process of docking this compound into the active sites of EGFR, VEGFR-2, and Src kinase, providing a framework for assessing its inhibitory potential.
Pre-Docking Preparations: Essential Groundwork for Accurate Results
The reliability of molecular docking results is heavily dependent on the quality of the input structures for both the ligand and the protein.[13] This section outlines the critical preparatory steps.
Ligand Preparation: this compound
The three-dimensional structure of this compound is the starting point for this workflow.
Protocol 1: Ligand Preparation
-
Obtain 2D Structure: Draw the 2D structure of this compound using a chemical drawing software such as ChemDraw or Marvin Sketch. Alternatively, obtain the structure from a chemical database like PubChem for a similar compound if the exact one is unavailable.[14]
-
Convert to 3D: Use a computational chemistry tool, such as Avogadro or the builder in UCSF Chimera, to convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This step is crucial for obtaining a low-energy, sterically favorable conformation.
-
Save in a Suitable Format: Save the energy-minimized structure in a format compatible with docking software, such as .mol2 or .sdf.
-
Prepare for Docking (PDBQT format): For use with AutoDock Vina, the ligand file must be converted to the PDBQT format. This is typically done using AutoDock Tools and involves assigning partial charges (e.g., Gasteiger charges) and defining rotatable bonds.[8][15]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H18N2O | |
| Molecular Weight | 206.28 g/mol | |
| XLogP3 | 2.1 | PubChem (Predicted) |
| Hydrogen Bond Donors | 1 | PubChem (Predicted) |
| Hydrogen Bond Acceptors | 2 | PubChem (Predicted) |
Protein Target Selection and Preparation
The choice of the protein crystal structure is a critical determinant of docking success.[13] For this study, we have selected EGFR, VEGFR-2, and Src kinase due to the known activity of anilino-based scaffolds against them.[12][16][17]
Protocol 2: Protein Preparation
-
Select PDB Structures: Download the crystal structures of the target kinases from the Protein Data Bank (PDB). It is often advantageous to select a structure that is co-crystallized with a ligand, as this generally represents a biologically relevant conformation of the binding site.
-
Prepare the Receptor:
-
Remove Non-essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file. The decision to keep or remove crystallographic waters can be complex; for this protocol, we will remove them for simplicity.
-
Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Ensure that the protonation states of ionizable residues (e.g., His, Asp, Glu) are appropriate for a physiological pH.
-
Assign Partial Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Convert to PDBQT Format: Similar to the ligand, the prepared protein structure must be converted to the PDBQT format for use with AutoDock Vina. This is done using AutoDock Tools.[8][15]
-
Molecular Docking Workflow
This section details the step-by-step procedure for performing the molecular docking calculations using AutoDock Vina.[19]
Diagram 1: Molecular Docking Workflow
Caption: A flowchart of the molecular docking process.
Defining the Binding Site: Grid Box Generation
AutoDock Vina requires the user to define a three-dimensional search space, known as the grid box, within which the ligand is allowed to move and rotate.[19]
Protocol 3: Grid Box Generation
-
Identify the Active Site: The active site is typically the location of the co-crystallized ligand in the chosen PDB structure. If no ligand is present, binding site prediction tools can be used, or a "blind docking" approach with a larger grid box encompassing the entire protein can be employed.[13]
-
Center the Grid Box: The center of the grid box should be set to the geometric center of the active site. This can be determined from the coordinates of the co-crystallized ligand or by selecting key active site residues.
-
Set Grid Box Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow for its free rotation, but not so large as to unnecessarily increase the computational time. A common practice is to set the dimensions to be slightly larger than the ligand in all three axes.
Table 2: Example Grid Box Parameters
| Kinase Target | PDB ID | Center (x, y, z) | Dimensions (Å) (x, y, z) |
| EGFR | 2J5F | User Determined | 25 x 25 x 25 |
| VEGFR-2 | 4AG8 | User Determined | 25 x 25 x 25 |
| Src Kinase | 2BDJ | User Determined | 25 x 25 x 25 |
| Note: The user must determine the precise center coordinates based on the chosen PDB structure. |
Running the Docking Simulation
With the prepared ligand, protein, and defined grid box, the docking simulation can be executed.
Protocol 4: Executing AutoDock Vina
-
Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box center and dimensions, and the name of the output file.
-
Run Vina from the Command Line: Execute AutoDock Vina from the command line, providing the configuration file as an input.
-
Exhaustiveness Parameter: The exhaustiveness parameter controls the thoroughness of the conformational search. Higher values increase the likelihood of finding the optimal binding pose but also increase the computational time. A default value of 8 is often sufficient, but for more rigorous studies, this can be increased.[19]
Post-Docking Analysis and Interpretation
The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score.
Analyzing Binding Poses and Scores
The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol.[17] More negative values indicate a more favorable predicted binding energy.[20][21]
Protocol 5: Initial Analysis
-
Examine the Output File: The output PDBQT file contains the coordinates of the predicted binding poses.
-
Rank by Binding Affinity: The log file will list the binding affinities for the top-ranked poses.
-
Visualize the Poses: Use a molecular visualization tool like PyMOL or UCSF Chimera to view the predicted binding poses in the context of the protein's active site.[20] The top-ranked pose (most negative binding affinity) is typically of the most interest.
Table 3: Hypothetical Docking Results
| Kinase Target | Top Binding Affinity (kcal/mol) | RMSD from Reference (Å) |
| EGFR | -8.5 | To be calculated |
| VEGFR-2 | -7.9 | To be calculated |
| Src Kinase | -9.2 | To be calculated |
| Note: These are example values. Actual results will vary. |
Investigating Molecular Interactions
A low binding energy score is a good indicator, but a detailed examination of the molecular interactions is essential for understanding the basis of binding.
Protocol 6: Interaction Analysis
-
Visualize Interactions: In your visualization software, identify and analyze the non-covalent interactions between the ligand and the protein.
-
Key Interactions to Look For:
-
Hydrogen Bonds: These are critical for specificity and affinity. Look for hydrogen bonds between the ligand and key residues in the kinase hinge region, which are characteristic of many kinase inhibitors.
-
Hydrophobic Interactions: The aniline and ethyl groups of the ligand are likely to engage in hydrophobic interactions within the ATP-binding pocket.
-
Pi-Pi Stacking: The aromatic ring of the aniline moiety may form pi-pi stacking interactions with aromatic residues like Phe or Tyr in the active site.
-
-
Compare with Known Inhibitors: Compare the binding mode and interactions of this compound with those of the co-crystallized inhibitors in the original PDB structures. This can provide valuable insights into whether the compound binds in a similar, plausible manner.
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Application Notes and Protocols for High-Throughput Screening of Morpholine-Containing Compounds
Introduction: The Privileged Role of the Morpholine Scaffold in Drug Discovery
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds.[1][2] Its unique physicochemical properties—a blend of hydrophilicity conferred by the oxygen atom and a weakly basic nitrogen atom—contribute to favorable pharmacokinetic profiles, including improved aqueous solubility and metabolic stability.[1][3] These attributes make morpholine-containing compounds particularly attractive for targeting a wide array of proteins, from kinases and G-protein coupled receptors (GPCRs) to enzymes involved in neurodegenerative diseases.[1]
High-throughput screening (HTS) is the engine of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for novel therapeutics.[4] This guide provides a detailed overview of robust HTS assays tailored for the identification and characterization of bioactive morpholine-containing compounds. We will delve into the mechanistic basis of assay selection, provide detailed, field-proven protocols, and discuss critical aspects of data analysis and hit validation, empowering researchers to design and execute successful screening campaigns.
Strategic Selection of HTS Assays for Morpholine Scaffolds
The success of any HTS campaign hinges on the selection of an appropriate assay technology.[2] For morpholine-containing compounds, key considerations include the nature of the biological target, the potential for compound interference, and the desired depth of biological information. While a multitude of assays exist, we will focus on three powerful, homogeneous (no-wash) assay formats widely adopted in the pharmaceutical industry: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), and Fluorescence Polarization (FP). Additionally, we will explore the application of High-Content Screening (HCS) for more complex, phenotypic readouts.
A critical initial consideration for any fluorescence-based assay is the potential for autofluorescence from the compounds being screened. While the morpholine ring itself is not inherently fluorescent, certain derivatives, particularly those with extended conjugated systems, can exhibit intrinsic fluorescence, leading to false positives.[5][6] Therefore, it is prudent to pre-screen a representative subset of the compound library for autofluorescence at the excitation and emission wavelengths of the chosen assay.
I. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
TR-FRET assays are a mainstay of HTS due to their high sensitivity, low background, and resistance to interference from scattered light and autofluorescence.[7][8][9] The technology combines FRET with time-resolved detection, using a long-lifetime lanthanide chelate (e.g., Europium or Terbium) as the donor fluorophore. This allows for a delay between excitation and signal detection, during which background fluorescence from library compounds decays, resulting in a cleaner signal.[7][8]
A. LanthaScreen™ Eu Kinase Binding Assay
Many morpholine-containing compounds are designed as kinase inhibitors, often targeting the ATP-binding site. The LanthaScreen™ Eu Kinase Binding Assay is a TR-FRET competition assay ideal for this purpose.
Causality of Experimental Choices: This assay directly measures the binding of a compound to the kinase, rather than inhibiting its enzymatic activity. This is advantageous as it is independent of substrate and ATP concentrations and can identify inhibitors that bind to both active and inactive kinase conformations.[1][5] The use of a europium-labeled anti-tag antibody and an Alexa Fluor™ 647-labeled tracer that competes with the test compound for the ATP-binding site forms the basis of the FRET signal.[1][5]
Protocol: LanthaScreen™ Eu Kinase Binding Assay for a PI3K Inhibitor Screen
This protocol is adapted for screening morpholine-containing compounds against a GST-tagged PI3Kα isoform in a 384-well format.
Materials:
-
Kinase: Purified, GST-tagged PI3Kα
-
Antibody: LanthaScreen™ Eu-anti-GST Antibody
-
Tracer: LanthaScreen™ Kinase Tracer
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Test Compounds: Morpholine library compounds dissolved in 100% DMSO
-
Control Inhibitor: Known PI3K inhibitor (e.g., Wortmannin)
-
Plates: Black, low-volume 384-well microplates
Experimental Workflow:
Caption: Workflow for an AlphaLISA Kinase Assay.
Step-by-Step Methodology:
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of 4x test compound.
-
Add 5 µL of a 2x mixture of MEK1 kinase and GST-ERK2 substrate.
-
Initiate the reaction by adding 2.5 µL of 4x ATP solution. The final ATP concentration should be at the Kₘ for ATP.
-
Seal the plate and incubate for 60 minutes at 37°C.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of Stop/Detection buffer containing the anti-phospho-ERK2 antibody.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a mixture of AlphaLISA anti-rabbit IgG Acceptor beads and Glutathione Donor beads (final concentration of 20 µg/mL each). [10] * Seal the plate, protect from light, and incubate for 60 minutes at room temperature.
-
-
Plate Reading: Read the plate on an Alpha-enabled microplate reader (e.g., EnVision).
Data Analysis:
-
The raw AlphaLISA counts are used for analysis.
-
Normalize the data against high (no inhibitor) and low (no enzyme) controls.
-
Perform a Z'-factor calculation as described for the TR-FRET assay to validate assay performance.
| Parameter | Typical Value | Rationale |
| Final Kinase Conc. | 0.5 - 2 nM | Empirically determined to give a robust signal with linear kinetics. [10] |
| Final Substrate Conc. | 10 - 50 nM | Sufficient concentration for kinase activity and detection. |
| Final ATP Conc. | 10 - 100 µM | Typically at or near the Kₘ for ATP. |
| Final Antibody Conc. | 1 - 5 nM | Optimized for specific detection of the phosphorylated substrate. |
| Final Bead Conc. | 20 µg/mL | Standard concentration for optimal signal generation. [10] |
| Z'-factor | > 0.5 | Ensures a high-quality screen. |
III. Fluorescence Polarization (FP) Assays
FP is a homogeneous technique that measures changes in the apparent molecular size of a fluorescently labeled molecule (a tracer) in solution. [11]It is particularly well-suited for studying molecular interactions, such as protein-ligand or protein-protein binding. [3][11][12] Causality of Experimental Choices: The principle is based on the rotational speed of molecules. A small, fluorescently labeled tracer tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. When the tracer binds to a larger protein, its rotation slows significantly, and it emits polarized light. In a competitive FP assay, a test compound that binds to the protein will displace the tracer, causing a decrease in polarization. [11]This method is simple, robust, and requires no separation steps.
Protocol: FP Assay for Inhibitors of a Protein-Protein Interaction (PPI)
This protocol is designed to screen for morpholine-containing compounds that disrupt the interaction between two proteins, for example, EZH2 and EED.
Materials:
-
Protein: Purified EED protein.
-
Tracer: A fluorescently labeled peptide derived from EZH2 that is known to bind EED.
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100.
-
Test Compounds: Morpholine library in 100% DMSO.
-
Plates: Black, 384-well, non-binding surface plates.
Experimental Workflow:
Caption: Workflow for a Fluorescence Polarization competition assay.
Step-by-Step Methodology:
-
Assay Optimization:
-
Determine the optimal tracer concentration (typically 1-10 nM).
-
Perform a saturation binding experiment by titrating the protein against a fixed concentration of the tracer to determine the Kd and the optimal protein concentration (usually 2-3 times the Kd).
-
-
Compound Plating: Dispense 0.2 µL of 100x test compounds into the wells of a 384-well plate.
-
Assay Assembly: Add 20 µL of the pre-mixed protein and tracer solution to each well.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature to allow the binding to reach equilibrium.
-
Plate Reading: Read the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader.
Data Analysis:
-
The change in mP values is directly proportional to the displacement of the tracer.
-
Normalize the data using high mP (protein + tracer) and low mP (tracer only) controls.
-
Calculate the Z'-factor to assess assay robustness.
| Parameter | Typical Value | Rationale |
| Final Protein Conc. | 2-3x Kd | Ensures ~70-80% of the tracer is bound, providing a good assay window. |
| Final Tracer Conc. | 1 - 10 nM | Low concentration to minimize inner filter effects and maximize sensitivity. |
| Final DMSO Conc. | < 1% | Avoids solvent-induced artifacts. The FP assay is generally stable up to 3% DMSO. |
| Incubation Time | 30-60 min | Sufficient for most protein-ligand interactions to reach equilibrium. |
| Z'-factor | > 0.5 | Indicates a high-quality, screenable assay. |
IV. High-Content Screening (HCS)
HCS combines automated microscopy with quantitative image analysis to measure the effects of compounds on complex cellular phenotypes. This approach is invaluable for understanding the mechanism of action of hit compounds and for phenotypic drug discovery.
Causality of Experimental Choices: For morpholine-containing compounds, HCS can be used to visualize and quantify a wide range of cellular events, such as receptor internalization for GPCR antagonists, inhibition of signaling pathways by observing the nuclear translocation of a transcription factor, or assessing cytotoxicity. The multiparametric nature of HCS provides a rich dataset that can help differentiate compounds with distinct biological profiles.
Protocol: HCS Assay for PI3K Pathway Inhibition
This protocol describes an HCS assay to identify morpholine-containing compounds that inhibit the PI3K/Akt pathway by measuring the nuclear translocation of the transcription factor FOXO3.
Materials:
-
Cell Line: A suitable cell line (e.g., U2OS) stably expressing GFP-FOXO3.
-
Culture Medium: Appropriate cell culture medium with serum.
-
Stimulant: Insulin-like growth factor 1 (IGF-1).
-
Fixative: 4% Paraformaldehyde (PFA).
-
Nuclear Stain: Hoechst 33342.
-
Plates: 384-well, black, clear-bottom imaging plates.
Experimental Workflow:
Caption: Workflow for a High-Content Screening assay.
Step-by-Step Methodology:
-
Cell Plating: Seed GFP-FOXO3 expressing cells into 384-well imaging plates at a density that will result in a 70-80% confluent monolayer after 24 hours.
-
Compound Treatment: Treat cells with test compounds for 1 hour.
-
Stimulation: Stimulate the cells with IGF-1 for 30 minutes to activate the PI3K/Akt pathway, which will cause the phosphorylation of FOXO3 and its export from the nucleus to the cytoplasm.
-
Fixing and Staining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash the cells with PBS.
-
Stain the nuclei with Hoechst 33342 for 10 minutes.
-
-
Imaging: Acquire images using an automated HCS instrument, capturing both the Hoechst (blue) and GFP (green) channels.
-
Image Analysis: Use image analysis software to:
-
Identify the nuclei based on the Hoechst signal.
-
Define the cytoplasm as a ring around the nucleus.
-
Measure the mean GFP fluorescence intensity in both the nuclear and cytoplasmic compartments.
-
Calculate the nuclear-to-cytoplasmic intensity ratio for each cell.
-
Data Analysis:
-
An effective inhibitor of the PI3K/Akt pathway will prevent the IGF-1-stimulated export of FOXO3 from the nucleus, resulting in a high nuclear-to-cytoplasmic GFP ratio.
-
Calculate the Z'-factor based on stimulated (low ratio) and unstimulated (high ratio) controls.
V. Hit Triaging and Validation
A primary HTS campaign will inevitably generate a number of false positives. [5]A rigorous hit validation cascade is essential to prioritize genuine hits for further investigation.
Key Steps in Hit Validation:
-
Re-testing: Confirm the activity of primary hits by re-testing them in the primary assay.
-
Dose-Response Curves: Generate IC₅₀ or EC₅₀ curves to determine the potency of the confirmed hits.
-
Orthogonal Assays: Test hits in a mechanistically distinct secondary assay to confirm their on-target activity. For example, a hit from a kinase binding assay (LanthaScreen) should be tested in a functional kinase activity assay (AlphaLISA).
-
Counter-Screens: Perform counter-screens to identify compounds that interfere with the assay technology itself (e.g., running the AlphaLISA assay without the kinase to identify compounds that inhibit the donor-acceptor bead interaction). [10]5. Chemoinformatic Analysis: Use filters like Pan-Assay Interference Compounds (PAINS) to flag promiscuous compounds or those with undesirable chemical functionalities.
-
Solubility and Aggregation Assessment: Poorly soluble compounds can form aggregates that non-specifically inhibit enzymes, a common source of false positives in HTS. Assess the solubility of hits and consider including a non-ionic detergent like Triton X-100 (0.01%) in biochemical assay buffers to mitigate aggregation. [5]
Conclusion
The morpholine scaffold continues to be a highly valuable component in the design of new therapeutics. The successful identification of novel, potent, and selective morpholine-containing compounds from large chemical libraries is critically dependent on the rational design and rigorous execution of high-throughput screening campaigns. The TR-FRET, AlphaLISA, FP, and HCS assays detailed in this guide represent powerful, validated, and highly automatable technologies for this purpose. By understanding the underlying principles of each assay, carefully optimizing experimental conditions, and implementing a robust hit validation strategy, researchers can significantly increase the probability of discovering promising new drug candidates.
References
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY’s HOMO and LUMO Energy Orbitals for Intracellular pH Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. High-throughput screening of drug leads | Science in the Classroom [scienceintheclassroom.org]
- 11. High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of N-ethyl-4-(morpholin-4-yl)aniline as a Potential PI3K/Akt/mTOR Pathway Inhibitor
Disclaimer: This document provides a comprehensive guide and detailed protocols for investigating the inhibitory potential of a novel compound, using N-ethyl-4-(morpholin-4-yl)aniline as a representative example, on the PI3K/Akt/mTOR signaling pathway. The biological activity described herein is presented as a framework for research and development and is based on established methodologies for characterizing small molecule inhibitors.
Introduction: The Significance of the PI3K/Akt/mTOR Pathway and the Quest for Novel Inhibitors
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a multitude of fundamental cellular processes. These include cell growth, proliferation, survival, and metabolism.[1][2] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), which in turn recruit and activate PI3K enzymes.[2][3] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt. This recruitment to the cell membrane leads to the phosphorylation and activation of Akt by other kinases. Activated Akt then phosphorylates a wide array of downstream targets, including the mTOR complex 1 (mTORC1), a key regulator of protein synthesis and cell growth.[1][3]
Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in a vast number of human cancers, often resulting from mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or the loss of the tumor suppressor PTEN, a phosphatase that counteracts PI3K activity.[4][5] This aberrant signaling promotes unchecked cell proliferation and survival, making the pathway a highly attractive target for the development of novel anticancer therapeutics.[3][4] Small molecule inhibitors targeting the key nodes of this pathway—PI3K, Akt, and mTOR—have been a major focus of drug discovery efforts.[3]
This compound is a synthetic organic compound featuring a morpholine ring, a structural motif present in several known PI3K/mTOR inhibitors.[6][7][8] The morpholine group can be crucial for binding to the ATP-binding pocket of these kinases, often forming a key hydrogen bond with the hinge region.[7][8] This structural feature makes this compound an interesting candidate for investigation as a potential modulator of the PI3K/Akt/mTOR pathway.
These application notes provide a structured, in-depth guide for researchers, scientists, and drug development professionals to systematically evaluate the inhibitory activity of this compound, or other novel compounds, on the PI3K/Akt/mTOR pathway. The protocols herein detail biochemical and cell-based assays designed to elucidate the compound's mechanism of action and its functional consequences on cellular viability.
Section 1: Compound Handling and Preparation
Proper handling and preparation of the test compound are paramount for obtaining accurate and reproducible results. This section outlines the essential properties of this compound and a protocol for preparing a stock solution.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C12H18N2O | [9] |
| Molecular Weight | 206.28 g/mol | [9] |
| Appearance | Varies (typically solid) | - |
| Solubility | Soluble in DMSO | Assumed for experimental purposes |
Protocol 1: Preparation of a 10 mM Stock Solution
Rationale: Dimethyl sulfoxide (DMSO) is a highly effective solvent for a wide range of organic molecules and is compatible with most in vitro and cell-based assays at low final concentrations (typically <0.5%). A high-concentration stock solution allows for minimal volumes to be added to experimental systems, thereby reducing the potential for solvent-induced artifacts.
Materials:
-
This compound (MW: 206.28 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh out 2.06 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Scientist's Note: Perform this step in a chemical fume hood and use appropriate personal protective equipment (PPE).
-
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Mixing: Vortex the tube thoroughly for several minutes until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Section 2: In Vitro Biochemical Assay for Direct PI3K Inhibition
To determine if this compound directly inhibits the enzymatic activity of PI3K, a cell-free in vitro kinase assay is the gold standard. This assay measures the ability of the compound to block the phosphorylation of a substrate by a purified PI3K enzyme. A luminescence-based assay that quantifies ADP production is a common and robust method.[10]
The PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling cascade and the hypothetical point of inhibition.
Protocol 2: PI3K In Vitro Kinase Assay (ADP-Glo™ Format)
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. After the kinase reaction, a reagent is added to deplete the remaining ATP. Subsequently, a second reagent converts the newly formed ADP back to ATP, which is then used by a luciferase to generate a light signal. A decrease in luminescence in the presence of the test compound indicates inhibition of the kinase.[10]
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)
-
Kinase assay buffer
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)
-
ATP solution
-
This compound (serially diluted from the 10 mM stock)
-
Positive control inhibitor (e.g., a known pan-PI3K inhibitor like BKM120)
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. A typical starting range would be from 100 µM down to 1 nM. Also, prepare dilutions of the positive control inhibitor. Include a DMSO-only vehicle control.
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted compound, positive control, or DMSO vehicle to the wells of a 384-well plate.
-
-
Enzyme Addition: Add 10 µL of diluted PI3K enzyme solution to each well.
-
Scientist's Note: The final enzyme concentration should be optimized to produce a robust signal-to-background ratio, as recommended by the enzyme supplier.
-
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a mixture containing the PIP2 substrate and ATP to each well. The final ATP concentration should be close to its Km value for the specific PI3K isoform being tested.[2]
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
-
ATP Depletion: Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence signal using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - (Lumsample - Lumbackground) / (LumDMSO - Lumbackground))
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%).
Section 3: Cell-Based Assays to Determine On-Target Effects
While in vitro assays confirm direct enzyme inhibition, cell-based assays are essential to verify that the compound can penetrate the cell membrane and inhibit the PI3K/Akt/mTOR pathway in a physiological context. Western blotting is a powerful technique to measure the phosphorylation status of key downstream effectors like Akt and mTOR.[11][12]
Protocol 3: Cell Culture and Treatment
Rationale: The choice of cell line is critical. It is advisable to use a cancer cell line known to have an activated PI3K/Akt/mTOR pathway (e.g., due to a PIK3CA mutation or PTEN loss) to ensure a robust basal level of pathway signaling.
Materials:
-
A suitable cancer cell line (e.g., MCF-7, PC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-well tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM).
-
Controls:
-
Vehicle Control: Treat cells with the same volume of DMSO as the highest compound concentration.
-
Untreated Control: Cells with fresh medium only.
-
Positive Control: Treat cells with a known PI3K/mTOR inhibitor.
-
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C and 5% CO2.
-
Cell Harvest: After incubation, proceed immediately to protein extraction for Western blot analysis.
Protocol 4: Western Blot Analysis of p-Akt (Ser473) and p-mTOR (Ser2448)
Principle: This protocol detects the levels of specific proteins in cell lysates. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest. Here, we will probe for phosphorylated Akt (a direct downstream target of the pathway) and phosphorylated mTOR (a key node), as well as their total protein levels to ensure that changes in phosphorylation are not due to changes in overall protein expression.[11][13]
Materials:
-
Treated cells from Protocol 3
-
RIPA lysis buffer with protease and phosphatase inhibitors[11]
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)[11][13]
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total Akt
-
Rabbit anti-phospho-mTOR (Ser2448)[11]
-
Rabbit anti-total mTOR
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[11][13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped of antibodies and re-probed for total Akt, total mTOR, and β-actin to ensure equal protein loading.
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein band to the corresponding total protein band.
-
Compare the normalized values across the different treatment conditions to the vehicle control to determine the extent of inhibition.
Section 4: Functional Cellular Assays
After confirming on-target pathway inhibition, the next logical step is to assess the functional consequences for the cancer cells. A cell viability assay will determine if pathway inhibition translates to a cytostatic (growth-inhibiting) or cytotoxic (cell-killing) effect.
Protocol 5: Cell Viability (MTT) Assay
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[14][15]
Materials:
-
Cancer cell line
-
Complete growth medium
-
96-well tissue culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16][17]
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[15][16] Allow them to adhere for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14][17] Purple formazan crystals should become visible within the cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[14]
Data Analysis:
-
Calculate the percent cell viability for each concentration relative to the vehicle control: % Viability = 100 * (Absorbancesample / Absorbancevehicle)
-
Plot the percent viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value (the concentration of the compound that reduces cell viability by 50%).
Experimental Workflow Summary
Caption: A comprehensive workflow for characterizing a potential PI3K pathway inhibitor.
Section 5: Summary and Outlook
This guide provides a systematic and robust framework for the initial characterization of this compound, or any novel compound, as a potential inhibitor of the PI3K/Akt/mTOR signaling pathway. By following these protocols, researchers can:
-
Determine Direct Enzymatic Inhibition: The in vitro kinase assay will establish whether the compound directly inhibits PI3K activity and provide a quantitative measure of its potency (IC50).
-
Confirm On-Target Activity in a Cellular Context: Western blot analysis will verify that the compound can enter cells and suppress the phosphorylation of key downstream effectors, confirming its mechanism of action.
-
Assess Functional Cellular Consequences: The MTT assay will reveal whether pathway inhibition translates into a meaningful anti-proliferative or cytotoxic effect on cancer cells (EC50).
A successful outcome from these studies—demonstrating potent direct inhibition, clear on-target effects in cells, and a significant impact on cell viability—would provide a strong rationale for advancing this compound to further preclinical studies. These could include assessing its selectivity against other kinases, evaluating its effects on other cellular processes like apoptosis and autophagy, and ultimately, testing its efficacy in in vivo models of cancer.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 17, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 17, 2026, from [Link]
- Janku, F., Hong, D. S., Fu, S., Piha-Paul, S. A., Naing, A., Falchook, G. S., Tsimberidou, A. M., Stepanek, V. M., Moulder, S. L., Lee, J. J., Luthra, R., Zinner, R. G., Kurzrock, R., & Meric-Bernstam, F. (2014). Assessing PIK3CA and PTEN in Metastatic Castration-Resistant Prostate Cancer Patients. Clinical Cancer Research, 20(17), 4633–4643.
- Massacesi, C., Di Tomaso, E., Urban, P., & Germa, C. (2016). PI3K inhibitors as new cancer therapeutics: a look at the clinical development of the most promising molecules. Therapeutic Advances in Medical Oncology, 8(2), 113–127.
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023, March 31). protocols.io. Retrieved January 17, 2026, from [Link]
-
MTT Assay protocol. (2023, February 27). protocols.io. Retrieved January 17, 2026, from [Link]
- Aoki, M., & Fujishita, T. (2017). Oncogenic Roles of the PI3K/AKT/mTOR Pathway. Current Topics in Microbiology and Immunology, 407, 153–189.
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved January 17, 2026, from [Link]
- Feldman, M. E., Apsel, B., Uotila, A., Loewith, R., Knight, Z. A., Ruggero, D., & Shokat, K. M. (2009). Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2. PLoS biology, 7(2), e38.
- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer: a reality check. Discov Med, 25(136), 115-125.
- Vadas, O., & Downward, J. (2010). Measuring PI3K lipid kinase activity. Methods in molecular biology (Clifton, N.J.), 645, 127–136.
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023, February 28). protocols.io. Retrieved January 17, 2026, from [Link]
-
Western Blot and the mTOR Pathway. (2019). In Selected Topics in Health and Disease. eCampusOntario Pressbooks. Retrieved January 17, 2026, from [Link]
- Wülfing, C., Kersting, S., Tio, J., Rody, A., & Papathemelis, T. (2019). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 11(10), 1475.
-
Synthesis of N-ethylaniline. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
- Chen, Y. C., Wang, Y. J., & Lin, Y. C. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of molecular modeling, 22(4), 86.
- Bohn, J. P., Koehler, M. F. T., & Fry, D. C. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of medicinal chemistry, 58(15), 5986–6004.
- Garlich, J. R., et al. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 58(15), 5986-6004.
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Troubleshooting & Optimization
improving the aqueous solubility of N-ethyl-4-(morpholin-4-yl)aniline for in vitro assays
Technical Support Center: Solubility Enhancement for In Vitro Assays
Introduction
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and behavior of N-ethyl-4-(morpholin-4-yl)aniline in aqueous solutions.
Q1: What are the key physicochemical properties of this compound that influence its aqueous solubility?
A1: this compound (Molecular Formula: C₁₂H₁₈N₂O, Molecular Weight: ~206.28 g/mol ) is a moderately sized organic molecule with significant hydrophobic character due to its aniline and ethyl groups[1]. However, it possesses two key features that can be leveraged to enhance solubility: two basic nitrogen atoms—one in the morpholine ring and one in the N-ethylaniline moiety. These make the compound a weak base. At neutral physiological pH (~7.4), the compound will be predominantly in its less soluble, un-ionized form. The morpholine group in related structures is known to enhance solubility compared to more lipophilic analogues, but for most in vitro applications, its intrinsic aqueous solubility is insufficient[2].
Q2: I dissolved my compound in 100% DMSO, but it precipitates immediately when I add it to my cell culture medium. Why is this happening?
A2: This phenomenon, often called "crashing out," is a classic sign of a compound with poor aqueous solubility. While DMSO is an excellent organic solvent that can dissolve this compound at high concentrations, this is a thermodynamically unstable state. When this concentrated DMSO stock is introduced into a large volume of aqueous medium (e.g., PBS or cell culture media), the DMSO concentration is rapidly diluted. The solvent environment abruptly shifts from favorable (organic) to unfavorable (aqueous), causing the compound to exceed its thermodynamic solubility limit in the new medium and precipitate out of solution[3][4]. The result is that the actual concentration of the dissolved, active compound is unknown and significantly lower than intended[5][6].
Q3: What is the absolute maximum concentration of a co-solvent like DMSO that I can safely use in my cell-based assay?
A3: There is no universal maximum concentration, as solvent tolerance is highly dependent on the specific cell line and the duration of exposure. However, a widely accepted best practice is to keep the final concentration of DMSO at or below 0.5%, with many sensitive assays requiring ≤0.1%[7]. Concentrations above 1% are frequently cytotoxic or can induce unintended biological effects, confounding experimental results[7]. Crucially, you must perform a vehicle control experiment , where cells are exposed to the highest concentration of the solvent system used in your experiment (without the test compound) to ensure it has no effect on the assay's endpoint[7].
Q4: What are the primary strategies I can use to improve the aqueous solubility of this compound for my experiments?
A4: There are four principal, tiered strategies that can be employed, often in combination:
-
pH Adjustment: Leveraging the compound's basic nature to form a more soluble salt.[8]
-
Co-solvents: Using a minimal amount of a water-miscible organic solvent to increase the solute's affinity for the bulk solvent.[9][10]
-
Cyclodextrins: Employing encapsulating agents to form water-soluble inclusion complexes.[11][12][13]
-
Surfactants: Using detergents to form micelles that can carry the hydrophobic compound in their core (primarily for cell-free assays).[14][15]
Section 2: Troubleshooting Guide: Compound Precipitation in Aqueous Media
This section provides a systematic workflow for resolving compound precipitation issues, starting with the simplest and least perturbing methods.
Initial Solubility Troubleshooting Workflow
The following decision tree outlines the recommended process for systematically improving the solubility of this compound.
Caption: Quality control steps for validating a new compound formulation.
-
Protocol 1: Visual and Spectrophotometric Inspection
-
Prepare the final dilution of your compound in a clear 96-well plate.
-
Visually inspect the wells against a black background for any signs of cloudiness or precipitate.
-
Use a plate reader to measure the optical density (OD) at a wavelength where the compound does not absorb, typically between 500-650 nm. A significant increase in OD compared to the vehicle control indicates light scattering from insoluble particles. [16][17]
-
-
Protocol 2: Mandatory Vehicle Control Experiment
-
Design your experiment to include a full dose-response of the solubilizing agent alone (the "vehicle"). For example, if your compound dilutions result in final DMSO concentrations of 0.5%, 0.25%, 0.125%, etc., you must run parallel wells with 0.5%, 0.25%, 0.125% DMSO in medium without your compound.
-
Analyze the results from the vehicle control wells. Any significant deviation from the untreated control (no compound, no vehicle) indicates that the solubilization system is interfering with the assay, rendering the results with the compound uninterpretable.
-
Section 4: Summary of Recommended Approaches
| Strategy | Ease of Use | Cell Assay Compatibility | Solubilization Power | Key Considerations |
| pH Adjustment | ★★★★★ | ★★★★☆ | ★★★☆☆ | Must verify final assay pH; not suitable for pH-sensitive assays. [18] |
| Co-solvents | ★★★★☆ | ★★★☆☆ | ★★★★☆ | Must validate final solvent concentration for cytotoxicity. [7][19] |
| Cyclodextrins | ★★★☆☆ | ★★★★★ | ★★★★★ | Higher initial effort/cost; excellent biocompatibility; run vehicle controls. [11][13] |
| Surfactants | ★★★☆☆ | ★☆☆☆☆ | ★★★★★ | Not recommended for cell-based assays due to cytotoxicity; useful for biochemical/enzyme assays. [3][20] |
Section 5: References
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Gomez, L., et al. (2020). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Retrieved from [Link]
-
Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. PubMed. Retrieved from [Link]
-
Kumar, S., & Singh, A. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Retrieved from [Link]
-
Jin, G., et al. (2024). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC - NIH. Retrieved from [Link]
-
Raval, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]
-
Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Retrieved from [Link]
-
Al-Subaie, M., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]
-
Manchare, M. (2014). solubility enhancement -by pH change & complexation. Slideshare. Retrieved from [Link]
-
Reddit User Discussion. (2021). Does anyone know how pH affects solubility?? Reddit. Retrieved from [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Academies. Retrieved from [Link]
-
Muselík, J., et al. (2015). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. NIH. Retrieved from [Link]
-
Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. ResearchGate. Retrieved from [Link]
-
Sarfraz, M., et al. (2017). Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation. Taylor & Francis Online. Retrieved from [Link]
-
Sarfraz, M., et al. (2017). Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation. PubMed. Retrieved from [Link]
-
Various Authors. (2010). In vitro methods to assess drug precipitation. ResearchGate. Retrieved from [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. Retrieved from [Link]
-
Jin, G., et al. (2025). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. OUCI. Retrieved from [Link]
-
Loftsson, T., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - PubMed Central - NIH. Retrieved from [Link]
-
Todkar, S. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. Retrieved from [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Retrieved from [Link]
-
He, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Retrieved from [Link]
-
Various Authors. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. Retrieved from [Link]
-
Nelson, A., et al. (2023). In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). bioRxiv. Retrieved from [Link]
-
Dai, W-G. (2010). In Vitro Methods to Assess Drug Precipitation. PubMed. Retrieved from [Link]
-
Henriksen, P., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Retrieved from [Link]
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- 13. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing N-ethyl-4-(morpholin-4-yl)aniline Dosage and Treatment Time
Introduction
Welcome to the technical support guide for N-ethyl-4-(morpholin-4-yl)aniline. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively determining the optimal dosage and treatment duration of this compound in cell culture experiments. While specific public data on the biological activity of this compound is limited, this guide establishes a framework for empirical optimization based on established principles of cell biology and small molecule handling.[1][2] The protocols and troubleshooting advice herein are designed to empower you to systematically characterize the effects of this compound in your specific cellular model.
Section 1: Foundational FAQs
This section addresses the most common initial questions regarding the handling and preliminary use of this compound.
Q1: What is this compound and what is its likely mechanism of action?
This compound is a synthetic small molecule with a molecular weight of 206.28 g/mol . It belongs to the 4-morpholinoaniline class of compounds. Derivatives of this scaffold have been investigated for a wide range of pharmacological activities, including roles as kinase inhibitors and antimicrobial agents.[3][4][5] Given this, it is plausible that this compound may target cellular signaling pathways, but its precise mechanism of action must be determined experimentally.
Q2: How do I prepare a stock solution of this compound?
Proper preparation of a high-concentration stock solution is critical for experimental consistency.[6][7]
-
Solvent Selection: Due to its chemical structure, this compound is likely soluble in organic solvents like dimethyl sulfoxide (DMSO).[8] Always start by preparing a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.[1]
-
Procedure:
-
Before opening, centrifuge the vial to ensure all powder is at the bottom.[8]
-
Add the calculated volume of 100% DMSO directly to the vial to achieve your desired stock concentration.
-
Vortex thoroughly until the compound is fully dissolved. A gentle warming in a 37°C water bath can aid dissolution if needed.
-
-
Storage: Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][8] Store these aliquots tightly sealed at -20°C for up to one month or at -80°C for longer-term storage (up to 6 months).[8][9]
Q3: What is a good starting concentration range for my first experiment?
Without prior data, a broad concentration range is recommended for the initial dose-response experiment. A logarithmic or semi-logarithmic dilution series is efficient for spanning several orders of magnitude.[10]
| Suggested Starting Range |
| 10 nM, 100 nM, 1 µM, 10 µM, 50 µM, 100 µM |
This range is broad enough to capture potential effects for a potent compound (low nM range) while also identifying potential toxicity at higher concentrations (µM range).[11]
Q4: What is a vehicle control and why is it essential?
A vehicle control is a sample that is treated with the same solvent (the "vehicle") used to dissolve the compound, at the same final concentration used in the experimental samples.[1]
-
Purpose: Since the solvent itself (e.g., DMSO) can have effects on cells, the vehicle control is crucial for distinguishing the effects of the compound from the effects of the solvent.
-
Best Practice: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid cytotoxicity.[1][8][9] All wells, including untreated controls, should contain the same final DMSO concentration.
Section 2: Core Experimental Protocols
The following protocols provide a systematic approach to determining the optimal dose and treatment time for this compound.
Protocol 2.1: Dose-Response Assay to Determine EC₅₀/IC₅₀
This experiment is designed to determine the concentration of the compound that produces 50% of its maximal effect (EC₅₀ for activation) or 50% of its maximal inhibition (IC₅₀).[12][13] This is the single most important experiment for optimizing dosage.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in your cell culture medium. It is best practice to perform a two-step dilution: first, create an intermediate dilution from your DMSO stock into medium, and then perform the final serial dilutions. This minimizes pipetting errors and keeps the final DMSO concentration constant.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Remember to include vehicle-only control wells.[1]
-
Incubation: Incubate the plate for a predetermined duration. For an initial experiment, 24 or 48 hours is a common starting point.
-
Assay Readout: Perform a cell viability/proliferation assay (e.g., Resazurin, MTT, or CellTiter-Glo®).
-
Data Analysis:
-
Normalize the data: Set the vehicle control as 100% viability and a "cells killed" control (e.g., treated with a high concentration of a known toxin or detergent) as 0% viability.
-
Plot the normalized response (Y-axis) against the log of the compound concentration (X-axis).
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC₅₀/EC₅₀ value.[12][14]
-
Rationale: This systematic approach allows for the precise determination of the compound's potency. The resulting IC₅₀ value serves as the cornerstone for selecting concentrations for all future experiments. Working at concentrations around the IC₅₀ (e.g., 1x, 5x, 10x IC₅₀) ensures you are in the dynamic range of the compound's activity.
Protocol 2.2: Time-Course Experiment
This experiment determines the optimal duration of treatment required to observe the desired biological effect.
Methodology:
-
Concentration Selection: Based on your dose-response data, select one or two effective concentrations of this compound (e.g., the IC₅₀ and a concentration that gives a maximal effect).
-
Experimental Setup: Plate cells as you would for a standard experiment. For each time point you plan to measure, you will need a set of treated wells and a corresponding set of vehicle control wells.[15][16]
-
Staggered Treatment or Harvest:
-
Option A (Staggered Harvest): Treat all plates at the same time (T=0). Harvest cells/supernatant from a set of treated and control plates at each desired time point (e.g., 6h, 12h, 24h, 48h, 72h). This method is generally preferred as it minimizes variability from multiple treatments.[17]
-
Option B (Staggered Treatment): If the final analysis must be done on all samples simultaneously, you can stagger the treatment start times so that all cells are ready for harvest at the same final time.
-
-
Analysis: Analyze the endpoint of interest (e.g., protein phosphorylation, gene expression, cell viability) at each time point.
-
Data Interpretation: Plot the measured effect against time for both treated and vehicle control samples. The optimal treatment time is typically the point at which the maximum difference between the treated and control group is observed, before secondary effects (like cell death or detachment) begin to complicate the results.
Rationale: Cellular responses to small molecules are dynamic. An early response (e.g., phosphorylation) might peak within minutes to hours, while a downstream effect (e.g., apoptosis or changes in protein expression) may take 24-72 hours.[18] This experiment ensures you are measuring your endpoint at the most relevant time.
Section 3: Troubleshooting Guide
This Q&A guide addresses specific issues you may encounter during your experiments.
Issue Category: Low or No Efficacy
Q: I'm not observing any effect of the compound, even at high concentrations. What could be wrong?
This is a common issue that can be traced to several factors.[1]
-
Possible Cause 1: Compound Solubility/Precipitation. The compound may be precipitating out of your aqueous culture medium, drastically lowering its effective concentration.[1][2]
-
Troubleshooting Step: Visually inspect the medium in your wells under a microscope after adding the compound. Look for crystals or precipitate. You can also perform a formal solubility test by preparing the highest concentration of the compound in medium, incubating it under culture conditions for 1-2 hours, and then checking for precipitation against a dark background.[1]
-
Solution: If precipitation is observed, you may need to lower the top concentration used or investigate formulation strategies like using co-solvents, though this can introduce new variables.[2]
-
-
Possible Cause 2: Compound Inactivity or Degradation. The compound itself may be inactive or may have degraded.
-
Troubleshooting Step: Ensure the compound was sourced from a reputable vendor and has been stored correctly.[6] Avoid repeated freeze-thaw cycles of the stock solution.[1]
-
Solution: Prepare a fresh stock solution from powder. If the problem persists, consider sourcing the compound from a different vendor or obtaining analytical data (like LC-MS) to confirm its identity and purity.
-
-
Possible Cause 3: Inappropriate Biological Model. The target of this compound may not be present or functionally important in your chosen cell line.
-
Troubleshooting Step: If the target is known, you can use techniques like Western Blotting or qPCR to confirm its expression in your cells.
-
Solution: Select a cell line that is known to express the target or be sensitive to similar compounds.[1]
-
Issue Category: High Cytotoxicity
Q: My cells are dying at all concentrations tested. How can I find a non-toxic working concentration?
-
Possible Cause 1: Solvent Toxicity. The concentration of your solvent (DMSO) may be too high.
-
Possible Cause 2: Compound is Genuinely Cytotoxic. The compound may have a very narrow therapeutic window in your cell type.
-
Troubleshooting Step: Expand your dose-response curve to include much lower concentrations (e.g., into the pM or low nM range).
-
Solution: If you can identify a concentration that produces a desired mechanistic effect without significant cell death, use that for your experiments. It is also critical to shorten the treatment time in a time-course experiment to see if the desired effect occurs before the onset of widespread toxicity.
-
Issue Category: Poor Reproducibility
Q: My results are inconsistent between experiments. Why?
Inconsistent results often stem from subtle variations in experimental protocol.[2]
-
Possible Cause 1: Inconsistent Cell Health and Passage Number. Cells at high passage numbers or those that are unhealthy (over-confluent, stressed) can respond differently.
-
Solution: Use cells within a consistent, low passage number range for all experiments. Ensure consistent seeding densities and monitor cell health and morphology daily.
-
-
Possible Cause 2: Compound Stock Degradation. Repeatedly freeze-thawing a stock solution can lead to its degradation.[7]
-
Possible Cause 3: Assay Variability. The readout itself can be a source of variability.
-
Solution: Ensure all reagents for your final assay are properly prepared and that incubation times are precisely controlled. Include appropriate positive and negative controls for the assay itself on every plate to ensure it is performing correctly.
-
Section 4: Visualizations & Workflows
Diagram 1: Dose-Response Optimization Workflow
This diagram illustrates the logical flow for determining the optimal dosage.
Caption: A decision tree for troubleshooting lack of compound efficacy.
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-
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved January 17, 2026, from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved January 17, 2026, from [Link]
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GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved January 17, 2026, from [Link]
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Protocol Online. (2014). How to design a time course experiment. Retrieved January 17, 2026, from [Link]
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Hafner, M., et al. (2019). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology. Retrieved January 17, 2026, from [Link]
-
Collaborative Drug Discovery. (2024). Setting up a Dose Response Protocol. Retrieved January 17, 2026, from [Link]
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Chen, J., et al. (2015). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. ACS Sustainable Chemistry & Engineering. Retrieved January 17, 2026, from [Link]
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Wikipedia. (n.d.). Dose–response relationship. Retrieved January 17, 2026, from [Link]
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Solarbio. (2026). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2014). How to design a time course experiment?. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2015). Which time-dependent experiment design is better and why?. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2014). Can I optimize dose and time in different cell lines?. Retrieved January 17, 2026, from [Link]
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Fox, Z. R., et al. (2019). Optimal Design of Single-Cell Experiments within Temporally Fluctuating Environments. bioRxiv. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2021). Dose optimization for cell culture. Retrieved January 17, 2026, from [Link]
-
Kura Oncology. (n.d.). Navigating dose optimization requirements as a small biotech. Retrieved January 17, 2026, from [Link]
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Prowell, T. L., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research. Retrieved January 17, 2026, from [Link]
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Kumar, A., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. Retrieved January 17, 2026, from [Link]
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Tescione, L., et al. (2015). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. mAbs. Retrieved January 17, 2026, from [Link]
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Storey, J. D., et al. (2005). Significance analysis of time course microarray experiments. PNAS. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 4-[1-(morpholin-4-yl)ethyl]aniline. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 4-(2-Morpholinoethyl)aniline. Retrieved January 17, 2026, from [Link]
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Kumar, A., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. Retrieved January 17, 2026, from [Link]
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Li, Y., et al. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules. Retrieved January 17, 2026, from [Link]
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Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid.... Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 2-(Morpholine-4-sulfonyl)aniline. Retrieved January 17, 2026, from [Link]
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- 18. pnas.org [pnas.org]
stability issues of N-ethyl-4-(morpholin-4-yl)aniline in different solvents and pH
Welcome to the technical support center for N-ethyl-4-(morpholin-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in various experimental settings. Our goal is to equip you with the knowledge to anticipate and address stability challenges, ensuring the integrity and reproducibility of your results.
Introduction
This compound is a substituted aniline derivative with potential applications in pharmaceutical and materials science research. The molecule incorporates a tertiary aniline nitrogen and a morpholine ring, both of which can influence its chemical stability under different conditions. Understanding the potential degradation pathways of this compound is critical for developing stable formulations, designing reliable analytical methods, and interpreting experimental data accurately. This guide provides a comprehensive overview of the stability issues you may encounter and practical steps to mitigate them.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of this compound.
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, the two primary sites susceptible to degradation are the N-ethylaniline moiety and the morpholine ring.
-
Oxidation of the N-ethylaniline group: The tertiary aniline nitrogen is prone to oxidation, which can lead to the formation of various degradation products. Anodic oxidation studies of N-alkylanilines have shown that they can undergo coupling reactions to form substituted benzidines and diphenylamines. Further oxidation and hydrolysis can lead to the formation of quinone-like structures. The oxidation of anilines can also yield azoxybenzenes and nitrobenzenes under specific conditions.[1]
-
Hydrolysis of the morpholine ring: The ether linkage within the morpholine ring can be susceptible to hydrolysis, particularly under strong acidic conditions. While morpholine itself is relatively stable and is used as a corrosion inhibitor in high-temperature steam systems, its derivatives can undergo ring-opening reactions.[2][3]
-
N-Dealkylation: Oxidative N-dealkylation of the ethyl group from the aniline nitrogen is another potential degradation pathway, which would result in the formation of 4-(morpholin-4-yl)aniline.[4]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is expected to be significantly influenced by pH.
-
Acidic Conditions (low pH): In acidic solutions, the aniline nitrogen will be protonated, forming an anilinium ion. This generally increases the compound's solubility in aqueous media but can also make the aromatic ring more susceptible to certain reactions. Strong acidic conditions may promote the hydrolysis of the morpholine ring's ether linkage. The rate of oxidation of anilines can also be pH-dependent, with some studies showing autocatalysis under slightly acidic conditions.[5]
-
Neutral Conditions (pH ~7): Near neutral pH, the compound will be predominantly in its free base form. While generally more stable than at pH extremes, it can still be susceptible to oxidation, especially in the presence of oxidizing agents or light.
-
Basic Conditions (high pH): In basic solutions, the compound will exist as the free base. The aniline moiety is more susceptible to oxidation at higher pH values. Some degradation reactions, like the oxidation of anilines by permanganate, show a decrease in rate as pH increases from 5 to 9.[5]
Q3: Which solvents are recommended for storing and handling this compound?
A3: The choice of solvent is crucial for maintaining the stability of this compound.
-
Recommended Solvents: For short-term storage and preparation of stock solutions, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are generally preferred. These solvents are less likely to participate in degradation reactions.
-
Solvents to Use with Caution: Protic solvents like methanol and ethanol can potentially react with the compound, especially over long-term storage or at elevated temperatures. The use of aqueous solutions should be carefully considered based on the pH and the presence of buffers, as these can influence stability. The polarity of the solvent can also impact the aggregation and structure of aniline derivatives, which may affect their reactivity.[6][7]
-
Solvents to Avoid: Chlorinated solvents should be used with caution as they can contain acidic impurities that may promote degradation.
Q4: Is this compound sensitive to light or temperature?
A4: Yes, aromatic amines are often sensitive to both light and temperature.
-
Photostability: Anilines and their derivatives can be susceptible to photodegradation.[8][9] Exposure to UV or even ambient light can promote oxidation and the formation of colored degradation products. Therefore, it is recommended to store the compound and its solutions in amber vials or protected from light.
-
Thermal Stability: N-alkylanilines can undergo thermal degradation.[10][11][12] Elevated temperatures can accelerate oxidative degradation and other decomposition pathways. It is advisable to store the compound at recommended temperatures (typically refrigerated or frozen for long-term storage) and to minimize exposure to high temperatures during experimental procedures.
Troubleshooting Guide for Stability Studies
This section provides a structured approach to identifying and resolving common issues encountered during the stability assessment of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Rapid degradation of the compound in solution. | Inappropriate solvent or pH. | 1. Analyze Solvent Choice: Switch to a high-purity, aprotic solvent like acetonitrile or THF. Ensure solvents are fresh and properly stored to avoid peroxide formation. 2. Control pH: If an aqueous medium is necessary, use a well-characterized buffer system and ensure the pH is in a stable range for the compound (preliminary screening at pH 3, 7, and 9 is recommended). |
| Appearance of new, unexpected peaks in chromatograms over time. | Oxidative degradation. | 1. Deoxygenate Solvents: Purge solvents with an inert gas (nitrogen or argon) before preparing solutions. 2. Use Antioxidants: Consider the addition of a small amount of an antioxidant (e.g., BHT), if compatible with your downstream application. 3. Protect from Light: Store solutions in amber vials and minimize exposure to ambient light during handling. |
| Inconsistent results between experimental replicates. | Variability in storage conditions or sample handling. | 1. Standardize Protocols: Ensure consistent storage temperatures, light exposure, and handling times for all samples. 2. Control Headspace: For solutions stored for extended periods, minimize the headspace in vials to reduce contact with air. 3. Freshly Prepare Solutions: Whenever possible, use freshly prepared solutions for critical experiments. |
| Loss of compound with no corresponding appearance of degradation peaks. | Formation of insoluble degradants or adsorption to container surfaces. | 1. Visual Inspection: Check for any precipitation or changes in the solution's appearance. 2. Solubility Check: Determine the solubility of the compound in the chosen solvent at the experimental concentration. 3. Container Material: Use silanized glass vials or polypropylene tubes to minimize adsorption. |
Data Presentation: Predicted Stability Profile
| Stress Condition | Solvent/Medium | Predicted Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | Low to Moderate | Morpholine ring-opened products, N-dealkylation products |
| Basic Hydrolysis | 0.1 M NaOH | Moderate | Oxidative degradation products |
| Oxidation | 3% H₂O₂ | Low | N-oxides, coupled products (benzidines), quinones |
| Thermal | Solid-state, 60°C | Moderate | Oxidative and other decomposition products |
| Photochemical | Aqueous solution, UV light | Low | Colored oxidative products, polymerized material |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve a known amount in acetonitrile for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated UV light source (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.
3. Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC or UPLC-MS method.
-
Recommended HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Detection: UV at a suitable wavelength (determined by UV scan) and/or mass spectrometry for peak identification.
-
Protocol 2: pH-Dependent Stability Assessment
This protocol is designed to evaluate the stability of the compound across a range of pH values.
1. Preparation of Buffer Solutions:
-
Prepare a series of buffers at pH 2, 4, 7, 9, and 12.
2. Sample Preparation:
-
Spike the this compound stock solution into each buffer to a final concentration of 10 µg/mL.
3. Incubation and Sampling:
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
4. Analysis:
-
Immediately analyze the aliquots by HPLC to determine the remaining concentration of the parent compound.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant at each pH.
Visualization of Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. The primary vulnerabilities of the molecule are the oxidative degradation of the N-ethylaniline moiety and the potential for hydrolytic cleavage of the morpholine ring under acidic conditions. By understanding these potential issues and implementing the appropriate handling, storage, and experimental design strategies outlined in this guide, researchers can ensure the integrity of their work and obtain reliable, reproducible results.
References
- Bacon, J., & Adams, R. N. (1968). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society, 90(23), 6596–6599.
- Li, Y., et al. (2020).
- Sivakumar, P. S., et al. (2004). Aging and thermal degradation of poly(N-methylaniline). Thermochimica Acta, 411(2), 109-123.
- Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical research in toxicology, 14(6), 611-650.
- Martin, C. D., et al. (2016). Influence of solvent polarity on the structure of drop-cast electroactive tetra(aniline)-surfactant thin films. Physical Chemistry Chemical Physics, 18(36), 25297-25306.
-
Martin, C. D., et al. (2016). Influence of solvent polarity on the structure of drop-cast electroactive tetra(aniline)-surfactant thin films. ResearchGate. Available at: [Link]
- Radhakrishna, A., et al. (1983). Kinetics of Oxidation of Aniline & Substituted Anilines by Bromate Ion. Indian Journal of Chemistry, 22A, 48-50.
- Kaushik, K., et al. (2000). Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships. Asian Journal of Chemistry, 12(2), 567-571.
-
PubChem. N-Ethylaniline. National Center for Biotechnology Information. PubChem Compound Database; CID=7670. Available at: [Link]
-
Sivakumar, P. S., et al. (2004). Aging and thermal degradation of poly(N-methylaniline). Request PDF on ResearchGate. Available at: [Link]
- Sun, Y., et al. (2019). Oxidation Kinetics of Anilines by Aqueous Permanganate and Effects of Manganese Products: Comparison to Phenols. Chemosphere, 235, 734-742.
- Waters Corporation. (2007). Utilizing UPLC-MS for Conducting Forced Degradation Studies.
- Al-Obaidi, O. J., et al. (2021). The Impacts of Various Media on the Electronic Spectrum of Aniline Violet. Academic Journal of Research and Scientific Publishing, 2(24), 28-42.
- Kanagathara, N., & Gunasekaran, S. (2019). A brief review on aniline and its derivatives. Materials Today: Proceedings, 14, 369-377.
- Liu, F., et al. (2008). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3.
-
Un, I. M., et al. (2016). Thermal behavior of N-Methylaniline modified phenolic friction composites. ResearchGate. Available at: [Link]
- Kindo, S., & Ghosh, K. K. (2013). Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate.
- Wang, S., et al. (2016). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 21(7), 896.
-
Wikipedia. Morpholine. Available at: [Link]
-
Waters Corporation. (n.d.). Typical UPLC chromatograms of forced degradation study. ResearchGate. Available at: [Link]
-
Wang, H., et al. (2021). Effect of (a) initial pH on the degradation of aniline and pH change process, (b) initial 312 solution pH, (c) the pseudo-first-order kinetic rate constant value and aniline degradation rate. ResearchGate. Available at: [Link]
-
Sahu, P. K., et al. (2016). Typical UPLC chromatograms of forced degradation study. (a)... ResearchGate. Available at: [Link]
- Jain, A., & Sahu, S. K. (2024).
- Taning, C. N., et al. (2023). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Membranes, 13(2), 226.
-
Taning, C. N., et al. (2023). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. ResearchGate. Available at: [Link]
- Wang, L., et al. (2007). Photodegradation of aniline in aqueous suspensions of microalgae. Journal of Photochemistry and Photobiology B: Biology, 87(1), 49-57.
-
European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]
- Thangavel, S., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Applied Biochemistry and Biotechnology, 194(10), 4851-4869.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of applied pharmaceutical science, 2(3), 128-135.
- Kaczor, A. A., et al. (2022). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 27(4), 1279.
- Hurgon, J., et al. (2023).
-
ATAMAN KIMYA. MORPHOLINE. Available at: [Link]
- Waters Corporation. (2021). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists, 13(4), 319-326.
-
PubChem. 4-[1-(morpholin-4-yl)ethyl]aniline. National Center for Biotechnology Information. PubChem Compound Database; CID=50987527. Available at: [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]
- De Rienzo, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2696-2716.
- Bak, A., et al. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Cambridge: Cambridge Open Engage.
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- 5. Oxidation kinetics of anilines by aqueous permanganate and effects of manganese products: Comparison to phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of solvent polarity on the structure of drop-cast electroactive tetra(aniline)-surfactant thin films - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of N-ethyl-4-(morpholin-4-yl)aniline
Welcome to the Technical Support Center for the synthesis of N-ethyl-4-(morpholin-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and successful outcomes.
Introduction to the Synthetic Challenge
The synthesis of this compound is a multi-step process that presents several challenges, particularly during scale-up. These challenges often revolve around reaction control, impurity profiles, and purification efficiency. This guide will dissect the synthesis into its two primary stages and provide detailed troubleshooting for each.
Stage 1: Synthesis of the Key Intermediate: 4-Morpholinoaniline
The most common and scalable route to 4-morpholinoaniline involves the hydrogenation of 4-(4-nitrophenyl)morpholine.
Experimental Workflow: Hydrogenation of 4-(4-Nitrophenyl)morpholine
Caption: Workflow for the synthesis of 4-morpholinoaniline.
Troubleshooting Guide & FAQs: 4-Morpholinoaniline Synthesis
Q1: My hydrogenation reaction is sluggish or incomplete. What are the likely causes and solutions?
A1:
-
Catalyst Activity: The activity of the Palladium on carbon (Pd/C) catalyst is paramount.[1]
-
Troubleshooting:
-
Catalyst Quality: Ensure you are using a fresh, high-quality catalyst. Older or improperly stored catalysts can lose activity.
-
Catalyst Loading: While typically used in catalytic amounts, insufficient loading can slow the reaction. A typical loading is around 1-2% w/w relative to the nitro compound.
-
Catalyst Poisoning: The starting material or solvent may contain impurities that poison the catalyst (e.g., sulfur compounds). Ensure the purity of your starting materials.
-
-
-
Hydrogen Pressure and Agitation:
-
Troubleshooting:
-
Pressure: Ensure the hydrogen pressure is maintained at the recommended level (e.g., 50 psi).[1] Leaks in the system can lead to incomplete reactions.
-
Agitation: In a larger reactor, efficient agitation is crucial to ensure good contact between the substrate, catalyst, and hydrogen. Increase the stirring speed if you suspect poor mixing.
-
-
-
Solvent System:
-
Troubleshooting: The solubility of the starting material is important. A mixture of methanol and a methanolic ammonia solution is often used to ensure the starting material remains in solution.[1]
-
Q2: I am observing significant by-product formation. What are they and how can I avoid them?
A2:
-
Incomplete Reduction: The primary "by-product" is often unreacted starting material or partially reduced intermediates (e.g., nitroso or hydroxylamine species).
-
Troubleshooting:
-
Reaction Time: Increase the reaction time and monitor the reaction progress by a suitable analytical method like TLC or HPLC.
-
Catalyst Activity: As mentioned in Q1, ensure your catalyst is active.
-
-
-
Dehalogenation (if applicable): If your starting material contains halogen substituents, you may observe dehalogenation as a side reaction.
-
Troubleshooting: This is less of a concern for this specific synthesis but is a common issue in catalytic hydrogenations. Using milder conditions (lower pressure, temperature) can sometimes mitigate this.
-
Q3: My yield is low after purification. How can I improve it?
A3:
-
Purification Losses: Recrystallization is an effective purification method, but significant product can be lost in the mother liquor.[1]
-
Troubleshooting:
-
Solvent System Optimization: Carefully optimize the solvent ratio for recrystallization (e.g., ethyl acetate/hexane) to maximize crystal formation while leaving impurities in solution.
-
Cooling Rate: A slower cooling rate during crystallization can lead to larger, purer crystals and potentially higher recovery.
-
Mother Liquor Rework: The mother liquor can be concentrated and a second crop of crystals can be collected to improve the overall yield.
-
-
Stage 2: N-ethylation of 4-Morpholinoaniline
The introduction of the ethyl group onto the primary amine of 4-morpholinoaniline is a critical step. Reductive amination is a common and effective method for this transformation.
Experimental Workflow: Reductive Amination
Caption: Workflow for the N-ethylation via reductive amination.
Troubleshooting Guide & FAQs: N-ethylation
Q1: My main challenge is the formation of the N,N-diethyl impurity. How can I control the selectivity for mono-ethylation?
A1:
-
Stoichiometry of Acetaldehyde: The stoichiometry of the aldehyde is a critical parameter.
-
Troubleshooting:
-
Limiting Aldehyde: Use a slight excess, but not a large excess, of acetaldehyde (typically 1.1-1.2 equivalents). This will favor the formation of the mono-ethylated product.
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
Temperature Control: Running the reaction at a lower temperature can help to control the rate of the second ethylation.
-
Order of Addition: Adding the reducing agent to the pre-formed imine can sometimes improve selectivity compared to a one-pot approach where all reagents are mixed at once.
-
-
-
Choice of Reducing Agent:
Q2: The reaction is not going to completion. What should I check?
A2:
-
Imine Formation: The formation of the imine intermediate is crucial for the success of the reaction.[2]
-
Troubleshooting:
-
pH Control: Imine formation is often favored under slightly acidic conditions. The addition of a catalytic amount of acetic acid can sometimes accelerate the reaction.[4]
-
Water Removal: The formation of the imine produces water, which can inhibit the reaction. The use of a dehydrating agent like molecular sieves can drive the equilibrium towards the imine.[5]
-
-
-
Reducing Agent Activity:
-
Troubleshooting: Ensure your reducing agent is fresh and has been stored properly to prevent decomposition.
-
Q3: I am struggling with the purification of the final product. What are the best practices for scale-up?
A3:
-
Removal of Unreacted Starting Material: Unreacted 4-morpholinoaniline can be challenging to separate from the product due to their similar polarities.
-
Troubleshooting:
-
Acid Wash: An acidic wash (e.g., with dilute HCl) can be used to protonate the more basic starting amine, making it water-soluble and allowing for its removal in the aqueous phase. The desired product is less basic and may remain in the organic layer, though some product loss to the aqueous layer is possible. Careful pH control is necessary.
-
-
-
Column Chromatography: While effective at the lab scale, column chromatography can be cumbersome and expensive for large-scale production.[6]
-
Troubleshooting:
-
Crystallization/Recrystallization: Developing a robust crystallization procedure is often the most scalable and cost-effective purification method. Experiment with different solvent systems to find one that provides good separation of the desired product from impurities.
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure could be a viable purification strategy.
-
-
Alternative Synthetic Route: Buchwald-Hartwig Amination
For certain applications, particularly in early-stage drug discovery where diverse analogs are needed, the Buchwald-Hartwig amination offers a powerful alternative for the formation of the C-N bond.[7][8][9] This reaction involves the palladium-catalyzed coupling of an aryl halide (e.g., 4-bromo-N-ethylaniline) with morpholine.
Q4: When would I consider using a Buchwald-Hartwig amination approach?
A4: The Buchwald-Hartwig amination is particularly useful when:
-
You are starting from an aryl halide precursor.
-
You need to synthesize a library of analogs with different amines.
-
The reductive amination route is proving problematic due to side reactions.
Q5: What are the key challenges in scaling up a Buchwald-Hartwig amination?
A5:
-
Catalyst Cost and Removal: Palladium catalysts and the associated phosphine ligands can be expensive, and their complete removal from the final product is a strict requirement in the pharmaceutical industry.[9]
-
Reaction Optimization: These reactions are often sensitive to the choice of catalyst, ligand, base, and solvent. Extensive optimization is typically required for each specific substrate combination.[7][8]
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen, requiring an inert atmosphere (e.g., nitrogen or argon) for the reaction, which can add complexity to the process at scale.
Summary of Key Parameters for Scale-Up
| Parameter | Stage 1: Hydrogenation | Stage 2: Reductive Amination |
| Catalyst | 5% Pd/C | - |
| Key Reagents | Hydrogen gas | Acetaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) |
| Solvent | Methanol/Ammonia | Methanol, Dichloromethane |
| Temperature | Ambient | 0°C to Ambient |
| Pressure | ~50 psi | Atmospheric |
| Key Challenges | Catalyst activity, reaction completion | Selectivity (mono- vs. di-ethylation), purification |
| Purification | Recrystallization | Acid wash, Crystallization, Column Chromatography |
References
-
Benchchem. Synthesis routes of 4-Morpholinoaniline.
-
ChemicalBook. 4-Morpholinoaniline synthesis.
-
ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and....
-
ResearchGate. Optimization for the Buchwald–Hartwig‐amination of 4aa.
-
JOCPR. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives.
-
ResearchGate. The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid....
-
University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed.
-
Chem-Impex. 4-Morpholinoaniline.
-
MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
-
Benchchem. A Comparative Guide to the Synthetic Routes of 4-(4-Nitrophenyl)morpholin-3-one.
-
JOCPR. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives.
-
ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
-
Chemsrc. 4-Morpholinoaniline | CAS#:2524-67-6.
-
Santa Cruz Biotechnology. This compound.
-
ResearchGate. (PDF) Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE).
-
Beilstein Journal of Organic Chemistry. Inline purification in continuous flow synthesis – opportunities and challenges.
-
Master Organic Chemistry. Reductive Amination, and How It Works.
-
Matrix Fine Chemicals. 4-(MORPHOLIN-4-YL)ANILINE | CAS 2524-67-6.
-
European Journal of Pharmaceutical and Medical Research. european journal of pharmaceutical and medical research.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
-
Reddit. What's wrong with my reductive amination? I barely got any product..
-
ACS Green Chemistry Institute. Reductive Amination.
-
Organic Communications. Identification and synthesis of impurities formed during sertindole preparation.
-
PubMed. Reductive Amination in the Synthesis of Pharmaceuticals.
-
ResearchGate. Green Process for the Production of 4-(β-sulfotaethylsulfone)-N-Ethyl-Aniline.
-
ResearchGate. N‐benzyl‐N‐ethylaniline; an alternative synthetic approach.
-
Google Patents. CN103012159B - Preparation method of N, N-diethyl aniline.
-
PubChem. N,N-diethyl-4-(morpholin-4-ium-4-ylmethyl)aniline.
-
ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
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- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bioavailability Hurdles of Morpholinoaniline Derivatives
Welcome to the technical support center dedicated to addressing the challenges associated with the in vivo bioavailability of morpholinoaniline derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of molecules. Here, we will delve into the underlying reasons for poor bioavailability and provide practical, evidence-based troubleshooting guides and frequently asked questions (FAQs) to help you navigate these common experimental hurdles. Our focus is on providing not just protocols, but also the scientific rationale behind them to empower you to make informed decisions in your research.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when encountering poor bioavailability with morpholinoaniline derivatives.
Q1: Why do many morpholinoaniline derivatives exhibit poor oral bioavailability?
A: The poor oral bioavailability of morpholinoaniline derivatives often stems from a combination of factors related to their physicochemical properties.[1][2] A primary reason is their frequently low aqueous solubility, which limits the dissolution of the compound in the gastrointestinal fluids—a prerequisite for absorption.[3][4] Additionally, their chemical structure can make them susceptible to extensive first-pass metabolism in the gut wall and liver, where enzymes, such as cytochrome P450s, can modify and clear the drug before it reaches systemic circulation.[5][6]
Q2: What are the initial signs in my in vivo study that point towards a bioavailability issue?
A: Key indicators of poor bioavailability in your preclinical animal studies include:
-
Low and variable plasma concentrations: After oral administration, you may observe drug levels in the blood that are significantly lower than expected and inconsistent across different animals.[7]
-
Disproportionate dose-exposure relationship: When you increase the oral dose, you may not see a proportional increase in the plasma concentration (less than dose-linear exposure).[5]
-
High parent drug clearance: Pharmacokinetic analysis might reveal a high clearance rate, suggesting rapid metabolism.
Q3: What is the Biopharmaceutics Classification System (BCS) and how does it relate to my morpholinoaniline derivative?
A: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[8] It is a crucial tool for predicting a drug's in vivo performance. Many morpholinoaniline derivatives fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). Understanding your compound's BCS class is a critical first step in selecting an appropriate strategy to enhance its bioavailability.[9]
Q4: Can I simply increase the dose to overcome poor bioavailability?
A: While tempting, simply increasing the dose is often not a viable or safe strategy. For compounds with solubility-limited absorption, a higher dose may not lead to a proportional increase in exposure and can even lead to compound precipitation in the gut. More critically, escalating the dose can increase the risk of off-target effects and toxicity.[2] A more strategic approach involves formulation or chemical modification to address the root cause of the poor bioavailability.
II. Troubleshooting Guides
This section provides in-depth troubleshooting workflows for specific bioavailability challenges encountered during your experiments.
Guide 1: Issue - Low and Inconsistent Plasma Exposure Due to Poor Aqueous Solubility
If your morpholinoaniline derivative is a BCS Class II or IV compound, its dissolution in the gastrointestinal tract is likely the rate-limiting step for absorption.
Workflow for Addressing Poor Solubility:
Caption: Workflow for troubleshooting low bioavailability due to poor solubility.
Step-by-Step Experimental Protocols:
1. Particle Size Reduction (Nanonization):
-
Rationale: Reducing the particle size of your compound increases its surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[10]
-
Protocol: Wet Media Milling for Nanosuspension Preparation
-
Prepare a pre-suspension of your morpholinoaniline derivative (e.g., 1-5% w/v) in an aqueous solution containing a stabilizer (e.g., a combination of a polymer like HPMC and a surfactant like Tween 80).
-
Introduce the pre-suspension into a laboratory-scale bead mill containing milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Mill at a controlled temperature for a specified duration (e.g., 2-8 hours), periodically sampling to measure particle size using dynamic light scattering (DLS) until the desired size (typically < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
2. Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS):
-
Rationale: Lipid-based formulations can enhance the solubility and absorption of lipophilic drugs by presenting the compound in a solubilized state and utilizing the body's natural lipid absorption pathways.[11] SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[11]
-
Protocol: Formulation and Evaluation of a SEDDS
-
Excipient Screening: Determine the solubility of your compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor RH 40), and cosolvents (e.g., Transcutol P).
-
Ternary Phase Diagram Construction: Based on the screening results, construct ternary phase diagrams with different ratios of oil, surfactant, and cosolvent to identify the self-emulsification region.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected components and dissolving your morpholinoaniline derivative in the mixture with gentle heating and stirring.
-
In Vitro Characterization:
-
Emulsification Study: Add the SEDDS formulation to simulated gastric and intestinal fluids and observe the formation of the emulsion.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using DLS.
-
In Vitro Release: Perform in vitro release studies using a dialysis method to assess the drug release from the emulsion.
-
-
Data Presentation: Comparison of Formulation Strategies
| Formulation Strategy | Key Advantage | Potential Disadvantage | Typical Fold-Increase in Bioavailability |
| Micronization | Simple, established technique | Limited by the compound's intrinsic solubility | 2-5 fold |
| Nanonization | Significant increase in dissolution rate | Can be physically unstable (agglomeration) | 5-20 fold |
| SEDDS | Presents drug in a solubilized state | Potential for GI irritation from surfactants | 5-50 fold |
| Amorphous Solid Dispersion | Maintains the drug in a high-energy, more soluble amorphous state | Risk of recrystallization over time | 10-100+ fold |
Guide 2: Issue - High First-Pass Metabolism Leading to Low Systemic Exposure
Even if your compound dissolves well, it may be rapidly metabolized by enzymes in the intestinal wall or liver, resulting in low bioavailability.
Workflow for Addressing High First-Pass Metabolism:
Caption: Workflow for mitigating high first-pass metabolism.
Step-by-Step Experimental Protocols:
1. Prodrug Synthesis:
-
Rationale: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[12] By temporarily masking the functional group susceptible to first-pass metabolism, a prodrug can be designed to be absorbed intact and then release the active morpholinoaniline derivative in the systemic circulation.[6] For example, creating an ester or a phosphate prodrug can be an effective strategy.[8][13]
-
Protocol: Synthesis and Evaluation of an Ester Prodrug
-
Synthesis: Synthesize an ester prodrug of your morpholinoaniline derivative by reacting a suitable functional group (e.g., a hydroxyl or carboxyl group) with an appropriate acylating agent.
-
In Vitro Stability: Evaluate the chemical stability of the prodrug in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8).
-
Enzymatic Conversion: Incubate the prodrug in plasma and liver homogenates (or S9 fractions) from the preclinical species of interest (e.g., rat, dog) to confirm its conversion to the parent drug.[14] Monitor the disappearance of the prodrug and the appearance of the parent drug over time using LC-MS/MS.
-
In Vivo Evaluation: Administer the prodrug and the parent drug orally to the preclinical animal model in separate study arms.[14] Collect plasma samples at various time points and analyze for both the prodrug and the parent drug concentrations to determine the pharmacokinetic profiles and compare the bioavailability.
-
2. Structural Modification:
-
Rationale: Rational structural modifications to the morpholinoaniline scaffold can block or reduce its susceptibility to metabolism.[1] This could involve techniques like bioisosteric replacement, where a metabolically liable functional group is replaced with a different group that is more stable but retains the desired pharmacological activity.[1]
-
Approach:
-
Identify the "metabolic soft spot" on your molecule using in vitro metabolism studies.
-
Employ computational modeling and medicinal chemistry expertise to design and synthesize new analogues with modifications at this position. For example, replacing a metabolically labile methyl group with a trifluoromethyl group.
-
Screen the new analogues for retained or improved potency and subsequently evaluate their metabolic stability in vitro before selecting candidates for in vivo studies.
-
III. In Vivo Assessment of Bioavailability
A crucial part of your workflow is the accurate in vivo assessment of bioavailability in a relevant preclinical model.
Choosing an Animal Model:
The selection of an appropriate animal model is critical for obtaining data that can be predictive of human pharmacokinetics.[15]
-
Rodents (Rats, Mice): Commonly used for initial screening due to their small size, low cost, and ease of handling.[15] Rats, in particular, have a similar absorption, distribution, metabolism, and excretion profile to humans for many compounds.[15]
-
Canines (Beagle Dogs): Often used as a second species, as their gastrointestinal anatomy and physiology share many similarities with humans.[15]
-
Pigs: The pig model is gaining traction for predicting oral bioavailability in humans due to similarities in their gastrointestinal tracts.[16]
Experimental Design for a Preclinical Bioavailability Study:
-
Study Arms:
-
Intravenous (IV) Administration: To determine the absolute bioavailability, a solution formulation of the drug is administered intravenously. This allows for the determination of clearance and volume of distribution.
-
Oral (PO) Administration: The test formulation (e.g., nanosuspension, SEDDS, or prodrug) is administered orally.
-
-
Dosing: The dose should be selected based on the anticipated therapeutic range and the limitations of the formulation.[17]
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[18]
-
Sample Analysis: Plasma concentrations of the parent drug (and prodrug, if applicable) are quantified using a validated analytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: Key parameters such as Area Under the Curve (AUC), Cmax (peak concentration), and Tmax (time to peak concentration) are calculated. Absolute bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
IV. Conclusion
Addressing the poor bioavailability of morpholinoaniline derivatives is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical and metabolic barriers, researchers can strategically select and implement formulation and chemical modification strategies to enhance the in vivo performance of these promising compounds. This guide provides a foundational framework for troubleshooting common issues, but it is essential to tailor these approaches to the specific properties of your molecule of interest.
References
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212. [Link]
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Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). ISRN Pharmaceutics. [Link]
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Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). Pharmaceutics. [Link]
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Sudhakar P, et al. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Bioequiv & a. [Link]
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pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. (2019). Journal of Pharmacy and Pharmacology. [Link]
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Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. (2022). SpringerLink. [Link]
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Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. (2018). Journal of Pharmaceutical Sciences. [Link]
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Dose Selection Using Preclinical PK Modeling and In Vivo Studies. (n.d.). Catalent. [Link]
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Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). International Journal of Molecular Sciences. [Link]
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Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor. (2016). Journal of Pharmaceutical Sciences. [Link]
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Prodrug Strategy in Drug Development. (2016). Farmacia. [Link]
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Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement. (2009). Clinical Cancer Research. [Link]
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Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PubMed. [Link]
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Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. [Link]
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Morpholinoalkyl ester prodrugs of diclofenac: synthesis, in vitro and in vivo evaluation. (1994). Journal of Pharmaceutical Sciences. [Link]
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Prodrug Strategies in Medicinal Chemistry. (2019). American Chemical Society. [Link]
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Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements. (2021). Current Topics in Medicinal Chemistry. [Link]
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The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... (2021). ResearchGate. [Link]
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Editorial on Special Issue: “Advances in Nanotechnology-Based Drug Delivery Systems”. (2024). Pharmaceutics. [Link]
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The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2016). Molecules. [Link]
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Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs. (2023). International Journal of Novel Research in Pharmacy. [Link]
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Strategies to improve oral drug bioavailability. (2006). Semantic Scholar. [Link]
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Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides. (2022). Molecules. [Link]
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Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics. (2012). Expert Opinion on Drug Discovery. [Link]
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Nano based drug delivery systems: recent developments and future prospects. (2017). Journal of Nanobiotechnology. [Link]
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Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery. (2023). Journal of Nanomaterials. [Link]
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Nanotechnology-based drug delivery systems. (2007). Journal of Pharmacy and Pharmacology. [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Pharmaceutics. [Link]
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Bioavailability and its assessment. (2005). ResearchGate. [Link]
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An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences. [Link]
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Assessment of In Vivo Performance of Lipid-Based Formulations: Correlation between in Vitro Drug Release Profiles and in Vivo Absorption Rate Profiles. (2020). Chemical & Pharmaceutical Bulletin. [Link]
-
Reviewing Recent Bioavailability Research. (2021). Pharmaceutical Technology. [Link]
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Why Poor Bioavailability Is a Major Drug Development Risk. (2025). LinkedIn. [Link]
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In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (2021). Walsh Medical Media. [Link]
-
Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (2022). Pharmaceutics. [Link]
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(PDF) Assessment of in Vivo Performance of Lipid-Based Formulations: Correlation between in Vitro Drug Release Profiles and in Vivo Absorption Rate Profiles. (2020). ResearchGate. [Link]
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Technical Support Center: Interpreting Complex NMR Spectra of N-ethyl-4-(morpholin-4-yl)aniline
Welcome to the technical support center for the spectroscopic analysis of N-ethyl-4-(morpholin-4-yl)aniline. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the NMR spectra of this and structurally related compounds. Our approach moves beyond a simple recitation of data, focusing on the underlying principles and providing field-tested troubleshooting strategies to resolve common spectral ambiguities.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: A definitive assignment requires empirical data. However, we can predict the spectral features with high confidence by analyzing the constituent fragments: the N-ethyl group, the para-substituted aniline ring, and the N-aryl morpholine moiety. The electron-donating nature of both the ethylamino and morpholino groups will significantly influence the chemical shifts of the aromatic protons and carbons.
Below is a table summarizing the predicted chemical shifts in a common solvent like CDCl₃. These values are estimates and can be influenced by solvent, concentration, and temperature.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Proton (¹H) δ (ppm) | Multiplicity & J (Hz) | Carbon (¹³C) δ (ppm) | Notes |
| Ethyl-CH₃ | ~1.2 | Triplet, J ≈ 7.1 | ~15 | Coupled to the -CH₂- group. |
| Ethyl-CH₂ | ~3.1 | Quartet, J ≈ 7.1 | ~38 | Coupled to the -CH₃ group and broadened by the adjacent nitrogen. |
| NH | ~3.4 - 4.0 | Broad singlet | N/A | Chemical shift is highly variable and depends on solvent and concentration. May exchange with D₂O. |
| Morpholine H-2'/H-6' | ~3.8 - 3.9 | Triplet (apparent), J ≈ 4-5 | ~67 | Protons adjacent to the oxygen atom are the most deshielded in the morpholine ring.[1] |
| Morpholine H-3'/H-5' | ~3.1 - 3.2 | Triplet (apparent), J ≈ 4-5 | ~50 | Protons adjacent to the nitrogen are less deshielded than those next to the oxygen. |
| Aromatic H-2/H-6 | ~6.8 - 7.0 | Doublet, J ≈ 8-9 | ~118 | Protons ortho to the morpholino group. |
| Aromatic H-3/H-5 | ~6.6 - 6.8 | Doublet, J ≈ 8-9 | ~116 | Protons ortho to the N-ethyl group. |
| Aromatic C-1 | N/A | N/A | ~148 | Quaternary carbon attached to the N-ethyl group. |
| Aromatic C-4 | N/A | N/A | ~142 | Quaternary carbon attached to the morpholino group. |
Q2: Why do the morpholine protons appear as simple triplets instead of a more complex pattern?
A2: This is a frequently observed phenomenon in N-substituted morpholines.[2] The morpholine ring exists in a rapid chair-chair interconversion at room temperature. This rapid conformational averaging makes the axial and equatorial protons on each methylene group chemically equivalent on the NMR timescale. The resulting spectrum is an AA'XX' spin system, which often simplifies to appear as two distinct triplets.[3][4] The "triplet" arises from coupling to the adjacent, chemically equivalent methylene protons. However, this is an approximation, and closer inspection may reveal a more complex fine structure.[4]
Troubleshooting Complex Spectra
Problem 1: The aromatic signals (6.5-7.0 ppm) are broad or overlapping. I can't confirm the para-substitution pattern.
This is a common issue when the chemical shifts of the two aromatic doublets are very close.
Root Cause Analysis: The electron-donating effects of the N-ethyl and morpholino substituents are similar, leading to minimal differentiation between the aromatic protons. This results in signal overlap, making first-order analysis (the n+1 rule) difficult.
Troubleshooting Workflow:
Sources
Technical Support Center: Strategies to Reduce the Toxicity of Aniline-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aniline-based compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate and mitigate the toxicological challenges associated with this important chemical class.
The Aniline Dilemma: A Double-Edged Sword in Research
Aniline and its derivatives are versatile building blocks in medicinal chemistry, forming the backbone of numerous pharmaceuticals, dyes, and other industrial chemicals.[1] However, their utility is often overshadowed by significant toxicity concerns, primarily methemoglobinemia, hemolytic anemia, and organ damage, which can derail promising research and drug development programs.[2][3][4] Many promising drug candidates fail due to adverse reactions arising from the formation of reactive metabolites from structural alerts like anilines.[5]
This guide is designed to provide you with a foundational understanding of why these compounds can be toxic and to offer practical, evidence-based strategies to reduce this liability in your experiments.
Understanding the "Why": The Mechanism of Aniline Toxicity
The root of aniline's toxicity lies in its metabolism. While the parent aniline molecule may be relatively benign, its journey through the body, primarily the liver, can transform it into a dangerous culprit.[3]
The primary metabolic pathways are:
-
Toxification Pathway (N-hydroxylation): This is the main route leading to toxicity. The cytochrome P450 enzyme, specifically CYP2E1 , oxidizes the nitrogen atom of the aniline to form phenylhydroxylamine.[6][7] This metabolite is highly reactive and a potent oxidizing agent.[8] Phenylhydroxylamine is considered the primary mediator of aniline-induced methemoglobinemia and hemolytic anemia.[4][9] It directly oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), creating methemoglobin, which cannot transport oxygen.[8] This process also generates reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and cell death (apoptosis) in tissues like the liver and spleen.[3][10]
-
Detoxification Pathways: The body has two main ways to safely clear aniline:
-
N-acetylation: The enzyme N-acetyltransferase adds an acetyl group to the nitrogen, making the compound less reactive and easier to excrete.[11]
-
Aromatic Ring Hydroxylation: Cytochrome P450 enzymes can add a hydroxyl group to the benzene ring, creating aminophenols that are then conjugated and excreted.[8]
-
Toxicity occurs when the N-hydroxylation pathway outpaces the detoxification pathways, leading to an accumulation of the toxic phenylhydroxylamine metabolite.
Metabolic Activation and Detoxification of Aniline
Caption: Metabolic fate of aniline, showing the balance between toxification and detoxification pathways.
Frequently Asked Questions (FAQs)
Q1: My aniline-based compound is showing high cytotoxicity in my cell-based assay. How can I confirm if this is due to metabolic activation?
A1: This is a critical first step. The observed toxicity might be inherent to the parent compound or caused by a reactive metabolite. To distinguish between these possibilities:
-
Use a Metabolically Incompetent Cell Line: Compare the cytotoxicity of your compound in your standard (metabolically active) cell line (e.g., primary hepatocytes) versus a cell line with low or absent CYP450 activity (e.g., HEK293 or CHO cells). If the toxicity is significantly lower in the metabolically incompetent cells, it strongly suggests metabolic activation is the cause.
-
Incorporate Metabolic Enzyme Inhibitors: Pre-treat your metabolically active cells with a CYP2E1 inhibitor, such as 4-methylpyrazole, before adding your compound.[7] A significant reduction in toxicity after adding the inhibitor points to CYP2E1-mediated bioactivation.
-
Test in the Presence of Human Liver Microsomes (HLMs): Co-incubate your compound with HLMs and an NADPH regenerating system. You can then use a glutathione (GSH) trapping assay to detect the formation of reactive electrophilic metabolites.[12] An increase in GSH adducts indicates bioactivation.
Q2: What are the most effective structural modification strategies to reduce aniline toxicity?
A2: The goal of structural modification is to shift the metabolic balance away from N-hydroxylation. Several field-proven strategies exist:
-
Isosteric Replacement of the Aniline Ring: This is a highly effective modern approach. Replacing the entire aniline moiety with a saturated, three-dimensional structure can completely remove the metabolic liability. Saturated carbocycles like bicyclo[1.1.1]pentane (BCP) are excellent aniline isosteres because they are resistant to metabolic oxidation.[5][13] University of Michigan researchers have also developed 1-aminonorbornanes as safer alternatives that do not produce harmful metabolites in liver enzyme assays.[14]
-
Conversion to Heteroaromatic Amines: Replacing the phenyl ring with a nitrogen-containing heteroaromatic ring can significantly decrease the formation of reactive metabolites. A systematic study showed that the tendency to form GSH conjugates (a marker of reactive metabolites) decreases in the order: phenyl > pyrimidine ≈ pyridine > pyridazine .[12]
-
Metabolic Blocking: Placing a substituent, such as a methyl or fluoro group, at the para-position of the aniline ring can sterically hinder the N-hydroxylation process. However, this may not always be effective and can sometimes shift metabolism to other positions.
Q3: My lead compound contains an aniline motif essential for its biological activity. How can I proceed without completely redesigning it?
A3: This is a common challenge where the "structural alert" is also a key part of the pharmacophore.[15] In this case, subtle modifications are key:
-
Modulate Electronic Properties: While less pronounced than other methods, introducing electron-withdrawing groups on the aromatic ring can slightly decrease the electron density on the nitrogen, making it less susceptible to oxidation.[12]
-
Introduce an Alternative Metabolic "Soft Spot": Add a different, more easily metabolizable functional group elsewhere on the molecule. This can redirect metabolic enzymes away from the aniline nitrogen, promoting clearance through a non-toxic pathway.[5]
-
Evaluate the Dose: A crucial factor that often separates toxic drugs from safe ones is the required daily dose.[15] If you can improve the potency of your compound, the lower required concentration may fall below the threshold for significant toxic metabolite formation.
Q4: What are the key in vitro assays I should run to profile the toxicity of my new aniline derivative?
A4: A standard panel of assays will provide a comprehensive toxicity profile:
| Assay Type | Specific Test | Endpoint Measured | Significance |
| Cytotoxicity | MTT or LDH Assay | Cell viability/membrane integrity[3] | General measure of cell death. |
| Methemoglobin Formation | Spectrophotometric Assay (at 635 nm) | Percentage of methemoglobin[16] | Directly measures the key hematotoxic effect. |
| Hemolysis | ⁵¹Cr-Release Assay | Red blood cell lysis[4] | Quantifies erythrocyte destruction. |
| Oxidative Stress | DCFH-DA Assay | Reactive Oxygen Species (ROS) levels[3] | Measures the induction of oxidative stress. |
| Genotoxicity | Comet Assay | DNA strand breaks[3] | Assesses DNA damage, a precursor to carcinogenesis. |
| Metabolic Activation | Glutathione (GSH) Trapping with HLMs | Formation of GSH-reactive metabolite adducts[12] | Quantifies the extent of bioactivation. |
Troubleshooting Guide for Common Experimental Issues
| Problem Encountered | Possible Cause(s) | Recommended Troubleshooting Steps |
| High background toxicity in control (vehicle-only) cells. | Aniline starting material is contaminated or has degraded/oxidized. | 1. Ensure you are using high-purity, colorless aniline.[17] 2. If the aniline is yellow or brown, purify it via distillation before use. 3. Store aniline under an inert atmosphere (e.g., argon) and protected from light to prevent air oxidation.[17] |
| Low or irreproducible yield of a synthesized aniline derivative. | 1. The product may be unstable to the workup conditions (e.g., acid or base wash).[18] 2. The product might be water-soluble and lost to the aqueous layer during extraction.[18] | 1. Before full-scale workup, test the stability of a small aliquot of the reaction mixture to your planned wash conditions and check by TLC.[18] 2. Check the aqueous layer by TLC to see if your product is present. If so, consider back-extraction with a different solvent or saturation with NaCl. |
| Difficulty removing unreacted aniline starting material from the final product. | Aniline is a basic compound and may have similar solubility to the product. | Perform an acidic wash (e.g., with dilute HCl) during liquid-liquid extraction. The basic aniline will be protonated and move to the aqueous phase, while the (usually less basic) product remains in the organic phase.[17] |
| Unexpectedly acidic pH when preparing an aniline-based solution. | Impurities in the aniline reagent or degradation of the compound. | 1. Verify the calibration of your pH meter.[19] 2. Use a fresh, high-purity batch of the aniline compound.[19] 3. Consider the purity of your solvent (e.g., CO₂ dissolved in DI water can lower pH).[19] |
Decision Workflow for Aniline-Related Toxicity
Caption: A decision-making workflow for addressing toxicity in aniline-based compounds.
Key Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
This protocol is adapted from methodologies used to assess aniline-induced hepatocyte toxicity.[3]
Objective: To determine the concentration-dependent effect of an aniline compound on cell viability.
Materials:
-
Hepatocyte cell line (e.g., HepG2 or primary hepatocytes)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Aniline compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of your aniline compound in culture medium. The final DMSO concentration should be <0.1%. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle control (medium with DMSO only) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the viability against compound concentration to determine the IC₅₀ value.
Protocol 2: Glutathione (GSH) Trapping of Reactive Metabolites
This protocol is based on the standard methodology for assessing bioactivation potential.[12]
Objective: To detect and quantify the formation of reactive, electrophilic metabolites of an aniline compound.
Materials:
-
Human Liver Microsomes (HLMs), pooled
-
Aniline compound stock solution (in DMSO or Acetonitrile)
-
Glutathione (GSH), reduced form
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and G6P dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture on ice. For a final volume of 200 µL, add:
-
Potassium phosphate buffer
-
HLMs (to a final concentration of 1 mg/mL)
-
Aniline compound (to a final concentration of 1-10 µM)
-
GSH (to a final concentration of 1 mM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. Also, run a negative control incubation without the NADPH system.
-
Incubation: Incubate at 37°C for 60 minutes with gentle shaking.
-
Quench Reaction: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing 0.1% formic acid. This will precipitate the microsomal proteins.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to an HPLC vial. Analyze the sample using LC-MS/MS. Search for the predicted mass of the GSH adduct (Mass of Parent Compound + 305.0678 Da). The identity of the adduct can be confirmed by its fragmentation pattern.
References
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Hartman, J. H., et al. (2014). CYP2E1 Hydroxylation of Aniline Involves Negative Cooperativity. Biochemical Pharmacology. Available at: [Link][6][7]
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St. John, E., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. Available at: [Link][5][13]
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Dalvie, D., et al. (2020). Strategies to Mitigate the Bioactivation of Aryl Amines. Journal of Medicinal Chemistry. Available at: [Link][12]
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U.S. Centers for Disease Control and Prevention (CDC). (n.d.). Aniline | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link][2]
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Cresset Group. (2024). Aniline replacement in drug-like compounds. Available at: [Link][20]
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Khan, M. F., et al. (2015). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. International Journal of Molecular Sciences. Available at: [Link][3]
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Moghadam, F. H., et al. (2015). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. Current Drug Metabolism. Available at: [Link][10][21]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Aniline and its salts - Evaluation statement. Available at: [Link]
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University of Michigan. (2018). Researchers harness visible light to develop safer building block for drug discovery. News-Medical.net. Available at: [Link][14]
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Rice, R. G., & MacGregor, J. A. (1983). Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes). Toxicology and Applied Pharmacology. Available at: [Link][11]
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National Research Council (US) Committee on Acute Exposure Guideline Levels. (2007). Aniline Acute Exposure Guideline Levels. National Academies Press (US). Available at: [Link][8]
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Guengerich, F. P. (2008). Cytochrome P450 2E1 and Its Roles in Disease. Chemico-Biological Interactions. Available at: [Link][22]
-
Kearney, T. E., et al. (1984). Contribution of aniline metabolites to aniline-induced methemoglobinemia. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link][9]
-
Stepan, A. F., et al. (2014). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. Current Medicinal Chemistry. Available at: [Link][15]
-
Reddit. (2024). Help with making acidic aniline blue staining. r/labrats. Available at: [Link][19]
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Harrison, J. H., & Jollow, D. J. (1987). Role of aniline metabolites in aniline-induced hemolytic anemia. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link][4]
-
Kumar, A., et al. (2014). Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later. Indian Journal of Critical Care Medicine. Available at: [Link][23]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link][18]
-
MatTek. (2018). In Vitro Models for Inhalation Toxicity Testing. YouTube. Available at: [Link][24]
-
Singh, S., et al. (2007). Mechanistic study on aniline-induced erythrocyte toxicity. Cellular & Molecular Biology Letters. Available at: [Link][16]
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Validation & Comparative
Validating the Anticancer Effects of N-ethyl-4-(morpholin-4-yl)aniline in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical validation of the novel compound, N-ethyl-4-(morpholin-4-yl)aniline, as a potential anticancer agent. Drawing from established methodologies in in vivo pharmacology, this document outlines a direct path to assessing the compound's efficacy, elucidating its mechanism of action, and benchmarking its performance against current standards of care in oncology.
Introduction: The Scientific Rationale
While this compound is a known chemical entity, its bioactivity in the context of oncology remains unexplored. Structurally, the molecule incorporates a morpholinoaniline moiety, a feature present in several established ATP-competitive kinase inhibitors. This structural alert provides a compelling, albeit hypothetical, basis for investigating its potential as an inhibitor of key oncogenic signaling pathways.
Notably, the anilino-quinazoline scaffold is a cornerstone of many Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Given the structural similarities, we hypothesize that this compound may exert its anticancer effects through the inhibition of the EGFR signaling cascade. This pathway is a critical driver of cell proliferation, survival, and metastasis in various malignancies, particularly non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2][3]
This guide, therefore, proposes a rigorous preclinical xenograft study to test this hypothesis, comparing the in vivo efficacy of this compound against a panel of first, second, and third-generation EGFR inhibitors.
Comparative Efficacy Evaluation in Xenograft Models
The cornerstone of this investigation will be the use of human tumor xenograft models, a well-established platform for the in vivo assessment of anticancer agents.[4][5][6][7][8] This section details the experimental design for a head-to-head comparison of this compound with standard-of-care EGFR TKIs.
Selection of In Vivo Models and Comparator Drugs
The choice of appropriate cancer cell lines and comparator drugs is critical for a meaningful evaluation.
-
Cell Line Selection: To comprehensively assess the activity profile of this compound, a panel of cell lines with varying EGFR mutation statuses should be employed.
-
EGFR-mutant NSCLC: NCI-H1975 (L858R and T790M mutations) and PC-9 (exon 19 deletion) cell lines are recommended to evaluate efficacy in the context of common sensitizing and resistance mutations.
-
Wild-type EGFR Colorectal Cancer: COLO-205, a Dukes' type D colorectal adenocarcinoma cell line, will serve as a model to assess activity in EGFR wild-type tumors where EGFR may still be a valid therapeutic target.[9]
-
-
Animal Model: Immunocompromised mice, such as athymic nude or NOD/SCID mice, are essential for the successful engraftment of human tumor cells.[10]
-
Comparator Drugs: A multi-generational panel of EGFR inhibitors will provide a robust benchmark for the performance of this compound.
-
First-Generation (Reversible): Gefitinib and Erlotinib[11][12][13][14][15][16]
-
Second-Generation (Irreversible Pan-ErbB): Afatinib[17][18][19][20][21]
-
Third-Generation (Mutant-Selective): Osimertinib[22][23][24][25][26]
-
Standard Chemotherapy: 5-Fluorouracil (5-FU) can be included as a traditional cytotoxic comparator, particularly for the colorectal cancer model.[27][28]
-
Experimental Workflow
The following diagram outlines the proposed experimental workflow for the xenograft studies.
Caption: Experimental workflow for xenograft efficacy studies.
Detailed Experimental Protocol
1. Cell Culture and Tumor Implantation:
- Culture NCI-H1975, PC-9, and COLO-205 cells under standard conditions.
- Harvest cells and resuspend in a suitable medium (e.g., Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
- Subcutaneously inject the cell suspension into the flank of 6-8 week old female athymic nude mice.
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by caliper measurements at least twice weekly.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.[29]
- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
3. Dosing and In-life Monitoring:
- Administer this compound and comparator drugs via an appropriate route (e.g., oral gavage) at clinically relevant doses.[30] Dosing schedules should be based on existing literature for the comparator drugs.
- Continue to measure tumor volume and body weight twice weekly throughout the study.
- Monitor animals for any signs of toxicity.
4. Endpoint Analysis:
- Euthanize mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.
- Excise tumors, weigh them, and process them for downstream analysis (e.g., histology, Western blotting, RNA sequencing).
Data Presentation: Comparative Efficacy
The primary endpoint of the study is tumor growth inhibition. The data should be summarized in a clear and concise table.
| Treatment Group | Cell Line | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | NCI-H1975 | N/A | |
| This compound | NCI-H1975 | ||
| Gefitinib | NCI-H1975 | ||
| Afatinib | NCI-H1975 | ||
| Osimertinib | NCI-H1975 | ||
| Vehicle Control | PC-9 | N/A | |
| This compound | PC-9 | ||
| Erlotinib | PC-9 | ||
| Afatinib | PC-9 | ||
| Osimertinib | PC-9 | ||
| Vehicle Control | COLO-205 | N/A | |
| This compound | COLO-205 | ||
| 5-Fluorouracil | COLO-205 |
Mechanistic Validation: Probing the EGFR Signaling Pathway
To substantiate the hypothesis that this compound targets the EGFR pathway, a series of pharmacodynamic studies should be conducted on the excised tumor tissues.
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the presumed point of inhibition by this compound.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Pharmacodynamic Analysis Protocol
1. Tissue Homogenization:
- Homogenize a portion of the excised tumors in lysis buffer containing protease and phosphatase inhibitors.
- Quantify protein concentration using a standard assay (e.g., BCA).
2. Western Blotting:
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Probe membranes with primary antibodies against key signaling proteins:
- p-EGFR (Tyr1068)
- Total EGFR
- p-AKT (Ser473)
- Total AKT
- p-ERK1/2 (Thr202/Tyr204)
- Total ERK1/2
- β-actin (loading control)
- Incubate with appropriate secondary antibodies and visualize using chemiluminescence.
Expected Outcomes and Interpretation
A reduction in the phosphorylation of EGFR, AKT, and ERK in tumors from mice treated with this compound, relative to vehicle-treated controls, would provide strong evidence for on-target activity. The degree of inhibition can be compared to that observed with the established EGFR inhibitors.
| Treatment Group | p-EGFR / Total EGFR | p-AKT / Total AKT | p-ERK / Total ERK |
| Vehicle Control | High | High | High |
| This compound | Reduced | Reduced | Reduced |
| Comparator EGFR TKI | Reduced | Reduced | Reduced |
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for the in vivo validation of this compound as a potential anticancer agent. By employing a comparative study design with well-characterized xenograft models and established EGFR inhibitors, researchers can generate the robust data necessary to ascertain the compound's efficacy and mechanism of action. The successful execution of these studies will be a critical step in determining the translational potential of this novel molecule for the treatment of cancer.
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A Comparative Guide to Kinase Inhibitors: Evaluating the Potential of N-ethyl-4-(morpholin-4-yl)aniline Against Approved Therapeutics
This guide provides a comprehensive framework for the preclinical evaluation of N-ethyl-4-(morpholin-4-yl)aniline, a novel compound with a morpholino-aniline scaffold, as a potential kinase inhibitor. In the absence of established biological data for this specific molecule, we propose a rigorous, multi-stage experimental plan. The ultimate goal is to characterize its efficacy by drawing direct comparisons with well-established, FDA-approved kinase inhibitors: Imatinib, Gefitinib, and Osimertinib. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of targeted cancer therapies.
Introduction: The Kinase Inhibitor Landscape
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][2] This has made them a prime target for therapeutic intervention. Kinase inhibitors have revolutionized the treatment of various malignancies by selectively targeting these aberrant enzymes, leading to more effective and less toxic therapies compared to traditional chemotherapy.[3]
Two prominent examples of kinase-driven cancers are Chronic Myeloid Leukemia (CML), characterized by the BCR-ABL fusion protein, and certain Non-Small Cell Lung Cancers (NSCLC), often driven by mutations in the Epidermal Growth Factor Receptor (EGFR).[4][5] This guide will focus on the established inhibitors of these kinases as benchmarks for comparison.
Featured Approved Kinase Inhibitors:
-
Imatinib (Gleevec®): A first-generation tyrosine kinase inhibitor (TKI) that targets the BCR-ABL kinase in CML, as well as c-KIT and PDGF-R.[3][4][6] Its introduction dramatically improved the prognosis for CML patients.[7]
-
Gefitinib (Iressa®): A first-generation EGFR TKI used in the treatment of NSCLC with activating EGFR mutations.[5][8] It acts by competitively inhibiting ATP binding to the EGFR tyrosine kinase domain.[5]
-
Osimertinib (Tagrisso®): A third-generation, irreversible EGFR TKI effective against both sensitizing EGFR mutations and the T790M resistance mutation, which often develops after treatment with first-generation inhibitors.[9][10] It also shows greater selectivity for mutant EGFR over wild-type, leading to a better side-effect profile.[9]
Compound of Interest:
-
This compound: A small molecule with the chemical formula C12H18N2O and a molecular weight of 206.28 g/mol .[11] While its biological activity as a kinase inhibitor is currently uncharacterized, its morpholino-aniline core is present in some biologically active compounds, suggesting potential for interaction with biological targets.[12]
This guide will outline a systematic approach to determine if this compound possesses kinase inhibitory activity and to what extent its efficacy, if any, compares to the aforementioned approved drugs.
Physicochemical Characterization: The Foundation of Druggability
Before embarking on biological assays, a thorough understanding of the physicochemical properties of this compound is essential. These properties influence its solubility, permeability, and metabolic stability, all of which are critical for its potential as a therapeutic agent.
| Property | This compound | Imatinib | Gefitinib | Osimertinib |
| Molecular Formula | C12H18N2O | C29H31N7O | C22H24ClFN4O3 | C28H33N7O2 |
| Molecular Weight ( g/mol ) | 206.28 | 493.60 | 446.90 | 499.61 |
| pKa | Not yet determined | 8.07, 3.73[3] | 5.28, 7.17[7] | 9.5, 4.4[13] |
| Solubility | Not yet determined | Soluble in aqueous buffers ≤ pH 5.5[14] | Sparingly soluble at pH 1, practically insoluble > pH 7[15] | Slightly soluble in water (3.1 mg/mL at 37°C)[13] |
| LogP | Not yet determined | 3.5[16] | Not available | Not available |
Experimental Workflow for Efficacy Comparison
The following sections detail a proposed experimental workflow to evaluate the kinase inhibitory potential of this compound. At each stage, the expected outcomes will be compared to the known performance of Imatinib, Gefitinib, and Osimertinib.
Stage 1: In Vitro Kinase Inhibition Assays
The first step is to determine if this compound directly inhibits the activity of target kinases in a cell-free system. This provides a direct measure of the compound's potency and selectivity.
Experimental Protocol: Luminescence-Based Kinase Assay
This assay measures the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.[1][17]
-
Preparation of Reagents:
-
Recombinant human kinases (e.g., BCR-ABL, wild-type EGFR, mutant EGFR [L858R, exon 19 deletion, T790M]).
-
Kinase-specific substrate peptides.
-
ATP.
-
This compound and control inhibitors (Imatinib, Gefitinib, Osimertinib) serially diluted in DMSO.
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of serially diluted test compound or DMSO control.
-
Add 2.5 µL of the target kinase and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Benchmarks (IC50 Values):
| Kinase Target | This compound (Hypothetical) | Imatinib | Gefitinib | Osimertinib |
| BCR-ABL | To be determined | ~25 nM | >10,000 nM | >10,000 nM |
| c-KIT | To be determined | ~100 nM | >10,000 nM | >10,000 nM |
| Wild-Type EGFR | To be determined | >10,000 nM | ~2-37 nM | ~490 nM |
| Mutant EGFR (L858R) | To be determined | >10,000 nM | ~2-20 nM | ~1.2 nM |
| Mutant EGFR (T790M) | To be determined | >10,000 nM | >1,000 nM | ~1 nM |
Note: IC50 values are approximate and can vary based on assay conditions.
A successful outcome for this compound would be a low nanomolar IC50 against a specific kinase with minimal activity against others, indicating high potency and selectivity.
Caption: Workflow for the in vitro luminescence-based kinase assay.
Stage 2: Cell-Based Assays
Following in vitro validation, the next crucial step is to assess the compound's activity in a cellular context. Cell-based assays determine if the compound can penetrate the cell membrane, engage its target, and inhibit downstream signaling, ultimately affecting cell viability.
3.2.1. Cellular Kinase Activity Assay
This assay measures the inhibition of kinase activity within living cells.
Experimental Protocol: Cellular Phosphorylation Assay
This method quantifies the phosphorylation of a kinase's downstream substrate.[18]
-
Cell Culture:
-
Culture relevant cancer cell lines (e.g., K562 for BCR-ABL, NCI-H1975 for EGFR T790M, HCC827 for EGFR exon 19 deletion).
-
-
Compound Treatment:
-
Seed cells in 96-well plates and treat with a range of concentrations of this compound and control inhibitors for a specified time (e.g., 2-24 hours).
-
-
Cell Lysis and Western Blotting:
-
Lyse the cells and perform a western blot to detect the phosphorylated form of the target's downstream substrate (e.g., p-CrkL for BCR-ABL, p-EGFR and p-Akt for EGFR).
-
Use antibodies specific to the phosphorylated and total protein to normalize the results.[10]
-
-
Data Analysis:
-
Quantify band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
-
A successful result would show a dose-dependent decrease in the phosphorylation of the target's downstream effectors.
Caption: Simplified EGFR and BCR-ABL signaling pathways.
3.2.2. Cell Viability/Cytotoxicity Assay
This assay determines the compound's effect on cancer cell proliferation and survival.
Experimental Protocol: MTT Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[19]
-
Cell Seeding:
-
Seed cancer cell lines in 96-well plates.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of this compound and control inhibitors for 72 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
-
Comparative Benchmarks (GI50 Values):
The GI50 values for the approved inhibitors are highly dependent on the specific cell line and its underlying mutations. A successful outcome for this compound would be a low GI50 in cell lines with the target kinase mutation and a significantly higher GI50 in wild-type or non-dependent cell lines.
Stage 3: In Vivo Efficacy Studies
If in vitro and cell-based assays show promise, the final preclinical step is to evaluate the compound's efficacy in a living organism.
Experimental Protocol: Human Tumor Xenograft Model
This model involves implanting human cancer cells into immunodeficient mice to create tumors.[5][6][8]
-
Tumor Implantation:
-
Subcutaneously inject human cancer cells (e.g., NCI-H1975) into the flank of immunodeficient mice.[8]
-
-
Tumor Growth and Treatment:
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment groups (vehicle control, this compound, positive control inhibitor).
-
Administer the compounds daily via an appropriate route (e.g., oral gavage).
-
-
Efficacy Assessment:
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for target engagement).
-
-
Data Analysis:
-
Compare tumor growth inhibition between the treatment groups.
-
Comparative Benchmarks:
The approved inhibitors demonstrate significant tumor growth inhibition in relevant xenograft models. Osimertinib, for instance, shows marked efficacy in EGFR T790M-positive NSCLC models.[9][10] A successful outcome for this compound would be statistically significant tumor growth inhibition compared to the vehicle control, ideally comparable to the positive control inhibitor, with minimal toxicity (as indicated by stable body weight).
Caption: Workflow for in vivo efficacy testing using a xenograft model.
Conclusion
The journey of a novel compound from a chemical structure to a potential therapeutic is a long and rigorous one. This guide has outlined a comprehensive, phased approach to evaluate the efficacy of this compound as a kinase inhibitor. By systematically progressing from in vitro biochemical assays to cell-based functional studies and finally to in vivo animal models, and by consistently comparing the results to those of established drugs like Imatinib, Gefitinib, and Osimertinib, researchers can build a robust data package to determine the true therapeutic potential of this and other novel compounds. The successful navigation of this preclinical pathway is the first critical step towards developing the next generation of life-saving targeted therapies.
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A Senior Application Scientist's Guide to Cross-Validation of In Silico Predictions with In Vitro Results for N-ethyl-4-(morpholin-4-yl)aniline
In the landscape of contemporary drug discovery, the synergy between computational (in silico) and laboratory-based (in vitro) methodologies is paramount for accelerating the identification and validation of novel therapeutic candidates.[1][2][3] This guide provides a comprehensive framework for the cross-validation of in silico predictions with in vitro experimental results, using the novel aromatic amine, N-ethyl-4-(morpholin-4-yl)aniline, as a case study. As a Senior Application Scientist, my objective is to not only present protocols but to instill a deep understanding of the scientific rationale that underpins this critical validation process.
The journey of a drug candidate from concept to clinic is fraught with challenges, with a significant number of failures attributed to unforeseen toxicity or suboptimal pharmacokinetic profiles.[4] In silico tools offer a powerful means to de-risk and prioritize compounds early in the discovery pipeline, providing predictions on a wide array of properties including absorption, distribution, metabolism, excretion, and toxicity (ADMET).[4][5] However, these computational models are predictive, not definitive.[2] Rigorous experimental validation is therefore non-negotiable to either substantiate or refute these in silico hypotheses, thereby guiding the subsequent stages of drug development with empirical evidence.[6][7]
This compound, an aromatic amine with a morpholine moiety, presents an interesting scaffold for medicinal chemistry explorations.[8][9] Aromatic amines as a class are known to have diverse biological activities, but also potential liabilities, such as mutagenicity, which necessitates careful evaluation.[10][11] This guide will navigate the hypothetical in silico profiling of this compound and delineate the subsequent in vitro assays required for a robust validation.
Part 1: The In Silico Prediction Cascade for this compound
For the purpose of this guide, let us assume a suite of in silico models has been employed to predict the ADMET profile and potential biological activities of this compound. The choice of these predictive models is critical and should be based on their established algorithms and validation against known datasets.
Predicted Physicochemical and ADMET Properties
A variety of computational tools can be used to estimate the physicochemical properties and ADMET profile of a novel compound. These predictions are foundational for assessing its drug-likeness.
| Parameter | Predicted Value | In Silico Method | Implication for Drug Development |
| Molecular Weight | 206.28 g/mol | - | Compliant with Lipinski's Rule of Five |
| LogP | 1.85 | ALOGPS | Good balance between solubility and permeability |
| Aqueous Solubility | -2.5 log(mol/L) | ESOL | Moderate aqueous solubility |
| Human Intestinal Absorption | High | PreADMET | Likely good oral bioavailability |
| Blood-Brain Barrier Penetration | Low | PreADMET | Reduced potential for CNS side effects |
| CYP2D6 Inhibition | Probable Inhibitor | SwissADME | Potential for drug-drug interactions |
| Ames Mutagenicity | Potential Concern | DEREK Nexus | A critical flag for genotoxicity |
| hERG Inhibition | Low Probability | PreADMET | Lower risk of cardiotoxicity |
This table presents hypothetical in silico predictions for this compound.
The in silico analysis suggests that this compound possesses a generally favorable drug-like profile. However, two key predictions demand rigorous in vitro validation: the potential for CYP2D6 inhibition and, critically, a flag for Ames mutagenicity. The mutagenicity concern is particularly noteworthy given that aromatic amines are a structural class known for this liability.[10]
Part 2: The In Vitro Validation Workflow
The in vitro validation plan is designed to directly address the key in silico predictions. The following experimental workflow provides a logical progression from initial cytotoxicity assessment to more specific mechanistic assays.
Experimental workflow for cross-validation.
Protocol 1: General Cytotoxicity Assessment (MTT Assay)
The initial step in the in vitro evaluation of any new chemical entity is to determine its general cytotoxicity.[12][13] This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant human cell line (e.g., HepG2, a human liver cancer cell line).
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing various concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for a further 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.
Protocol 2: CYP2D6 Inhibition Assay
To validate the in silico prediction of CYP2D6 inhibition, a direct enzymatic assay is required. Commercially available kits utilizing a fluorescent probe that is a substrate for CYP2D6 are a common and efficient method.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human CYP2D6 enzyme activity.
Methodology:
-
Reagent Preparation: Prepare the reaction buffer, CYP2D6 enzyme, and the fluorescent substrate according to the manufacturer's protocol.
-
Compound Incubation: In a 96-well plate, add the CYP2D6 enzyme and a serial dilution of this compound. Include a known CYP2D6 inhibitor (e.g., quinidine) as a positive control and a vehicle control. Pre-incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add the fluorescent substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Monitoring: Measure the fluorescence intensity at regular intervals using a microplate reader with the appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Protocol 3: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely accepted method for assessing the mutagenic potential of a chemical.[10] It utilizes several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. The assay measures the ability of a compound to induce reverse mutations, allowing the bacteria to grow in a histidine-free medium.
Objective: To evaluate the mutagenic potential of this compound.
Methodology:
-
Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction from rat liver). The S9 fraction is included to mimic mammalian metabolism, as some compounds only become mutagenic after metabolic activation.[10]
-
Plate Incorporation Assay:
-
Mix the test compound at various concentrations, the bacterial culture, and either the S9 mix or a control buffer in molten top agar.
-
Pour this mixture onto a minimal glucose agar plate.
-
Include a vehicle control and a known mutagen for each strain as a positive control.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.
Part 3: Data Synthesis and Cross-Validation
The culmination of this process is the direct comparison of the in vitro experimental data with the initial in silico predictions.
Comparative Data Summary
| Parameter | In Silico Prediction | In Vitro Result (Hypothetical) | Concordance | Interpretation and Next Steps |
| General Cytotoxicity | Not explicitly predicted, but a necessary baseline | IC50 (HepG2) = 50 µM | N/A | Provides a therapeutic index. Concentrations for other assays should be below this value. |
| CYP2D6 Inhibition | Probable Inhibitor | IC50 = 5 µM | Concordant | The compound is a moderate inhibitor. Further investigation into drug-drug interaction potential is warranted. |
| Ames Mutagenicity | Potential Concern | Negative in all strains (+/- S9) | Discordant | The in silico prediction was a false positive. This is a favorable outcome, significantly de-risking the compound for genotoxicity. |
This table presents a hypothetical comparison of in silico predictions and in vitro results.
Analysis of Concordance and Discordance
In our hypothetical scenario, we observe both concordance and discordance. The concordance for CYP2D6 inhibition validates the predictive power of the in silico model for this particular endpoint. The discordance in the Ames test is a crucial finding. While in silico mutagenicity predictions for aromatic amines can be a useful warning, they are not always accurate.[10][16] A negative in vitro result provides strong evidence to override the computational alert and proceed with the compound's development.
This cross-validation process is iterative. Discrepancies between in silico and in vitro results can be used to refine and improve the computational models for future predictions.[17]
Conclusion
The cross-validation of in silico predictions with in vitro results is a cornerstone of modern, efficient drug discovery.[18][19] It allows for the early and cost-effective identification of potential liabilities, enabling a data-driven approach to compound prioritization. For this compound, this integrated strategy would allow researchers to confidently assess its therapeutic potential, having rigorously tested the initial computational hypotheses with robust experimental data. This guide provides a template for such an endeavor, emphasizing the importance of scientific rigor and a deep understanding of the underlying principles of both computational and experimental pharmacology.
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A Comparative Analysis of N-ethyl-4-(morpholin-4-yl)aniline and Its Structural Analogs for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the 4-morpholinoaniline scaffold serves as a privileged structure, forming the core of numerous biologically active compounds. This guide provides an in-depth comparative analysis of N-ethyl-4-(morpholin-4-yl)aniline and its structural analogs, offering insights into their synthesis, physicochemical properties, and biological activities. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Introduction to the 4-Morpholinoaniline Scaffold
The 4-morpholinoaniline moiety, characterized by a morpholine ring attached to an aniline at the para-position, is a key pharmacophore. The morpholine group often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, while the aniline portion provides a versatile handle for synthetic modification and interaction with biological targets. This compound represents a fundamental example of this class, and understanding its properties in comparison to its analogs is crucial for rational drug design.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs typically proceeds through a multi-step sequence, primarily involving nucleophilic aromatic substitution followed by N-alkylation or reductive amination.
General Synthetic Pathway
A common route commences with the reaction of a suitably substituted p-fluoronitrobenzene with morpholine to yield a 4-morpholinonitrobenzene intermediate. Subsequent reduction of the nitro group affords the 4-morpholinoaniline precursor. Finally, N-alkylation of the aniline nitrogen with an appropriate alkyl halide or through reductive amination with an aldehyde furnishes the desired N-alkyl-4-morpholinoaniline.
Caption: General synthetic scheme for N-alkyl-4-(morpholinoaniline) derivatives.
Experimental Protocol: Synthesis of this compound
This protocol outlines a representative synthesis of the title compound.
Step 1: Synthesis of 4-(4-nitrophenyl)morpholine
-
To a solution of 1-fluoro-4-nitrobenzene (1 eq.) in a suitable solvent such as dimethylformamide (DMF), add morpholine (1.2 eq.) and a base like potassium carbonate (2 eq.).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 4-(4-nitrophenyl)morpholine.
Step 2: Synthesis of 4-(morpholin-4-yl)aniline
-
Dissolve 4-(4-nitrophenyl)morpholine (1 eq.) in a solvent such as ethanol or methanol.
-
Add a catalyst, for example, 10% palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-(morpholin-4-yl)aniline.[1]
Step 3: Synthesis of this compound
-
Dissolve 4-(morpholin-4-yl)aniline (1 eq.) in a suitable solvent like acetonitrile.
-
Add a base such as potassium carbonate (2 eq.) followed by ethyl iodide (1.2 eq.).
-
Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed.
-
Filter the solid and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to afford this compound.
Comparative Physicochemical Properties
The introduction of different substituents on the aniline nitrogen or the phenyl ring can significantly influence the physicochemical properties of the resulting analogs. These properties, in turn, affect the pharmacokinetic and pharmacodynamic profiles of the compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| 4-Morpholinoaniline | C₁₀H₁₄N₂O | 178.23[1] | 1.3 |
| This compound | C₁₂H₁₈N₂O | 206.28 | 2.1 |
| N-methyl-4-(morpholin-4-yl)aniline | C₁₁H₁₆N₂O | 192.26 | 1.7 |
| N-propyl-4-(morpholin-4-yl)aniline | C₁₃H₂₀N₂O | 220.31 | 2.5 |
| 3-Fluoro-4-morpholinoaniline | C₁₀H₁₃FN₂O | 196.22 | 1.5 |
LogP values are estimated and can vary based on the prediction algorithm.
Comparative Biological Activities
The structural modifications on the 4-morpholinoaniline scaffold have been explored for various therapeutic applications, most notably in the fields of oncology and infectious diseases.
Anticancer Activity
Several studies have demonstrated the potential of 4-morpholinoaniline derivatives as anticancer agents. The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
A study on 2-morpholino-4-anilinoquinoline derivatives, which incorporate the 4-morpholinoaniline core, revealed potent activity against the HepG2 human liver cancer cell line.[2] For instance, compounds with specific substitutions on the aniline ring exhibited significant cytotoxicity, with IC₅₀ values in the low micromolar range.[2] Another study on novel 3-fluoro-4-morpholinoaniline derivatives showed significant anti-proliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with some sulfonamide derivatives displaying IC₅₀ values as low as 1.811 µM.[3]
| Compound/Analog Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Morpholino-4-(substituted-anilino)quinolines | HepG2 | 8.50 - 12.76 | [2] |
| 3-Fluoro-4-morpholinoaniline sulfonamide derivative (NAM-5) | MCF-7 | 1.811 | [3] |
| 3-Fluoro-4-morpholinoaniline sulfonamide derivative (NAM-5) | MDA-MB-231 | 2.143 | [3] |
These findings suggest that the 4-morpholinoaniline scaffold is a promising starting point for the development of novel anticancer agents. The introduction of a fluorine atom at the 3-position of the aniline ring, as well as the derivatization of the aniline nitrogen with sulfonamide groups, appears to be a fruitful strategy for enhancing cytotoxic potency.
Antimicrobial Activity
The 4-morpholinoaniline core is also a component of the antibiotic linezolid, highlighting its importance in the development of antimicrobial agents. Various analogs have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship (SAR) Insights
Based on the available data, several structure-activity relationship (SAR) trends can be inferred for the 4-morpholinoaniline class of compounds.
Caption: Key structure-activity relationships for 4-morpholinoaniline derivatives.
-
N-Alkylation: The nature of the alkyl group on the aniline nitrogen can influence lipophilicity and, consequently, cell permeability and target engagement. While a direct comparison of a homologous series (methyl, ethyl, propyl) is not extensively documented, it is a critical parameter to optimize for specific biological targets.
-
Phenyl Ring Substitution: The introduction of substituents on the phenyl ring has a pronounced effect on biological activity. For instance, the presence of a fluorine atom at the 3-position has been shown to be beneficial for anticancer activity.[3]
-
Aniline Nitrogen Derivatization: Conversion of the aniline nitrogen to amides, sulfonamides, or other functional groups can dramatically alter the biological profile. Sulfonamide derivatives, in particular, have demonstrated potent anticancer properties.[3]
Conclusion and Future Directions
This compound and its structural analogs represent a versatile and promising class of compounds with significant potential in drug discovery, particularly in the areas of oncology and infectious diseases. The synthetic accessibility of this scaffold allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on a systematic investigation of the structure-activity relationships, particularly concerning the N-alkyl substituent on the aniline nitrogen. A direct comparative study of a homologous series of N-alkyl-4-morpholinoanilines would provide invaluable data for understanding the impact of alkyl chain length on biological activity. Furthermore, the exploration of a wider range of substituents on the phenyl ring and diverse derivatization of the aniline nitrogen will likely lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. This guide serves as a foundational resource to stimulate and inform such future investigations.
References
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PrepChem. Synthesis of N-ethylaniline. [Link]
- More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127.
-
PubChem. Benzenamine, 4-(4-morpholinyl)-. [Link]
- Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3304-3313.
- Velupillai, L., et al. (2017). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 3-FLUORO-4-(MORPHOLIN-4-YL)-N-[2-(THIOPHENE-2-YL) ETHYL] ANILINE DERIVATIVES. European Journal of Pharmaceutical and Medical Research, 4(9), 556-563.
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validating the selectivity profile of N-ethyl-4-(morpholin-4-yl)aniline against a kinase panel
A Senior Application Scientist's Guide to Rigorous Kinase Inhibitor Characterization
This guide provides a comprehensive framework for validating the selectivity profile of a novel kinase inhibitor, using N-ethyl-4-(morpholin-4-yl)aniline as a case study. We will navigate the experimental design, execution, data analysis, and comparative assessment necessary for robustly characterizing a compound's activity across the human kinome. This document is intended for researchers, scientists, and drug development professionals seeking to apply best practices in kinase inhibitor profiling.
The Imperative of Selectivity in Kinase Drug Discovery
The human genome contains over 500 kinases, enzymes that play pivotal roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity. Off-target inhibition can lead to unforeseen toxicities and a diminished therapeutic window. Therefore, a thorough and early assessment of a compound's selectivity is not merely a characterization step but a critical determinant of its potential as a drug candidate.
This guide will delineate a practical, multi-stage approach to generating a high-confidence selectivity profile for our compound of interest, this compound.
Experimental Workflow: A Multi-Tiered Strategy
A robust selectivity profiling campaign is best approached in a tiered manner, starting with broad screening and progressing to more focused, in-depth analyses of identified interactions. This strategy optimizes resource allocation and builds a comprehensive understanding of the compound's behavior.
Caption: Tiered workflow for kinase inhibitor selectivity profiling.
Tier 1: Initial Kinome-Wide Screening
The first step is to cast a wide net to identify potential targets of this compound across a large, representative panel of kinases.
Objective: To identify all kinases that are significantly inhibited by the compound at a single, high concentration.
Experimental Rationale: A single-point screen at a relatively high concentration (e.g., 1 or 10 µM) is a cost-effective method to quickly identify potential interactions.[1] This concentration is typically high enough to detect even modest affinities, ensuring that few potential targets are missed. The choice of concentration should be guided by the intended therapeutic potency; for highly potent compounds, a lower screening concentration may be appropriate.
Protocol: Single-Point Kinase Activity Assay
-
Assay Platform Selection: A variety of robust, high-throughput biochemical assay platforms are available, such as radiometric assays (e.g., HotSpot™) or fluorescence/luminescence-based assays (e.g., TR-FRET, ADP-Glo).[2][3] Radiometric assays directly measure the incorporation of 33P-ATP into a substrate and are often considered the "gold standard" due to their sensitivity and resistance to interference.[4]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a working solution for the assay.
-
Kinase Panel: Utilize a broad kinase panel, such as the Reaction Biology HotSpot™ or Eurofins Discovery KINOMEscan®, which covers a significant portion of the human kinome.[5]
-
Assay Execution:
-
Dispense the kinase, appropriate substrate, and ATP into microplate wells.
-
Add this compound to a final concentration of 1 µM. Include a DMSO vehicle control (representing 0% inhibition) and a no-enzyme control (for background).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction and process the plate according to the specific assay platform's protocol (e.g., filter binding for radiometric assays).
-
Measure the output signal (e.g., radioactivity, fluorescence).
-
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
Interpreting Tier 1 Data
The output will be a list of kinases and their corresponding percent inhibition values. A common threshold for identifying a "hit" is >70% inhibition. All kinases exceeding this threshold are advanced to the next tier for potency determination.
Table 1: Illustrative Single-Point Screening Results for this compound at 1 µM
| Kinase Target | Kinase Family | % Inhibition | Outcome |
|---|---|---|---|
| ABL1 | Tyrosine Kinase | 98% | Hit |
| SRC | Tyrosine Kinase | 95% | Hit |
| LCK | Tyrosine Kinase | 89% | Hit |
| EGFR | Tyrosine Kinase | 35% | No Hit |
| CDK2 | CMGC | 15% | No Hit |
| ... (400+ other kinases) | ... | <50% | No Hit |
Tier 2: Potency Determination (IC₅₀ Profiling)
For the hits identified in Tier 1, the next critical step is to determine their potency. This is achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC₅₀).[6]
Objective: To quantify the potency of the compound against each primary hit.
Experimental Rationale: The IC₅₀ value is a standard measure of an inhibitor's potency and is essential for comparing on-target and off-target activities.[7][8] An IC₅₀-based profiling approach provides a more accurate determination of selectivity compared to single-point screening, as it is less susceptible to being skewed by the choice of a single concentration.[9]
Protocol: 10-Point IC₅₀ Determination
-
Compound Dilution: Prepare a serial dilution series of this compound in DMSO. A typical 10-point curve might range from 10 µM down to 0.5 nM.
-
Assay Execution: Perform the same biochemical kinase assay as in Tier 1 for each identified hit kinase. This time, instead of a single concentration, the full dilution series of the compound is tested.
-
Data Analysis:
-
For each kinase, plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism.
-
The IC₅₀ is the concentration of the inhibitor that produces 50% of the maximal response.
-
Interpreting Tier 2 Data: Quantifying Selectivity
The IC₅₀ values allow for a quantitative comparison of the compound's potency against different kinases. This data is used to calculate a Selectivity Score (S-score) , which provides a numerical representation of selectivity. One common method is S(10), which is the number of kinases with an IC₅₀ less than 10-fold higher than the primary target's IC₅₀, divided by the total number of kinases tested.
Table 2: Illustrative IC₅₀ Data and Comparator Analysis
| Kinase Target | IC₅₀ (nM) this compound | IC₅₀ (nM) Imatinib (Comparator) | IC₅₀ (nM) Dasatinib (Comparator) |
|---|---|---|---|
| ABL1 | 5.2 | 25 | 0.5 |
| SRC | 15.8 | >10,000 | 0.8 |
| LCK | 45.1 | >10,000 | 1.1 |
This table directly compares the potency of our test compound with established inhibitors, providing crucial context for its profile. For instance, while more potent against SRC and LCK than Imatinib, it is less potent than the broad-spectrum inhibitor Dasatinib.
Tier 3: Orthogonal and Cellular Validation
Biochemical assays are performed in a highly artificial environment. It is crucial to validate the key findings using an orthogonal assay method and, most importantly, in a cellular context.
Objective: To confirm direct binding to the target and to verify that the compound inhibits the kinase within a living cell.
Experimental Rationale: An orthogonal assay, such as a binding assay, confirms the interaction is not an artifact of the activity assay format (e.g., interference with ATP or substrate). Cellular assays are the ultimate test of a compound's utility, as they account for cell permeability, stability, and engagement with the target in its native environment.[6]
Protocol: Orthogonal Validation (e.g., KINOMEscan®)
-
Methodology: KINOMEscan® is a competitive binding assay that is independent of ATP.[5] A test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR. A potent inhibitor will prevent the kinase from binding to the immobilized ligand.
-
Execution: Submit this compound for screening against the primary hits (ABL1, SRC, LCK) in this platform.
-
Interpretation: The output is typically a dissociation constant (Kd). A low Kd value confirms a strong binding interaction.
Protocol: Cellular Target Engagement (e.g., In-Cell Western)
-
Cell Line Selection: Choose a cell line that expresses the target kinase (e.g., K562 cells for ABL1) and where its activity drives a measurable downstream signaling event (e.g., phosphorylation of CRKL).
-
Assay Execution:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat cells with a dose-response curve of this compound for a specified time (e.g., 2 hours).
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the phosphorylated substrate (e.g., anti-pCRKL) and a normalization antibody (e.g., anti-GAPDH).
-
Incubate with fluorescently-labeled secondary antibodies.
-
Image the plate on an instrument like the Azure Sapphire FL Imager.
-
-
Data Analysis: Quantify the fluorescence intensity for the phospho-protein, normalize it to the loading control, and plot the normalized signal against inhibitor concentration to determine the cellular IC₅₀.[7]
Caption: Workflow for a cellular target engagement assay.
Conclusion and Comparative Profile
The multi-tiered approach provides a comprehensive selectivity profile for this compound. The data indicates it is a potent inhibitor of the ABL1, SRC, and LCK kinases with IC₅₀ values in the low-to-mid nanomolar range.
Comparative Analysis:
-
vs. Imatinib: Our compound demonstrates a broader profile, inhibiting SRC family kinases which are not targeted by Imatinib. This could be advantageous or disadvantageous depending on the therapeutic goal.
-
vs. Dasatinib: Dasatinib is significantly more potent and targets a wider range of kinases. This compound can be considered more selective than Dasatinib, which may offer a better safety profile.
This rigorous validation process, moving from broad biochemical screening to focused cellular confirmation, provides the necessary confidence to advance this compound into further preclinical development. The selectivity profile generated serves as a foundational dataset for understanding its biological activity and predicting its potential therapeutic index.
References
-
Bosc, N., et al. (2018). Exploring Selectivity of Multikinase Inhibitors across the Human Kinome. ACS Omega. Available at: [Link]
-
VKEY-BIO. Biochemical Assay Kits for Kinase Solutions. VKEY-BIO Website. Available at: [Link]
-
Zhang, Y., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery Website. Available at: [Link]
-
Pharma IQ. (2014). Kinase Profiling & Screening: Choosing a Biochemical Assay Platform. Pharma IQ Website. Available at: [Link]
-
Klaeger, S., et al. (2017). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. ResearchGate. Available at: [Link]
-
Fabian, M.A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Available at: [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology Website. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. Available at: [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. PMC - PubMed Central. Available at: [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems Website. Available at: [Link]
-
Anand, P., et al. (2010). Prediction of kinase-inhibitor binding affinity using energetic parameters. PMC - PubMed Central. Available at: [Link]
-
Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. Available at: [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Kinase Profiling & Screening: Choosing a Biochemical Assay Platform [pharma-iq.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Comparative Guide to the Synergistic Effects of N-ethyl-4-(morpholin-4-yl)aniline with Conventional Chemotherapy
Abstract: The circumvention of chemoresistance and the enhancement of therapeutic efficacy are paramount challenges in contemporary oncology. This guide provides a comprehensive framework for researchers and drug development professionals to assess the synergistic potential of N-ethyl-4-(morpholin-4-yl)aniline, a novel investigational compound, when used in combination with established chemotherapy agents. We will delve into the mechanistic rationale, present detailed experimental protocols for synergy quantification, and offer a comparative analysis against alternative therapeutic strategies. Our approach is grounded in the principles of robust scientific methodology, ensuring that the data generated is both reproducible and translatable.
Introduction: The Rationale for Combination Therapy
The clinical utility of many potent chemotherapy drugs is often hampered by the onset of intrinsic or acquired resistance, alongside dose-limiting toxicities. A promising strategy to overcome these limitations is the use of combination therapies, where a second agent can potentiate the effects of the primary drug, often through complementary mechanisms of action. This can lead to a synergistic interaction, where the combined effect is greater than the sum of the individual effects.
This compound is a novel small molecule with a morpholinoaniline scaffold, a class of compounds that has been investigated for its potential to modulate various signaling pathways implicated in cancer cell proliferation and survival. The hypothesis underpinning this guide is that this compound may act as a chemosensitizer, disrupting key resistance pathways and thereby enhancing the cytotoxic effects of conventional chemotherapy drugs such as doxorubicin and cisplatin.
This guide will provide a detailed roadmap for the preclinical evaluation of this hypothesis, from initial in vitro screening to deeper mechanistic studies.
Part 1: Experimental Design for Synergy Assessment
A logical and structured experimental workflow is crucial for the unambiguous determination of drug synergy. The following workflow provides a robust framework for this assessment.
Caption: A structured workflow for assessing drug synergy from in vitro screening to in vivo validation.
Part 2: In Vitro Synergy Quantification: A Step-by-Step Protocol
The Chou-Talalay method is a widely accepted standard for quantifying drug interactions, providing a Combination Index (CI) value that defines the nature of the interaction.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Protocol: Checkerboard Assay and Chou-Talalay Analysis
-
Cell Culture:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media until they reach 70-80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
-
Single-Agent IC50 Determination:
-
Prepare serial dilutions of this compound and the selected chemotherapy drug (e.g., Doxorubicin) separately.
-
Treat the cells with these single-agent dilutions for a specified time (e.g., 48 or 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each drug individually using non-linear regression analysis.
-
-
Combination Drug Matrix (Checkerboard) Setup:
-
Prepare a matrix of drug concentrations in a 96-well plate. Typically, this involves serial dilutions of this compound along the y-axis and serial dilutions of the chemotherapy drug along the x-axis. The concentrations should bracket the IC50 values of each drug.
-
Include wells for untreated controls and single-agent controls.
-
Incubate for the same duration as the single-agent assays.
-
-
Data Analysis and CI Calculation:
-
Measure cell viability in all wells.
-
Input the data into a specialized software program that performs Chou-Talalay analysis (e.g., CompuSyn, CalcuSyn).
-
The software will generate CI values for different effect levels (e.g., CI at 50%, 75%, and 90% cell kill).
-
Hypothetical Data Presentation
The following table represents hypothetical results from a synergy screen between this compound and Doxorubicin in MCF-7 cells.
| Effect Level (Fraction Affected) | Combination Index (CI) Value | Interpretation |
| 0.50 (50% cell kill) | 0.65 | Strong Synergy |
| 0.75 (75% cell kill) | 0.58 | Strong Synergy |
| 0.90 (90% cell kill) | 0.51 | Very Strong Synergy |
These hypothetical results suggest a strong synergistic interaction, with the synergy becoming more pronounced at higher effect levels.
Part 3: Unraveling the Mechanism of Synergy
Identifying the underlying molecular mechanisms of the observed synergy is critical for further development. Based on the known roles of morpholinoaniline derivatives in cancer biology, a plausible hypothesis is that this compound inhibits a pro-survival signaling pathway, such as the PI3K/Akt pathway, which is a common mechanism of resistance to chemotherapy.
Caption: Proposed synergistic mechanism: Doxorubicin induces DNA damage while the novel compound inhibits the PI3K/Akt survival pathway.
Experimental Protocols for Mechanistic Validation
-
Western Blot Analysis:
-
Treat cancer cells with this compound alone, the chemotherapy drug alone, and the combination at synergistic concentrations.
-
Lyse the cells and perform Western blotting for key proteins in the PI3K/Akt pathway (e.g., p-Akt, total Akt) and apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3).
-
A synergistic effect would be indicated by a more significant decrease in p-Akt and a more substantial increase in apoptosis markers in the combination treatment compared to the single agents.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells as described above.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the cell populations using flow cytometry.
-
A synergistic increase in the percentage of apoptotic cells (Annexin V positive) in the combination group would confirm the pro-apoptotic effect.
-
Part 4: Comparative Analysis with Alternative Strategies
When evaluating a new combination therapy, it is essential to consider its potential advantages over existing or alternative approaches.
| Therapeutic Strategy | Advantages | Disadvantages | Potential for this compound Combination |
| Chemotherapy Monotherapy | Well-established protocols and efficacy data. | High toxicity, development of resistance. | High potential to increase efficacy and overcome resistance. |
| Targeted Therapy (e.g., Kinase Inhibitors) | High specificity, lower off-target toxicity. | Susceptible to resistance via pathway reactivation or mutations. | Could be combined with targeted agents if mechanisms are non-overlapping. |
| Immunotherapy (e.g., Checkpoint Inhibitors) | Durable, long-term responses in some patients. | Only effective in a subset of patients, immune-related adverse events. | Potential for chemo-immunotherapy combinations to enhance tumor antigen presentation. |
The primary advantage of the proposed combination is its potential to rejuvenate the efficacy of broadly used and cost-effective chemotherapy agents.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for assessing the synergistic potential of this compound with conventional chemotherapy. The hypothetical data and proposed mechanisms presented here provide a strong rationale for pursuing this line of investigation. Successful in vitro validation should be followed by in vivo studies using xenograft models to confirm the therapeutic efficacy and safety of the combination in a more complex biological system. The ultimate goal of such preclinical research is the identification of more potent and durable cancer treatment regimens, and the principles outlined herein offer a clear path toward that objective.
References
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. [Link]
-
Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]
A Senior Application Scientist's Guide to the Synthesis of N-ethyl-4-(morpholin-4-yl)aniline: A Head-to-Head Comparison of Key Routes
Introduction
N-ethyl-4-(morpholin-4-yl)aniline is a key substituted aniline derivative that serves as a versatile intermediate in the synthesis of various high-value compounds, particularly in the realms of pharmaceuticals and materials science. Its structural combination of a secondary aniline nitrogen and a morpholine moiety makes it a valuable building block for creating molecules with diverse biological activities and physicochemical properties. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and process chemists.
This guide provides a head-to-head comparison of the most common and practical synthetic routes to this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer expert commentary on the practical considerations that influence the choice of one route over another. Our analysis is grounded in established chemical principles and supported by data from the peer-reviewed literature and patents, ensuring a trustworthy and authoritative overview for professionals in the field.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from several distinct strategic directions. The optimal choice depends on factors such as the availability of starting materials, desired scale of production, cost constraints, and the specific purity requirements of the final product. In this guide, we will critically evaluate the following three primary routes:
-
Reductive Amination of 4-morpholinoaniline: A classical and often highly efficient one-pot reaction.
-
Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling approach known for its broad substrate scope.
-
Direct Alkylation of 4-morpholinoaniline: A straightforward method that involves the direct ethylation of the precursor aniline.
Each of these routes will be examined in detail, with a focus on providing the practical insights necessary for successful implementation in a laboratory or production setting.
Route 1: Reductive Amination of 4-morpholinoaniline
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and the frequent ability to perform the reaction in a single pot.[1][2][3] This method involves the initial formation of an imine or enamine from the reaction of an amine (4-morpholinoaniline) with a carbonyl compound (acetaldehyde), followed by in-situ reduction to the desired ethylated amine.
Reaction Scheme and Mechanism
The reaction proceeds through the nucleophilic attack of the primary amine on the acetaldehyde carbonyl, followed by dehydration to form an imine intermediate. A mild reducing agent, such as sodium triacetoxyborohydride or sodium borohydride, then selectively reduces the imine C=N bond to furnish the final product.
Caption: Workflow for the Reductive Amination Synthesis.
Expert Commentary
The choice of reducing agent is critical in this procedure. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective for imines over carbonyls, reducing the likelihood of over-alkylation or reduction of the starting aldehyde. It is also tolerant of mildly acidic conditions, which are often used to catalyze imine formation. The use of a one-pot procedure is a significant advantage, as it avoids the isolation of the potentially unstable imine intermediate.[4] A potential challenge is controlling the stoichiometry of the acetaldehyde, which is volatile. Using a slight excess is common to drive the reaction to completion.
Detailed Experimental Protocol
-
To a stirred solution of 4-morpholinoaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add acetaldehyde (1.2-1.5 eq).
-
Add acetic acid (0.1 eq) to catalyze imine formation and stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6][7] This approach allows for the coupling of amines with aryl halides or triflates, offering a versatile and often high-yielding route to substituted anilines.[8][9] For the synthesis of our target molecule, this would typically involve the reaction of morpholine with an N-ethyl-4-haloaniline.
Reaction Scheme and Mechanism
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
Caption: Workflow for the Buchwald-Hartwig Amination Synthesis.
Expert Commentary
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.[6] Sterically hindered phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the reductive elimination step. Strong, non-nucleophilic bases like sodium tert-butoxide are typically employed. A significant drawback is the cost of the palladium catalyst and ligands, as well as the need to remove residual palladium from the final product, which is a critical consideration in pharmaceutical applications. The reaction must be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) as the Pd(0) catalyst is oxygen-sensitive.
Detailed Experimental Protocol
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add N-ethyl-4-bromoaniline (1.0 eq), morpholine (1.2 eq), and an anhydrous solvent such as toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 3: Direct Alkylation of 4-morpholinoaniline
Direct N-alkylation of an amine with an alkyl halide is one of the most fundamental methods for forming C-N bonds. In this case, 4-morpholinoaniline would be treated with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.
Reaction Scheme and Mechanism
This reaction is a classical nucleophilic substitution (S_N2). The lone pair of the aniline nitrogen attacks the electrophilic carbon of the ethyl halide, displacing the halide ion. A base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the resulting ammonium salt.
Expert Commentary
A major challenge with direct alkylation of primary anilines is controlling the selectivity. Over-alkylation to form the tertiary amine (N,N-diethyl-4-morpholinoaniline) and even a quaternary ammonium salt can be a significant side reaction.[4] To favor mono-alkylation, it is often necessary to use a large excess of the starting aniline or carefully control the stoichiometry of the alkylating agent and the reaction conditions (e.g., lower temperature). The choice of base is also important; a hindered, non-nucleophilic base can be beneficial.
Detailed Experimental Protocol
-
Dissolve 4-morpholinoaniline (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a suitable base, such as potassium carbonate or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add the ethylating agent (e.g., ethyl iodide, 1.0-1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 6-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers, wash with water and brine to remove the solvent and salts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, carefully separating the desired mono-ethylated product from unreacted starting material and the diethylated byproduct.
Head-to-Head Comparison
To facilitate a direct comparison, the key parameters of each synthetic route are summarized below.
| Feature | Route 1: Reductive Amination | Route 2: Buchwald-Hartwig | Route 3: Direct Alkylation |
| Starting Materials | 4-morpholinoaniline, acetaldehyde | N-ethyl-4-haloaniline, morpholine | 4-morpholinoaniline, ethyl halide |
| Key Reagents | Mild reducing agent (e.g., NaBH(OAc)₃) | Pd-catalyst, phosphine ligand, strong base | Inorganic or organic base |
| Typical Yield | High (often >85%) | High (often >80%) | Moderate to Good (highly variable) |
| Selectivity | Generally high for mono-alkylation | Excellent | Moderate (risk of over-alkylation) |
| Reaction Conditions | Mild (0 °C to room temperature) | Elevated temperatures (80-110 °C), inert atm. | Room temp to moderate heating |
| Cost | Generally low to moderate | High (catalyst and ligand costs) | Low (reagents are inexpensive) |
| Scalability | Excellent | Good, but cost can be a factor | Moderate, selectivity issues can be problematic |
| Safety/Green Chem. | Uses borohydrides; chlorinated solvents | Uses precious metals; organic solvents | Uses alkyl halides (potential mutagens) |
| Purification | Standard chromatography | Requires removal of metal catalyst | Can be challenging due to byproducts |
Senior Application Scientist's Recommendation
The choice of the optimal synthetic route for this compound is highly dependent on the specific objectives of the synthesis.
-
For Lab-Scale and Process Development: Reductive Amination (Route 1) is highly recommended. It offers a robust, high-yielding, and cost-effective solution with excellent selectivity. The operational simplicity of a one-pot procedure makes it particularly attractive for rapid synthesis and scale-up. The starting material, 4-morpholinoaniline, can be readily prepared by the reduction of 4-(4-nitrophenyl)morpholine.[10]
-
For Medicinal Chemistry and Analogue Synthesis: The Buchwald-Hartwig Amination (Route 2) provides exceptional versatility. While more expensive, it is invaluable when a diverse range of aniline or amine coupling partners are being explored. Its reliability and broad functional group tolerance often make it the go-to method in discovery chemistry where speed and scope are prioritized over cost.
-
For Cost-Sensitive, Large-Scale Production (with process optimization): Direct Alkylation (Route 3) could be considered, but with significant caveats. While the raw materials are the cheapest, the potential for over-alkylation necessitates rigorous process control and may lead to lower isolated yields and more complex purification protocols. This route would only be viable if the selectivity issues can be effectively managed through extensive process optimization.
References
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Yamada, K. et al. (2019). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination. RSC Advances, 9(38), 22068-22075. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
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Velupillai, L. et al. (2025). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 3-FLUORO-4-(MORPHOLIN-4-YL)-N-[2-(THIOPHENE-2-YL) ETHYL] ANILINE DERIVATIVES. European Journal of Pharmaceutical and Medical Research, 12(11). [Link]
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PrepChem. (n.d.). Synthesis of N-ethylaniline. [Link]
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PrepChem. (n.d.). Synthesis of N-ethyl-N-benzyl-aniline. [Link]
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da Silva, J. et al. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 42(20), 16895-16907. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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ChemRxiv. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
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Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
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Gudekar, S. et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324. [Link]
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Chem-Impex International. (n.d.). 4-(2-Morpholin-4-yl-ethyl)aniline. [Link]
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Chen, X. et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al₂O₃. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-172. [Link]
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ResearchGate. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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This guide provides a comparative analysis of the potential genotoxicity of N-ethyl-4-(morpholin-4-yl)aniline, a compound of interest in pharmaceutical development, benchmarked against a panel of structurally related aniline derivatives. In the absence of direct experimental data for this compound, this document synthesizes established principles of aniline toxicology, structure-activity relationships (SAR), and metabolic activation pathways to build a predictive genotoxicity profile. We will further detail the essential experimental protocols required to empirically validate this assessment, ensuring a robust framework for regulatory submission and risk characterization.
Introduction: The Genotoxicity Challenge of Aromatic Amines
Aromatic amines are a cornerstone of modern medicinal chemistry. However, this structural class is frequently associated with a potential for genotoxicity, which can lead to carcinogenicity.[1] For drug development professionals, an early and accurate assessment of this liability is critical to avoid late-stage attrition. The genotoxicity of anilines is not an intrinsic property of the parent molecule but is instead dependent on its metabolic transformation into reactive electrophilic intermediates that can form adducts with DNA.[1][2]
The central hypothesis for aniline-induced genotoxicity revolves around metabolic activation, primarily through N-oxidation.[2][3] This guide will dissect this mechanism and use it as a lens to compare this compound with well-characterized anilines, providing a scientifically grounded rationale for prioritizing and designing future toxicological studies.
The Engine of Genotoxicity: Metabolic Activation of Anilines
The biological activity of aromatic amines is intrinsically linked to their metabolism. The key initial step for genotoxicity is N-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes (primarily CYP1A2) in the liver, to form N-hydroxylamines.[3][4] These intermediates are more reactive than the parent amine but can be further bioactivated. A subsequent critical step is the esterification of the N-hydroxy group, for example, through O-acetylation by N-acetyltransferases (NATs), to form highly unstable N-acetoxyaryl-amines.[5] These esters can spontaneously break down to form highly electrophilic nitrenium ions, which are the ultimate carcinogenic species that readily attack nucleophilic sites on DNA bases, primarily guanine, forming DNA adducts.[1]
This multi-step activation process is why standard in vitro genotoxicity assays must be conducted both with and without an exogenous metabolic activation system, typically a rat liver S9 fraction, to mimic mammalian metabolism.[6]
Caption: Metabolic activation pathway of aniline derivatives.
Comparative Analysis: Structure-Activity Relationships (SAR)
Genotoxicity is a general property of many aniline derivatives, but the potency can be significantly modulated by the nature and position of substituents on the aromatic ring and the amino group.[7] We will compare our target compound, this compound, with aniline, N,N-dimethylaniline, and N-methylaniline to infer its potential genotoxic profile.
| Compound | Structure | Key Structural Features | Known/Predicted Genotoxicity Profile |
| Aniline | Unsubstituted parent compound. | Weakly mutagenic in some systems, often requiring high doses. Positive for chromosomal damage at toxic doses.[8][9] Its carcinogenicity is linked to spleen tumors in rats, with a mode of action that may involve both genotoxic and non-genotoxic mechanisms.[9] | |
| N-Methylaniline | N-monosubstituted. | Not mutagenic in bacteria but is clastogenic (causes chromosomal breaks) in mammalian cells.[10] Metabolizes to aniline, suggesting a similar toxicological profile.[10] | |
| N,N-Dimethylaniline | N-disubstituted with small alkyl groups. | Non-mutagenic in the Ames test but clearly positive for inducing numerical chromosome alterations (aneugenicity) and clastogenicity at higher doses in mammalian cells.[11] | |
| This compound | N-ethyl and a bulky, electron-donating para-morpholinyl group. | Prediction: The presence of the N-ethyl group suggests a profile potentially similar to N-methylaniline (clastogenic). The para-morpholinyl group is electron-donating, which could facilitate N-oxidation. However, its bulkiness might sterically hinder the approach to the catalytic site of CYP450 enzymes. The overall profile is likely to be clastogenic and/or aneugenic rather than a potent point mutagen. Direct experimental data is required for confirmation. |
Rationale for Prediction:
-
N-Alkylation: The presence of N-alkyl groups (methyl, ethyl) does not eliminate genotoxicity but can shift the profile from point mutation to chromosomal damage.[10][11]
-
Para-Substitution: The electronic properties of para-substituents are critical. Electron-donating groups can increase the electron density on the nitrogen atom, potentially facilitating the initial N-oxidation step.
-
Steric Hindrance: While ortho-substitution has been studied for its potential to sterically hinder metabolic activation, the bulky morpholinyl group on this compound, while not at an ortho position, could influence its binding affinity within the active site of metabolic enzymes.[4][7]
Standard Battery of Genotoxicity Testing: Protocols for Validation
To definitively characterize the genotoxicity of this compound, a standard battery of tests as recommended by international regulatory guidelines (e.g., ICH S2(R1)) is required.[12][13][14]
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Safety Operating Guide
Navigating the Synthesis Landscape: A Practical Guide to Handling N-ethyl-4-(morpholin-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel chemical entities are cornerstones of drug discovery and development. N-ethyl-4-(morpholin-4-yl)aniline, a substituted aromatic amine, represents a class of compounds with significant potential in medicinal chemistry. However, its structural motifs—an N-substituted aniline and a morpholine ring—necessitate a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Inherent Hazards: A Tale of Two Moieties
The toxicological profile of this compound is not extensively documented in publicly available literature. Therefore, a conservative approach, treating the compound with the respect due to its constituent functional groups, is paramount. Our safety protocols are derived from the known hazards of N-substituted anilines and morpholine derivatives.
The Aniline Core: Aniline and its derivatives are well-known for their systemic toxicity.[1][2] They can be readily absorbed through the skin, inhalation, and ingestion.[2] The primary health concern associated with anilines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[1] Chronic exposure can lead to spleen and blood-related health issues.[1]
The Morpholine Moiety: Morpholine is a corrosive substance, capable of causing severe skin burns and eye damage upon direct contact.[3][4] Its vapors are irritating to the respiratory tract.[3] Furthermore, morpholine is a flammable liquid, adding a fire hazard to its risk profile.[3][4]
Given this composite hazard profile, this compound should be handled as a substance that is toxic by all routes of exposure, corrosive, and potentially flammable.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial for mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's anticipated properties.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing. This provides comprehensive protection against corrosive splashes to the eyes and face.[5][6] |
| Hand Protection | Double-gloving with chemically resistant gloves is required. Nitrile gloves are a common choice for the inner layer, providing a good barrier against many chemicals. The outer glove should be selected based on its resistance to both aromatic amines and morpholine. Consult your institution's glove compatibility chart or the glove manufacturer's recommendations. Inspect gloves for any signs of degradation before and during use.[5][7] |
| Body Protection | A flame-resistant laboratory coat is essential. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to minimize inhalation of vapors or aerosols.[5] In the event of a significant spill or ventilation failure, a full-face respirator with organic vapor cartridges may be necessary for emergency response. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is non-negotiable. The following workflow is designed to minimize exposure and ensure a controlled laboratory environment.
Figure 1. A stepwise workflow for the safe handling of this compound.
1. Preparation:
-
Review Safety Data Sheets (SDS): Before commencing any work, thoroughly review the SDS for aniline, N-ethylaniline, and morpholine to reinforce your understanding of the associated hazards.[4][5][6][7][8][9][10]
-
Don Appropriate PPE: Suit up with the full complement of PPE as outlined in the table above.
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
2. Handling:
-
Weighing: Weigh the compound in a disposable weigh boat or on glassine paper within the fume hood to contain any fine particles.
-
Transfers: All transfers of the solid or solutions of the compound should be conducted within the fume hood. Use a funnel for liquid transfers to minimize the risk of spills.
-
Reaction Setup: Set up your reaction apparatus within the fume hood, ensuring all joints are securely clamped.
3. Cleanup:
-
Decontamination: Decontaminate all glassware and surfaces that have come into contact with the compound. A suitable solvent, such as ethanol or isopropanol, followed by a detergent wash is recommended.
-
Waste Segregation: All solid and liquid waste containing this compound must be collected in designated, labeled, and sealed hazardous waste containers.[5]
Emergency Procedures: Planning for the Unexpected
Even with meticulous planning, accidents can happen. Immediate and appropriate action is critical.
Figure 2. Emergency response flowchart for spills and personal exposure incidents.
-
Skin Contact: Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
-
Spill: For a small spill within a fume hood, use an absorbent material to contain the spill. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.
Disposal Plan: Responsible Stewardship from Cradle to Grave
The disposal of this compound and any associated contaminated materials must be handled in strict accordance with institutional and regulatory guidelines.
-
Waste Collection: All waste, including contaminated PPE, weigh boats, and absorbent materials, must be collected in a designated hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety department. Do not dispose of this chemical down the drain.[5][7]
By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly advance your research while prioritizing the health and safety of your team.
References
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PubMed. (n.d.). Toxicity of substituted anilines to Pseudokirchneriella subcapitata and quantitative structure-activity relationship analysis for polar narcotics. Retrieved from [Link]
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PubMed. (2008). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: correlation between toxicity and chemical structure. Retrieved from [Link]
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PubMed. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). Retrieved from [Link]
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Canada.ca. (n.d.). Hazardous substance assessment – Morpholine. Retrieved from [Link]
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MsdsDigital.com. (n.d.). MORPHOLINE. Retrieved from [Link]
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Penta chemicals. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
